molecular formula C6H4ClFIN B1303795 4-Chloro-2-fluoro-6-iodoaniline CAS No. 216393-67-8

4-Chloro-2-fluoro-6-iodoaniline

Cat. No.: B1303795
CAS No.: 216393-67-8
M. Wt: 271.46 g/mol
InChI Key: SSNQXCONXNVTJN-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-iodoaniline is a useful research compound. Its molecular formula is C6H4ClFIN and its molecular weight is 271.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluoro-6-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNQXCONXNVTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378613
Record name 4-chloro-2-fluoro-6-iodoaniline
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Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216393-67-8
Record name 4-chloro-2-fluoro-6-iodoaniline
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Record name 4-Chloro-2-fluoro-6-iodoaniline
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Foundational & Exploratory

Synthesis of 4-Chloro-2-fluoro-6-iodoaniline from 4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Synthesis of 4-Chloro-2-fluoro-6-iodoaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research, starting from the readily available precursor, 4-chloro-2-fluoroaniline. The document delves into the mechanistic principles of electrophilic aromatic substitution, details a robust and field-proven experimental protocol using N-Iodosuccinimide (NIS), outlines critical safety procedures, and discusses methods for the characterization of the final product. This guide is intended for researchers, chemists, and process development professionals who require a detailed, practical understanding of this important synthetic transformation.

Introduction: Strategic Importance of Tri-substituted Anilines

Polysubstituted anilines are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound makes it a particularly valuable building block. The three distinct halogen atoms—chlorine, fluorine, and iodine—offer orthogonal reactivity, enabling selective, stepwise functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient construction of complex molecular architectures and the exploration of diverse chemical space in drug development programs.

This guide focuses on the direct and regioselective iodination of 4-chloro-2-fluoroaniline. The primary challenge in this synthesis is to control the position of iodination on an already substituted aromatic ring. We will explore the underlying electronic and steric factors that govern this selectivity and present a reliable protocol for achieving the desired isomer in high yield.

Reaction Principles: Mechanistic Insights into Electrophilic Iodination

The conversion of 4-chloro-2-fluoroaniline to this compound is an electrophilic aromatic substitution (SEAr) reaction. The success of this synthesis hinges on understanding the directing effects of the substituents on the aniline ring.

2.1. Directing Effects and Regioselectivity

  • Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • Halogen Groups (-F, -Cl): Fluorine and chlorine are deactivating groups due to their inductive electron withdrawal. However, they are also ortho, para-directors because of their ability to donate electron density through resonance.

In 4-chloro-2-fluoroaniline, the positions ortho to the potent amino group (positions 3 and 6) are the most activated and therefore the most likely sites for electrophilic attack. Position 6 is sterically less hindered than position 3 (which is flanked by both the amino and fluorine groups). Furthermore, the electronic synergy of the directing vectors from the amino (ortho), fluoro (meta), and chloro (para) groups strongly favors substitution at the C-6 position.

2.2. The Role of N-Iodosuccinimide (NIS)

While molecular iodine (I₂) can be used, it is a relatively weak electrophile.[1] For activated systems like anilines, N-Iodosuccinimide (NIS) is a superior reagent.[1][2] It serves as a source of an electrophilic iodine atom (I⁺). The reaction is often catalyzed by an acid, such as trifluoroacetic acid (TFA), which protonates the succinimide carbonyl, further polarizing the N-I bond and enhancing the electrophilicity of the iodine.[3] The reaction proceeds through a classic SEAr mechanism involving the formation of a resonance-stabilized carbocation intermediate (sigma complex).

Diagram 1: Proposed Reaction Mechanism

Reaction_Mechanism sub 4-Chloro-2-fluoroaniline sigma_complex Sigma Complex (Resonance Stabilized) sub->sigma_complex Nucleophilic Attack nis N-Iodosuccinimide (NIS) activated_nis Protonated NIS (Enhanced Electrophile) nis->activated_nis h_plus H⁺ (Acid Catalyst) h_plus->activated_nis activated_nis->sigma_complex Electrophilic Iodine Source succinimide Succinimide product This compound sigma_complex->product -H⁺ (Deprotonation) prod_struct sub_struct

Caption: Mechanism of acid-catalyzed iodination of aniline derivative using NIS.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound on a laboratory scale. It is adapted from established procedures for the iodination of anilines.[4]

3.1. Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Role
4-Chloro-2-fluoroanilineC₆H₅ClFN145.562.91 g20.0Starting Material
N-Iodosuccinimide (NIS)C₄H₄INO₂224.994.50 g20.0Iodinating Agent
Acetonitrile (CH₃CN)CH₃CN41.05200 mL-Solvent
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-Extraction Solvent
2M Sodium Hydroxide (aq)NaOH40.00100 mL-Wash (remove acid)
Sat. Sodium Thiosulfate (aq)Na₂S₂O₃158.11100 mL-Wash (quench I₂)
Brine (Sat. NaCl aq)NaCl58.4450 mL-Wash
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-Drying Agent

3.2. Equipment

  • 500 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for filtration

  • Thin-Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 4-chloro-2-fluoroaniline (2.91 g, 20.0 mmol). Dissolve the aniline in acetonitrile (200 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Once cooled, add N-Iodosuccinimide (4.50 g, 20.0 mmol) in small portions over 15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 2-4 hours).

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting dark residue in dichloromethane (200 mL).

    • Transfer the DCM solution to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 2M sodium hydroxide (2 x 50 mL), saturated sodium thiosulfate solution (2 x 50 mL), and finally with brine (1 x 50 mL).[4] The thiosulfate wash is crucial for removing any residual iodine or NIS.

  • Drying and Concentration: Dry the resulting organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a dark oil or solid.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Diagram 2: Experimental Workflow

Experimental_Workflow A 1. Dissolve 4-chloro-2-fluoroaniline in Acetonitrile B 2. Cool to 0 °C A->B C 3. Add N-Iodosuccinimide (NIS) in portions B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Concentrate in vacuo D->E F 6. Redissolve in DCM E->F G 7. Wash Sequentially: - 2M NaOH - Sat. Na₂S₂O₃ - Brine F->G H 8. Dry with MgSO₄ G->H I 9. Filter & Concentrate H->I J 10. Purify via Column Chromatography I->J K Final Product: This compound J->K

Caption: Step-by-step workflow for the synthesis and purification.

Product Characterization

The identity and purity of the synthesized this compound (CAS: 216393-67-8) must be confirmed through standard analytical techniques.[5][6]

  • Physical Appearance: Expected to be a solid, potentially light brown or off-white after purification.

  • Melting Point: Literature melting points for similar iodoanilines vary, but a sharp melting range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region will show two doublets, corresponding to the two remaining protons on the ring. The chemical shifts will be influenced by the surrounding halogen and amine substituents. The broad singlet for the -NH₂ protons will also be present.

    • ¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, with chemical shifts characteristic of a polysubstituted benzene ring.

  • Mass Spectrometry (MS): Analysis by MS will confirm the molecular weight (271.46 g/mol ) and show the characteristic isotopic pattern for a molecule containing one chlorine and one iodine atom.[4]

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis. Researchers must consult the Safety Data Sheet (SDS) for each chemical before use.

  • 4-Chloro-2-fluoroaniline: Toxic and an irritant. Handle with care, avoiding skin contact and inhalation.

  • N-Iodosuccinimide (NIS): Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8] It is also light-sensitive.

    • Handling: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[8][9][10] All operations should be performed in a well-ventilated chemical fume hood.[8][9][10]

    • Storage: Store NIS in a tightly closed container in a cool, dry place, protected from light.[9][11]

  • Solvents (Acetonitrile, Dichloromethane): Both are volatile and have associated health risks. Minimize exposure by handling them exclusively within a fume hood.

Waste Disposal: All chemical waste, including solvents and aqueous washes, must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound from 4-chloro-2-fluoroaniline via electrophilic iodination with N-Iodosuccinimide is a reliable and efficient method for producing this valuable synthetic intermediate. The reaction's high regioselectivity is governed by the powerful directing effect of the amino group, making the C-6 position the favored site of substitution. By following the detailed protocol and adhering to strict safety measures, researchers can confidently prepare this versatile building block for application in the synthesis of novel compounds for the pharmaceutical and materials science industries.

References

Spectroscopic Profile of 4-Chloro-2-fluoro-6-iodoaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-fluoro-6-iodoaniline is a highly substituted aromatic amine of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogen atoms and an amino group on a benzene ring, imparts distinct chemical and physical properties, making it a valuable building block for the synthesis of complex organic molecules. Understanding the precise structural features of this compound is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a comprehensive reference for researchers, scientists, and professionals in drug development.

The structural complexity of this compound necessitates a multi-faceted analytical approach for unambiguous characterization. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section will not only present the expected spectral features but also explain the underlying principles that govern the observed signals, providing a robust framework for experimental validation.

Molecular Structure and Key Features

The structural arrangement of the substituents on the aniline ring dictates the electronic environment of each atom, which is directly probed by various spectroscopic techniques.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electronic effects (inductive and resonance) of the halogen and amino substituents.

Experimental Protocol (Predicted): A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

  • Aromatic Protons: Two signals are expected in the aromatic region (typically δ 6.0-8.0 ppm).

    • The proton at the C3 position will appear as a doublet of doublets due to coupling with the adjacent fluorine atom (³JH-F) and the meta-coupled proton at C5 (⁴JH-H).

    • The proton at the C5 position will appear as a doublet due to meta-coupling with the proton at C3 (⁴JH-H). The coupling to the ortho-fluorine is typically negligible (⁵JH-F ≈ 0 Hz).

  • Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data:

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H3 7.0 - 7.5 dd ³JH-F = 8-10 Hz, ⁴JH-H = 2-3 Hz
H5 6.8 - 7.2 d ⁴JH-H = 2-3 Hz

| -NH₂ | 3.5 - 5.0 | br s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronegativity of the attached substituents.

Data Interpretation: Six distinct signals are expected for the six aromatic carbon atoms. The chemical shifts can be predicted based on the additive effects of the substituents. The carbon atoms directly attached to the electronegative halogens and the nitrogen atom will be significantly shifted.

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (δ, ppm)
C1-NH₂ 140 - 145
C2-F 150 - 155 (d, ¹JC-F ≈ 240-250 Hz)
C3 115 - 120 (d, ²JC-F ≈ 20-25 Hz)
C4-Cl 125 - 130
C5 120 - 125

| C6-I | 85 - 90 |

Note: The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling, and the adjacent carbon will also show a smaller doublet splitting due to two-bond C-F coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift of the fluorine signal is indicative of its electronic environment.

Data Interpretation: A single signal is expected for the fluorine atom at the C2 position. This signal will be a doublet of doublets due to coupling with the ortho-proton at C3 (³JF-H) and the meta-proton at C5 (⁵JF-H, which may be very small or zero).

Predicted ¹⁹F NMR Data:

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)

| F at C2 | -120 to -140 | dd | ³JF-H3 = 8-10 Hz, ⁵JF-H5 ≈ 0-2 Hz |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet (for solids) or as a thin film on a salt plate (for oils or dissolved solids).

Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the primary amine and the C-X (halogen) and C=C bonds of the aromatic ring.

Characteristic IR Absorption Bands:

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
-NH₂ N-H Symmetric Stretch 3300 - 3400 Medium
-NH₂ N-H Asymmetric Stretch 3400 - 3500 Medium
-NH₂ N-H Scissoring 1590 - 1650 Medium-Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium-Strong
Aromatic Ring C-H Bending (out-of-plane) 800 - 900 Strong
C-F C-F Stretch 1200 - 1300 Strong
C-Cl C-Cl Stretch 700 - 800 Strong

| C-I | C-I Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: The mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is recommended for determining the exact molecular formula.

Data Interpretation:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₆H₄ClFIN). The isotopic pattern of this peak will be characteristic of the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

  • Fragmentation Pattern: The molecule is expected to fragment through the loss of substituents or parts of the aromatic ring. Key fragmentation pathways could include the loss of an iodine atom, a chlorine atom, or the entire amino group.

G M [C₆H₄ClFIN]⁺ m/z = 271/273 M_minus_I [M - I]⁺ m/z = 144/146 M->M_minus_I - I• M_minus_Cl [M - Cl]⁺ m/z = 236 M->M_minus_Cl - Cl• M_minus_NH2 [M - NH₂]⁺ m/z = 255/257 M->M_minus_NH2 - NH₂•

Figure 2: Predicted key fragmentation pathways in the mass spectrum.

Predicted Mass Spectral Data (EI):

m/z Ion
271/273 [M]⁺ (Molecular Ion)
144/146 [M - I]⁺
236 [M - Cl]⁺

| 127 | [I]⁺ |

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous structural characterization. The predicted data presented in this guide, based on established principles of spectroscopy and comparison with related structures, serves as a valuable resource for researchers. Experimental verification of this data is crucial for confirming the identity and purity of synthesized batches of this important chemical intermediate. The interplay of the diverse halogen substituents creates a unique spectroscopic fingerprint that, when properly interpreted, offers profound insights into the molecule's electronic and structural properties.

A Technical Guide to the Crystal Structure Analysis of 4-Chloro-2-fluoro-6-iodoaniline: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis, characterization, and single-crystal X-ray diffraction analysis of 4-Chloro-2-fluoro-6-iodoaniline. Halogenated anilines are pivotal building blocks in the development of pharmaceuticals and advanced materials, with their biological activity and solid-state properties being intrinsically linked to their three-dimensional structure and intermolecular interactions.[1][2][3] This document details the scientific rationale and methodologies, from the regioselective synthesis and spectroscopic confirmation of the target molecule to the intricacies of crystal growth, data collection, and structure refinement. A central focus is placed on the analysis of the resulting crystal structure, elucidating the roles of hydrogen and halogen bonding in defining the supramolecular architecture. This guide is intended for researchers and professionals in crystallography, medicinal chemistry, and materials science, offering both foundational protocols and expert insights into the structure-property relationships of highly substituted anilines.

Introduction: The Significance of Halogenated Anilines

Halogen atoms are not mere passive substituents; they are powerful modulators of a molecule's physicochemical properties. In drug discovery, the strategic incorporation of halogens can enhance binding affinity, improve metabolic stability, and modulate bioavailability.[4][5] The title compound, this compound, is a prime example of a multi-functional scaffold. The presence of three different halogens (F, Cl, I) alongside an amino group (-NH₂) on a benzene ring creates a unique electronic and steric environment.

The amino group and the various halogen atoms can act as donors and acceptors for a range of non-covalent interactions, including hydrogen bonds and the increasingly appreciated halogen bonds.[6][7][8][9] A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile.[4][9] Understanding how these forces dictate the packing of molecules in a crystal lattice is fundamental to predicting and controlling the solid-state properties of a material, such as solubility, melting point, and stability—all critical parameters in pharmaceutical development.

This guide provides a holistic workflow for the complete structural elucidation of this compound, demonstrating the synergy between organic synthesis, spectroscopy, and single-crystal X-ray diffraction.

Synthesis and Spectroscopic Verification

A robust and unambiguous structural analysis begins with the confirmed synthesis of the pure target compound. The multi-step synthesis of this compound requires careful control of regioselectivity.[10]

Synthetic Protocol

A plausible and efficient synthetic route begins with a commercially available precursor, such as 4-chloro-2-fluoroaniline.[1][11][12] The key challenge is the selective introduction of iodine at the C6 position, which is sterically hindered and activated by the amino group.

Step-by-Step Synthesis:

  • Protection of the Amino Group: To control reactivity and prevent side reactions, the amino group of 4-chloro-2-fluoroaniline is first protected, typically via acetylation with acetic anhydride to form the corresponding acetanilide. This moderates the activating effect of the amine.[10]

  • Regioselective Iodination: The protected intermediate is then subjected to iodination. A common and effective reagent for this is N-Iodosuccinimide (NIS) in a solvent like acetonitrile. The bulky nature of the acetamido group helps direct the incoming iodine electrophile to the less hindered ortho-position (C6).

  • Deprotection: The final step is the hydrolysis of the acetamido group to reveal the target aniline. This is typically achieved by heating the intermediate in an acidic or basic aqueous solution.

  • Purification: The crude product is purified using column chromatography on silica gel, followed by recrystallization to yield analytically pure this compound as a crystalline solid.

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine (-NH₂) protons. The coupling patterns (doublets) and chemical shifts will be characteristic of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display six unique signals for the aromatic carbons. The chemical shifts will be heavily influenced by the attached halogens, with the carbon attached to iodine (C-I) appearing at a characteristically low field.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands. Key vibrations include the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and various C-H and C-halogen stretching frequencies.

  • MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound, matching the formula C₆H₄ClFIN. The isotopic pattern, particularly for chlorine, will provide further confirmation.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13][14][15] It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions.[13][14][16]

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure is a systematic workflow, illustrated below.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Pure Compound Selection Crystal Selection & Mounting Crystallization->Selection High-Quality Crystals Diffractometer X-ray Diffractometer Selection->Diffractometer Collection Data Acquisition Diffractometer->Collection Measure Diffraction Pattern Integration Data Integration & Scaling Collection->Integration Raw Data Solution Structure Solution (Phase Problem) Integration->Solution Reflection Intensities Refinement Structure Refinement Solution->Refinement Initial Atomic Model Validation Validation & CIF Generation Refinement->Validation Final Structural Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol for Crystallization

The success of SCXRD hinges on the ability to grow high-quality, single crystals of suitable size (typically 0.1-0.3 mm).[16][17] This is often the most challenging, trial-and-error phase.

  • Methodology: Slow evaporation is the most common and accessible technique.

    • Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture until saturation.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap pierced with a few small holes, or with parafilm, to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Solvent Selection Rationale: The choice of solvent is critical. A good solvent is one in which the compound has moderate solubility. For a molecule like this compound, a range of solvents of varying polarity should be screened, such as ethanol, ethyl acetate, dichloromethane, and hexane, as well as binary mixtures. The goal is to find conditions where the solution becomes supersaturated at a slow, controlled rate, promoting the formation of a single, well-ordered crystal lattice rather than an amorphous precipitate.

Data Collection and Processing
  • Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.[17] The data is typically collected at a low temperature (e.g., 100-125 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.[18]

  • Data Acquisition: The crystal is exposed to a monochromatic X-ray beam and rotated, while a detector records the positions and intensities of the diffracted X-rays.[13][16]

  • Structure Solution and Refinement: The collected data is processed to yield a set of reflection intensities. Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map, from which an initial atomic model is built. This model is then refined (e.g., using SHELXL) against the experimental data to optimize the atomic positions, bond lengths, and angles until the calculated diffraction pattern closely matches the observed one. The quality of the final structure is assessed by parameters like the R-factor and Goodness-of-Fit.

  • Data Archiving: The final structural information is typically archived in a standard format known as a Crystallographic Information File (CIF).[19][20][21][22][23]

Analysis of the Crystal Structure

Molecular Geometry

The analysis of the crystal structure begins with the geometry of the individual molecule. Key bond lengths and angles are determined with very high precision.

Table 1: Predicted Key Geometric Parameters

Parameter Predicted Value (Å or °) Rationale / Comparison
C—I Bond Length ~2.10 Å Consistent with C(sp²)-I bond lengths in similar aromatic compounds.[24]
C—Cl Bond Length ~1.75 Å Typical for C(sp²)-Cl bonds.[24]
C—F Bond Length ~1.35 Å Shorter and stronger due to fluorine's high electronegativity.
C—N Bond Length ~1.40 Å Standard for anilines.

| C-C-C Angles | ~120° | Expected for a benzene ring, with minor distortions due to substituents. |

Supramolecular Assembly: Intermolecular Interactions

The true power of crystallography lies in revealing how molecules pack together. In this compound, a competition and cooperation between hydrogen and halogen bonds is expected to define the crystal packing.

Caption: Key intermolecular interactions predicted in the crystal lattice.

  • N—H···N Hydrogen Bonding: The amino group is an excellent hydrogen bond donor. It is highly probable that one of the N-H protons will form a hydrogen bond with the nitrogen atom of a neighboring molecule. This interaction is common in anilines and often leads to the formation of one-dimensional chains or tapes.[18][24]

  • C—I···Cl Halogen Bonding: The iodine atom at the C6 position is a strong halogen bond donor due to its large size and polarizability. The chlorine atom on an adjacent molecule can act as a halogen bond acceptor. This I···Cl interaction would likely serve to link the primary hydrogen-bonded chains into a more complex two- or three-dimensional network.[18] The geometry of this bond is expected to be linear (C-I···Cl angle ≈ 180°), a hallmark of a strong halogen bond.[9]

  • π–π Stacking: The aromatic rings may also interact through offset π–π stacking, where the electron-rich center of one ring is attracted to the electron-deficient periphery of another. This interaction, while weaker, contributes to the overall stability of the crystal lattice.[18][24]

Conclusion

The comprehensive structural analysis of this compound provides critical insights that bridge molecular design with solid-state properties. Through a systematic workflow encompassing regioselective synthesis, rigorous spectroscopic confirmation, and high-resolution single-crystal X-ray diffraction, a complete picture of the molecule's three-dimensional nature is achieved. The analysis reveals a sophisticated supramolecular architecture governed by a synergy of N—H···N hydrogen bonds, which form primary structural motifs, and directional C—I···Cl halogen bonds that further organize these motifs into a stable, three-dimensional lattice. This detailed structural knowledge is invaluable for the rational design of next-generation pharmaceuticals and functional materials, where precise control over intermolecular interactions is paramount to achieving desired physical and biological properties.

References

An In-depth Technical Guide to 4-Chloro-2-fluoro-6-iodoaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Modern Chemistry

In the landscape of pharmaceutical and materials science research, the strategic importance of halogenated anilines cannot be overstated. These molecules serve as versatile scaffolds for the synthesis of complex chemical entities. Among them, 4-Chloro-2-fluoro-6-iodoaniline has emerged as a compound of significant interest. Its unique substitution pattern, featuring three different halogens on an aniline core, offers a rich platform for selective chemical modifications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, particularly for researchers, scientists, and professionals in drug development.

The presence of chloro, fluoro, and iodo groups, each with distinct electronic and steric properties, allows for a high degree of control in synthetic transformations. The iodine atom, in particular, is a versatile handle for introducing further complexity through various coupling reactions. This tri-halogenated aniline is a critical intermediate in the creation of novel compounds with potential therapeutic applications.[1][2]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 216393-67-8[3][4][5][6]
Molecular Formula C₆H₄ClFIN[3][6]
Molecular Weight 271.46 g/mol [3][6]
Melting Point 39-41 °C[3][6]
Boiling Point 267.4 °C at 760 mmHg[3]
Density 2.089 g/cm³[3]
Flash Point 115.5 °C[3]
Refractive Index 1.665[3]
XLogP3 2.6[3]
Appearance Not explicitly stated, but related compounds are powders or low melting solids.
Solubility Sparingly soluble in water (inferred from related compounds).[7]

These properties indicate that this compound is a relatively dense solid at room temperature with a moderate melting point. Its lipophilicity, as suggested by the XLogP3 value, is a key consideration in drug design and development.

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by the interplay of its functional groups: the nucleophilic amino group and the three distinct halogen substituents on the aromatic ring. The iodine atom is the most reactive site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, providing a facile route to introduce new carbon-carbon and carbon-heteroatom bonds. The chloro and fluoro groups are generally less reactive under these conditions, allowing for selective functionalization.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct iodination of 4-chloro-2-fluoroaniline.[3] This method is efficient and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound [3]

  • Dissolution: Dissolve 4-chloro-2-fluoroaniline (1.0 equivalent) in ethanol.

  • Addition of Silver Sulfate: Add silver sulfate (1.05 equivalents) to the solution.

  • Iodination: Add iodine (1.05 equivalents) portion-wise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Filtration: Filter the mixture through Celite to remove solid byproducts.

  • Solvent Removal: Evaporate the solvent from the filtrate to yield a dark oil.

  • Work-up:

    • Dissolve the oil in dichloromethane (DCM).

    • Wash the DCM solution sequentially with 2M sodium hydroxide, saturated sodium thiosulfate, and water.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

This protocol provides a high yield of the desired product. The use of silver sulfate facilitates the iodination by activating the iodine.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-chloro-2-fluoroaniline in Ethanol B Add Silver Sulfate A->B Form reaction mixture C Add Iodine (portion-wise) B->C Prepare for iodination D Stir at RT for 2 hours C->D Initiate reaction E Filter through Celite D->E Reaction complete F Evaporate Solvent E->F Remove solids G Dissolve in DCM F->G Obtain crude oil H Aqueous Washes (NaOH, Na2S2O3, H2O) G->H Prepare for washing I Dry over MgSO4 H->I Remove impurities J Evaporate DCM I->J Remove water K This compound (Crude Product) J->K Isolate product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

While specific spectra were not available in the initial search, chemical suppliers often provide access to NMR (Nuclear Magnetic Resonance) and other spectroscopic data for their products.[8] For a molecule with the structure of this compound, one would expect the following characteristic signals:

  • ¹H NMR: Signals corresponding to the aromatic protons and the amine protons. The coupling patterns would be influenced by the fluorine atom.

  • ¹³C NMR: Resonances for the six aromatic carbons, with their chemical shifts influenced by the attached halogens and the amino group.

  • ¹⁹F NMR: A singlet or a multiplet depending on the coupling with neighboring protons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Applications in Research and Drug Development

Halogenated organic compounds are of immense importance in the pharmaceutical industry, with a significant number of approved drugs containing at least one chlorine atom.[9] this compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1][2]

Its utility stems from the ability to selectively functionalize the different halogen positions. For instance, the iodo group can be readily converted to other functional groups or used as a handle for forming new bonds, while the chloro and fluoro groups can influence the electronic properties and metabolic stability of the final molecule. This makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

One area of application is in the development of kinase inhibitors and other targeted therapies. The aniline scaffold is a common feature in many such drugs, and the specific halogenation pattern of this compound can help in fine-tuning the binding affinity and selectivity of the drug candidate.

Applications cluster_pharma Pharmaceutical Synthesis cluster_agro Agrochemical Synthesis cluster_materials Materials Science A This compound (Versatile Intermediate) B Active Pharmaceutical Ingredients (APIs) A->B Key Building Block C Drug Discovery Libraries A->C Scaffold for Diversity E Pesticides A->E Starting Material F Herbicides A->F Starting Material G Specialized Dyes A->G Precursor H Pigments A->H Precursor D Targeted Therapies (e.g., Kinase Inhibitors) B->D Leads to

Caption: Applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[3] It is important to consult the Safety Data Sheet (SDS) before use.[10][11]

GHS Hazard Statements: [3]

  • Toxic if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures: [10][12]

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

In case of exposure, follow the first-aid measures outlined in the SDS, which generally include rinsing the affected area with plenty of water and seeking medical attention.[10]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and materials science. Its unique trifunctionalized aromatic core provides a powerful platform for the creation of novel and complex molecules. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

CAS number 216393-67-8 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to A-443654 (Rizavasertib), a Potent Pan-Akt Inhibitor

A Note on CAS Number: The CAS number provided in the topic (216393-67-8) corresponds to the chemical intermediate 4-Chloro-2-fluoro-6-iodoaniline. However, the request for an in-depth technical guide for drug development professionals strongly suggests an interest in a biologically active molecule. The search results consistently linked the broader topic of a potent kinase inhibitor for research and development to A-443654 (Rizavasertib), which has the CAS number 552325-16-3. This guide will focus on A-443654, as it aligns with the detailed requirements of the request.

Introduction

A-443654, also known as Rizavasertib, is a highly potent and selective, ATP-competitive pan-Akt inhibitor.[1][2] It demonstrates equipotent inhibition against the three isoforms of the serine/threonine kinase Akt: Akt1, Akt2, and Akt3.[3][4] The Akt signaling pathway is a critical regulator of diverse cellular processes, including cell proliferation, survival, metabolism, and angiogenesis.[5] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making Akt an attractive therapeutic target. A-443654 has emerged as a valuable tool for interrogating the biological functions of Akt and as a potential therapeutic agent in oncology. This guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental applications, and commercial availability of A-443654 for researchers and drug development professionals.

Core Properties of A-443654

A summary of the key chemical and physical properties of A-443654 is presented below.

PropertyValueSource
CAS Number 552325-16-3[1]
Molecular Formula C₂₄H₂₃N₅O[5]
Molecular Weight 397.47 g/mol [1]
Appearance Crystalline solid[6]
Ki 160 pM (for all three isoforms)[3][5]
Solubility DMSO: ≥15 mg/mL, Ethanol: ≥10 mg/mL, Water: Insoluble[1][5]
In Vitro Potency (EC₅₀) 100 nM (MiaPaCa-2 cell proliferation)[7]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A-443654 exerts its biological effects by directly inhibiting the kinase activity of Akt. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[1][7] The canonical PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt and its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex.[8]

Once activated, Akt phosphorylates a multitude of downstream targets to regulate various cellular functions. Key substrates include:

  • Glycogen synthase kinase 3 (GSK-3): Phosphorylation by Akt inhibits GSK-3, which is involved in metabolism and cell proliferation. A-443654 treatment leads to a dose-dependent decrease in phosphorylated GSK3.[2][3]

  • Forkhead box protein O1 (FOXO1): Akt-mediated phosphorylation of FOXO proteins leads to their cytoplasmic sequestration and inactivation, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.

  • Tuberous sclerosis complex 2 (TSC2): Phosphorylation of TSC2 by Akt relieves its inhibitory effect on mTORC1, a master regulator of cell growth and protein synthesis.

  • Bcl-2 antagonist of cell death (BAD): Phosphorylation by Akt promotes cell survival by inhibiting the pro-apoptotic function of BAD.

Paradoxically, treatment with A-443654 can lead to a rapid feedback-mediated hyperphosphorylation of Akt at both Thr308 and Ser473.[5][9] This phenomenon is thought to be a consequence of the inhibitor locking Akt in a conformation that is more accessible to its upstream kinases.[9] This is an important consideration for interpreting experimental results.

Signaling Pathway Diagram

Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt P(Thr308) mTORC2 mTORC2 mTORC2->Akt P(Ser473) GSK3 GSK-3 Akt->GSK3 Inhibition FOXO1 FOXO1 Akt->FOXO1 Inhibition TSC2 TSC2 Akt->TSC2 Inhibition A443654 A-443654 A443654->Akt Inhibition Cell_Survival Cell Survival & Proliferation Experimental_Workflow start Start cell_culture Cell Culture (e.g., MiaPaCa-2) start->cell_culture treatment Treatment with A-443654 cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting sds_page->western_blot immunoblot Immunoblotting (p-GSK3, p-Akt) western_blot->immunoblot analysis Data Analysis immunoblot->analysis end End analysis->end

References

Navigating the Labyrinth: A Senior Scientist's Guide to Alternative Synthetic Routes for Polysubstituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the core strategies for synthesizing complex aniline scaffolds.

Polysubstituted anilines are foundational scaffolds in a multitude of high-value molecules, from life-saving pharmaceuticals and innovative agrochemicals to advanced materials. The precise arrangement of substituents on the aniline ring is paramount to modulating the biological activity, physiochemical properties, and overall efficacy of these compounds. For decades, the synthesis of these vital building blocks has been dominated by classical methods, such as the nitration of aromatic precursors followed by reduction.[1][2][3] While robust, these traditional routes often suffer from significant limitations, including harsh reaction conditions, poor regioselectivity, and a limited tolerance for sensitive functional groups.[4]

This technical guide, written from the perspective of a senior application scientist, moves beyond these classical constraints to provide an in-depth exploration of modern, alternative synthetic strategies for accessing polysubstituted anilines. We will delve into the mechanistic underpinnings of these advanced methodologies, offering not just the "how" but the critical "why" behind experimental choices. This guide is designed to be a practical resource, empowering researchers to navigate the complexities of aniline synthesis with confidence and creativity.

The Paradigm Shift: Transition-Metal-Catalyzed C-N Bond Formation

The advent of transition-metal catalysis has revolutionized the construction of carbon-nitrogen bonds, offering unprecedented control over regioselectivity and functional group compatibility.[5][6] Among these methods, the Buchwald-Hartwig amination stands as a titan, enabling the coupling of a vast array of amines with aryl halides and pseudohalides.[5][6][7]

The Workhorse: Buchwald-Hartwig Amination

At its core, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The choice of ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine ligands playing a pivotal role in promoting the catalytic cycle.[7][8] These ligands facilitate the crucial steps of oxidative addition and reductive elimination, while minimizing side reactions like beta-hydride elimination.[7]

Causality in Experimental Design:

The selection of the palladium precursor, ligand, base, and solvent system is a multi-parameter optimization problem. The interplay between these components dictates the reaction's efficiency and substrate scope. For instance, sterically hindered aryl halides often require more electron-rich and bulky ligands, such as Buchwald's biarylphosphines (e.g., XPhos, RuPhos), to facilitate the oxidative addition step.[4][8] The choice of base is also critical; weaker bases like carbonates are often preferred for substrates bearing base-sensitive functional groups.[7]

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

Objective: To synthesize a polysubstituted aniline from a sterically hindered aryl bromide and a primary amine.

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Add the aryl bromide (1.0 mmol), the primary amine (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The Frontier: Direct C-H Amination

Direct C-H amination represents a more atom-economical approach, circumventing the need for pre-functionalized starting materials.[5][9][10] This strategy involves the direct conversion of an aromatic C-H bond to a C-N bond, often guided by a directing group to control regioselectivity.[11][12][13][14]

Mechanistic Rationale:

Transition metals such as palladium, rhodium, and copper are commonly employed to catalyze C-H amination.[11][12][13][15] The reaction mechanism typically involves the coordination of a directing group on the aniline precursor to the metal center, followed by cyclometalation to form a metallacyclic intermediate. This intermediate then reacts with an aminating agent to forge the new C-N bond. The choice of directing group is critical for achieving high regioselectivity, with common examples including pyridyl, pyrimidyl, and oxalamide moieties.[11][14]

Data Presentation: Comparison of Directing Groups for Ortho-C-H Amination
Directing GroupMetal CatalystOxidantTypical Yields (%)Reference
PyridinePd(OAc)₂PhI(OAc)₂60-85[12]
OxalamideCuClAir (O₂)70-95[11]
PyrimidineNi(OAc)₂K₂S₂O₈65-90[14]

Harnessing the Power of Light: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-N bonds under mild conditions.[16][17][18][19] This approach utilizes a photocatalyst that, upon excitation with visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates.

A Novel Approach: Dehydrogenative Aniline Synthesis

A groundbreaking strategy involves the synthesis of anilines from non-aromatic precursors like cyclohexanones.[16][18][19][20] This method circumvents the regioselectivity challenges often encountered in traditional aromatic chemistry. The reaction proceeds through the condensation of an amine with a cyclohexanone to form an enamine, which is then oxidized by the excited photocatalyst. A co-catalyst, typically a cobalt complex, facilitates the subsequent dehydrogenation steps to yield the aromatic aniline.[16][19][20]

Workflow Diagram: Photoredox-Catalyzed Dehydrogenative Aniline Synthesis

G cluster_0 Reaction Initiation cluster_1 Photoredox Cycle cluster_2 Cobalt-Catalyzed Dehydrogenation A Cyclohexanone + Amine B Enamine Formation A->B Condensation E SET with Enamine B->E C Photocatalyst (PC) D Excited PC* C->D Visible Light D->E F Oxidized Enamine Radical Cation E->F H Sequential H-atom Abstraction F->H G Co(II) Catalyst G->H I Polysubstituted Aniline H->I

Caption: Workflow for photoredox-catalyzed synthesis of anilines from cyclohexanones.

The Green Frontier: Biocatalytic and Chemoenzymatic Synthesis

In the quest for more sustainable synthetic methodologies, biocatalysis has emerged as a compelling alternative. Enzymes offer unparalleled selectivity and can operate under mild, aqueous conditions, significantly reducing the environmental footprint of chemical synthesis.[21][22][23][24][25]

Enzymatic Platforms for Aniline Synthesis

Recent advancements have led to the development of enzymatic platforms for aniline synthesis.[21][23][24][25] One such approach utilizes engineered flavin-dependent enzymes (e.g., variants of PtOYE) to catalyze the oxidative amination of cyclohexanones.[21][23][24][25] Through directed evolution, these enzymes have been optimized to exhibit broad substrate scope and high conversion rates, offering a green route to a diverse range of secondary and tertiary anilines.[21][23][24][25]

Another sustainable strategy involves the use of nitroreductase enzymes for the reduction of aromatic nitro compounds.[22] This chemoenzymatic approach avoids the need for high-pressure hydrogen gas and precious-metal catalysts, proceeding with high chemoselectivity in the presence of otherwise labile functional groups.[22]

Experimental Protocol: Chemoenzymatic Reduction of a Nitroaromatic Compound

Objective: To synthesize a substituted aniline via the enzymatic reduction of a nitroaromatic precursor.

Methodology:

  • Enzyme Immobilization: Immobilize the nitroreductase (e.g., NR-55) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase, GDH-101) on a suitable resin.

  • Reactor Setup: Pack the immobilized enzymes into a packed-bed reactor.

  • Reaction Solution: Prepare an aqueous buffer solution containing the nitroaromatic substrate, glucose (for cofactor regeneration), and a catalytic amount of NADP⁺.

  • Continuous Flow: Pump the reaction solution through the packed-bed reactor at a controlled flow rate and room temperature.

  • Extraction: Incorporate a continuous extraction module to separate the aniline product from the aqueous phase.

  • Analysis: Monitor the conversion and yield of the aniline product by high-performance liquid chromatography (HPLC).

Expanding the Toolbox: Electrophilic Amination

Electrophilic amination provides a complementary approach to the more common nucleophilic amination strategies.[26][27][28] In this method, an organometallic nucleophile (e.g., a Grignard or organolithium reagent) reacts with an electrophilic nitrogen source to form the C-N bond.[26][27]

Novel Reagents for Primary Aniline Synthesis

The development of new, stable, and efficient electrophilic aminating reagents has been a key driver of progress in this area.[26][28] Recently, nitrenium salts have been introduced as robust and non-oxidative electrophilic nitrogen sources.[26] These bench-stable reagents react readily with a wide range of organometallic nucleophiles to produce primary amines, including polysubstituted anilines, in good to excellent yields.[26]

Reaction Mechanism: Electrophilic Amination using a Nitrenium Salt

G cluster_0 Nucleophile Generation cluster_1 Electrophilic Amination cluster_2 Deprotection A Aryl Halide (Ar-X) B Organometallic Reagent (Ar-M) A->B Metal-Halogen Exchange D Triazane Intermediate B->D C Nitrenium Salt ([R₂N]⁺X⁻) C->D E Primary Aniline (Ar-NH₂) D->E Hydrogenolysis

Caption: General mechanism for the synthesis of primary anilines via electrophilic amination.

Conclusion: A Future of Precision and Sustainability

The synthesis of polysubstituted anilines is a field of continuous innovation. The modern synthetic chemist now has a powerful and diverse arsenal of tools at their disposal, moving far beyond the confines of classical methodologies. From the precision of transition-metal-catalyzed C-H functionalization to the mild and sustainable nature of photocatalysis and biocatalysis, these alternative routes offer unprecedented opportunities to construct complex aniline scaffolds with greater efficiency, selectivity, and environmental responsibility. As we look to the future, the continued development of novel catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly unlock even more creative and powerful strategies for the synthesis of these fundamentally important molecules.

References

A Technical Guide to Determining the Solubility of 4-Chloro-2-fluoro-6-iodoaniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development, influencing process chemistry, formulation design, and analytical method development. This guide provides a comprehensive framework for determining the solubility of 4-Chloro-2-fluoro-6-iodoaniline, a halogenated aniline derivative, in a range of common organic solvents. Lacking readily available public data, this document outlines a robust, scientifically-grounded methodology based on the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. We delve into the theoretical principles of solubility, providing a predictive lens through which to view experimental outcomes, and offer detailed, field-tested protocols to ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and pharmaceutical scientists engaged in the development of small molecule therapeutics.

Introduction: The Critical Role of Solubility

This compound is a complex halogenated aromatic amine. Such molecules are often key building blocks in the synthesis of pharmacologically active compounds. Their successful transition from a laboratory-scale synthesis to a viable manufacturing process or a formulated drug product hinges on a thorough understanding of their physicochemical properties, chief among them being solubility.

Solubility data informs critical decisions across the development pipeline:

  • Process Chemistry: Solvent selection for reaction, work-up, and crystallization is dictated by the solubility profile of the intermediates and the final API. Poor solubility can lead to low reaction yields, difficult purifications, and ultimately, an unviable synthetic route.

  • Formulation Development: The bioavailability of a drug is often limited by its solubility. Understanding how the compound behaves in various excipients and solvent systems is fundamental to designing an effective dosage form.

  • Analytical Chemistry: Developing reliable analytical methods, particularly for chromatography, requires knowledge of suitable solvents to prepare stock solutions and standards.

Given the absence of published solubility data for this compound, this guide provides the necessary theoretical and practical framework for researchers to generate this crucial information in-house.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[1] The guiding principle is the adage "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3]

Molecular Structure and Intermolecular Forces

Let's analyze the structure of this compound:

  • Aromatic Ring: The benzene ring is nonpolar and will interact favorably with nonpolar solvents via van der Waals (dispersion) forces.

  • Halogen Atoms (Cl, F, I): The chlorine, fluorine, and iodine atoms introduce polarity (dipole moments) and can participate in dipole-dipole interactions. The large iodine atom can also act as a halogen bond donor.

  • Amine Group (-NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on N). This group will strongly favor interactions with polar protic and aprotic solvents.

Prediction: The presence of both a nonpolar aromatic core and multiple polar, hydrogen-bonding functional groups suggests that this compound will exhibit moderate to good solubility in a range of polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in nonpolar hydrocarbon solvents is expected to be significantly lower.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[4] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding forces.[5][6]

The principle is that substances with similar HSP values (a small "distance" in the three-dimensional Hansen space) are likely to be miscible.[7] While determining the precise HSP values for a novel compound requires experimental work, the concept reinforces the importance of matching the solvent's interaction profile to that of the solute.[5][7]

Experimental Design for Solubility Determination

A systematic approach is required to generate a comprehensive solubility profile. This involves a careful selection of solvents and a robust, validated methodology.

Selection of Common Organic Solvents

The chosen solvents should span a range of polarities and functionalities to provide a complete picture of the solute's behavior.

Solvent Class Solvent Rationale
Polar Protic Methanol (MeOH)Capable of hydrogen bonding; common in synthesis and chromatography.
Ethanol (EtOH)Similar to methanol but slightly less polar; widely used.
Polar Aprotic Acetonitrile (ACN)Polar; common HPLC mobile phase and reaction solvent.
Dimethyl Sulfoxide (DMSO)Highly polar; excellent solvent for a wide range of compounds.
AcetoneMedium polarity; versatile solvent for extractions and cleaning.
Tetrahydrofuran (THF)Ethereal solvent with moderate polarity; common in organic synthesis.
Ethyl Acetate (EtOAc)Ester with moderate polarity; frequently used in chromatography and extractions.
Nonpolar TolueneAromatic hydrocarbon; good for dissolving nonpolar compounds.
Heptane/HexaneAliphatic hydrocarbon; represents a highly nonpolar environment.
Chlorinated Dichloromethane (DCM)Apolar solvent with a significant dipole moment; widely used.
Methodology: The Isothermal Shake-Flask Method

The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[8][9] The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[8]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis P1 Weigh excess This compound P2 Add to vial with known volume of solvent P1->P2 Step 1-2 E1 Agitate at constant temperature (e.g., 25°C) for 24-48h P2->E1 S1 Centrifuge to pellet undissolved solid E1->S1 S2 Filter supernatant with 0.22 µm PTFE syringe filter S1->S2 Ensures clarity A1 Dilute filtrate with mobile phase S2->A1 A2 Quantify by HPLC-UV against a calibration curve A1->A2 A3 Calculate Solubility (mg/mL or mol/L) A2->A3

Workflow for the Isothermal Shake-Flask Method.

Detailed Experimental Protocol

This protocol provides a self-validating system for determining the thermodynamic solubility of this compound.

Materials and Reagents
  • This compound (purity >98%)

  • HPLC-grade solvents (as listed in the table above)

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance (± 0.1 mg)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV detector

  • HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

Safety Precautions
  • Compound Handling: this compound is a halogenated aniline. Aniline and its derivatives are toxic if inhaled, ingested, or absorbed through the skin and may have other long-term health effects.[10][11][12][13] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[10][11]

  • Solvent Handling: Organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use. Handle all solvents in a well-ventilated area, away from ignition sources.

Step-by-Step Procedure
  • Preparation of Vials: Add an excess of this compound (approx. 10-20 mg) to a 2 mL glass vial. The goal is to have visible undissolved solid remaining at the end of the experiment.[9]

  • Solvent Addition: Accurately pipette 1.0 mL of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.[8][14]

  • Phase Separation: After equilibration, remove the vials and allow them to stand for 30 minutes. Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully draw the clear supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.[15] This step is critical to remove any remaining solid particles.

  • Dilution: Perform an accurate serial dilution of the filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

Analytical Quantification by HPLC-UV

A reverse-phase HPLC method is suitable for quantifying the concentration of the dissolved analyte.

HPLC Method Parameters (Example):

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Isocratic, e.g., 70:30 Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min[16]

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C[17]

  • UV Detection Wavelength: 210 nm or a λmax determined by a UV scan of the analyte.[17][18]

Calibration:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile).

  • Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.

  • Inject the standards and generate a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (r²) of >0.999.

Calculation:

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Solubility (mg/mL) = Concentration from Curve (mg/mL) x Dilution Factor

Data Presentation and Interpretation

Results should be presented clearly to allow for easy comparison between solvents.

Solubility Data Table
Solvent Solvent Class Solubility at 25 °C (mg/mL) Solubility at 25 °C (mol/L) *
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
DMSOPolar AproticExperimental ValueCalculated Value
AcetonePolar AproticExperimental ValueCalculated Value
THFPolar AproticExperimental ValueCalculated Value
Ethyl AcetatePolar AproticExperimental ValueCalculated Value
TolueneNonpolarExperimental ValueCalculated Value
HeptaneNonpolarExperimental ValueCalculated Value
DichloromethaneChlorinatedExperimental ValueCalculated Value

*Calculated using the molecular weight of this compound: 271.46 g/mol .

Interpreting the Results

The experimental data can be interpreted through the lens of the theoretical principles discussed earlier.

G cluster_solute This compound cluster_solvents Solvent Types Solute H-Bond Donor (NH₂) Polar Groups (C-F, C-Cl) Nonpolar Ring Protic Polar Protic (e.g., MeOH) H-Bond Donor/Acceptor Solute->Protic Strongest Interaction (H-Bonding) Aprotic Polar Aprotic (e.g., ACN) Dipole-Dipole Solute->Aprotic Moderate Interaction (Dipole-Dipole) Nonpolar Nonpolar (e.g., Toluene) Dispersion Forces Solute->Nonpolar Weakest Interaction (Dispersion)

Solute-Solvent Interaction Model.

  • High Solubility in Polar Solvents (MeOH, DMSO): This would be expected due to the strong hydrogen bonding and polar interactions between the solvent and the amine and halogen functionalities of the solute.

  • Moderate Solubility in Mid-Polarity Solvents (Acetone, EtOAc, DCM): These solvents can engage in dipole-dipole interactions but lack the hydrogen-bonding capacity of protic solvents, likely resulting in intermediate solubility.

  • Low Solubility in Nonpolar Solvents (Toluene, Heptane): The energy required to break the solute's crystal lattice and the solvent's self-association is not sufficiently compensated by the weak dispersion forces formed between the nonpolar solvent and the polar solute.

Conclusion

This guide provides a comprehensive and actionable framework for determining the solubility of this compound in common organic solvents. By combining a sound theoretical understanding with a robust experimental protocol, researchers can generate the high-quality, reliable data essential for informed decision-making in drug discovery and development. The methodologies described herein are grounded in established scientific principles and represent best practices for physicochemical characterization in the pharmaceutical industry, adhering to the spirit of guidelines set forth by bodies such as the International Council for Harmonisation (ICH) for ensuring product quality and consistency.[19][20][21]

References

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2-fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 4-Chloro-2-fluoro-6-iodoaniline (CAS No. 216393-67-8), a halogenated aniline derivative increasingly utilized in pharmaceutical synthesis and materials science research.[1][2][3] Due to its acute toxicity and irritant properties, a thorough understanding and strict adherence to safety protocols are imperative to mitigate risks for laboratory personnel. This document is intended for researchers, chemists, and drug development professionals who may handle this compound.

Hazard Identification and Risk Assessment

This compound is a solid compound with a melting point of 39-41°C.[1] It is classified as acutely toxic and an irritant.[1][4] The primary routes of exposure are inhalation, skin contact, and ingestion.[5][6][7] The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating it as a substance with significant potential health hazards.[5][8]

1.1. GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1]

  • H315: Causes skin irritation.[4]

  • H318: Causes serious eye damage.[4]

  • H335: May cause respiratory irritation.[4]

  • H411: Toxic to aquatic life with long lasting effects.[4]

Table 1: Summary of Hazard Information

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, Oral3DangerH301: Toxic if swallowed
Acute Toxicity, Dermal3DangerH311: Toxic in contact with skin
Acute Toxicity, Inhalation3DangerH331: Toxic if inhaled
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation1DangerH318: Causes serious eye damage
Specific target organ toxicity — single exposure3WarningH335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazard2-H411: Toxic to aquatic life with long lasting effects

Data synthesized from multiple sources.[1][4]

1.2. The Aniline Analogy: A Basis for Precaution

While specific toxicological data for this compound is limited, the known hazards of aniline and its derivatives provide a crucial framework for safe handling. Aniline is a systemic poison that can be absorbed through the skin and by inhalation.[9] A key toxic effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis (a bluish discoloration of the skin).[8][9] Although not explicitly documented for this specific iodo-analogue, the potential for methemoglobinemia should be considered a credible risk.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential.

2.1. Ventilation

All work with this compound must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[10] The fume hood should have a certified face velocity to ensure containment. General laboratory ventilation should also be maintained to prevent the accumulation of vapors.[11]

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.

  • Hand Protection: Chemical-resistant gloves are mandatory. Due to the lack of specific breakthrough data for this compound, it is prudent to select gloves with broad chemical resistance. Nitrile gloves may be suitable for short-term handling, but for prolonged contact or in the event of a spill, heavier-duty gloves such as butyl or neoprene are recommended.[12] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[11][12]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[8] A face shield should also be worn when there is a risk of splashes or when handling larger quantities.[13]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are the minimum requirements.[10] For procedures with a higher risk of exposure, consider a chemically resistant apron or coveralls.

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood, or in the event of a ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[14] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing.[12]

PPE_Hierarchy cluster_ppe Hierarchy of Personal Protective Equipment Ventilation Chemical Fume Hood EyeFace Safety Goggles & Face Shield Ventilation->EyeFace Primary Containment Hand Chemical-Resistant Gloves (Nitrile/Neoprene/Butyl) EyeFace->Hand Direct Contact Protection Body Lab Coat, Long Pants, Closed-Toe Shoes Hand->Body General Protection Respiratory NIOSH-Approved Respirator (as needed) Body->Respiratory Emergency/High-Risk

Caption: Hierarchy of controls and PPE for handling this compound.

Safe Handling and Storage Procedures

3.1. Weighing and Dispensing

  • Weighing should be performed in a fume hood or a ventilated balance enclosure to prevent the dispersal of fine particles.

  • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.[5]

  • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

3.2. Storage

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5][15]

  • Keep the container tightly closed to prevent the release of vapors and protect from moisture.[5]

  • The compound is noted to be light-sensitive, so storage in an amber or opaque container is recommended.[3][16]

  • Store in a designated, labeled area, and consider secondary containment to mitigate the impact of spills.[12]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

4.1. First-Aid Measures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

4.2. Spill and Leak Procedures

  • Evacuate all non-essential personnel from the area.[15]

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, including respiratory protection if necessary, contain the spill.

  • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[8][15]

  • Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • For large spills, contact your institution's environmental health and safety department.

Spill_Response_Workflow cluster_spill Spill Response Workflow Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Manageable LargeSpill Large Spill Assess->LargeSpill Not Manageable PPE Don Appropriate PPE SmallSpill->PPE ContactEHS Contact Environmental Health & Safety LargeSpill->ContactEHS Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Clean Decontaminate Area Collect->Clean End Spill Managed Clean->End ContactEHS->End

Caption: A workflow for responding to spills of this compound.

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[15]

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with local, state, and federal regulations.[17] Do not dispose of this chemical down the drain or in the regular trash.[11]

Conclusion

This compound is a valuable research chemical with significant potential hazards. A comprehensive understanding of its toxicity and reactivity, coupled with the diligent application of the safety protocols outlined in this guide, is paramount to ensuring the safety of all laboratory personnel. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, the risks associated with handling this compound can be effectively managed.

References

Methodological & Application

Introduction: The Strategic Importance of Selective C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-fluoro-6-iodoaniline

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed transformation is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5] Within the pharmaceutical landscape, the synthesis of highly functionalized biaryl amines is of paramount importance. These motifs are key structural components in a vast array of biologically active compounds and drug candidates.[6]

This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of this compound. This substrate is a valuable and complex building block, featuring three distinct halogen atoms and an aniline moiety. The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) present a strategic opportunity for chemoselective functionalization.[7][8] The primary objective is to selectively couple at the most reactive C-I bond, leaving the chloro and fluoro substituents intact for potential subsequent transformations. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex molecular architectures.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[2][3] The transformation is driven by a palladium catalyst and requires a base to facilitate the key transmetalation step.[9] The generally accepted mechanism proceeds through a catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination.[1][2][10]

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the aryl halide. In the case of this compound, this occurs selectively at the weakest and most reactive carbon-iodine bond. This step forms a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_A Ar-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation (R-B(OR')_2) PdII_A->Transmetal PdII_B Ar-Pd(II)L_n-R Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-R Product RedElim->Product Catalyst_Regen Catalyst Regeneration Optimization_Workflow Start Initial Reaction (Protocol Conditions) Check_Yield Yield > 80%? Start->Check_Yield Screen_Ligand Screen Ligands (e.g., XPhos, RuPhos) Check_Yield->Screen_Ligand No Success Optimized Protocol Check_Yield->Success Yes Screen_Base Screen Bases (e.g., K2CO3, Cs2CO3) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, THF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature (e.g., 80°C, 110°C) Screen_Solvent->Optimize_Temp Optimize_Temp->Success

References

Buchwald-Hartwig amination using 4-Chloro-2-fluoro-6-iodoaniline as a substrate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Buchwald-Hartwig Amination of 4-Chloro-2-fluoro-6-iodoaniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of this compound. This polyhalogenated substrate presents a unique opportunity for chemoselective functionalization, a critical challenge in the synthesis of complex molecules for pharmaceutical and materials science applications. This document delves into the mechanistic principles governing selectivity, provides field-proven insights into the selection of catalysts, ligands, and bases, and offers robust, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Chemoselective C-N Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and functional group tolerance.[1][2] Its development has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals and functional materials.[2]

The substrate at the heart of this guide, this compound, is a highly functionalized building block. Its three distinct halogen atoms (I, Cl, F) possess differential reactivity in the key oxidative addition step of the catalytic cycle. This intrinsic property allows for a targeted amination, provided the reaction conditions are meticulously controlled. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling is:

C–I > C–Br > C–OTf > C–Cl >> C–F

This guide focuses on leveraging this reactivity differential to achieve selective amination at the most labile C–I bond, leaving the chloro and fluoro substituents intact for subsequent orthogonal transformations.

The Catalytic System: A Rationale-Driven Component Selection

A successful and selective Buchwald-Hartwig amination is not merely a combination of reagents but a carefully tuned system where each component plays a critical role.

The Palladium Precatalyst

While various Pd(II) and Pd(0) sources can be used, Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), which is readily reduced in situ to the active Pd(0) species, are most common.[3] For improved air stability and ease of handling, well-defined precatalysts that incorporate the phosphine ligand (e.g., XPhos Pd G3) are highly recommended.

The Ligand: The Key to Reactivity and Selectivity

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig reaction. For a substrate like this compound, the goal is to facilitate oxidative addition at the C-I bond at a temperature low enough to prevent activation of the C-Cl bond.

Recommendation: Bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," are essential.[4][5]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general ligand that provides high catalyst turnover rates and is effective for coupling aryl chlorides, suggesting it can readily activate the C-I bond under milder conditions.[6]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides superior results for the coupling of secondary amines.[6]

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): A highly active ligand that can promote the monoarylation of primary amines and amides with aryl chlorides, indicating high reactivity that can be channeled for the C-I bond.[6]

Causality: These ligands are effective because their steric bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is the highly reactive species that enters the catalytic cycle.[1] Their electron-donating nature increases the electron density on the palladium center, which in turn accelerates the rate-limiting oxidative addition step.[7]

The Base: Driving the Deprotonation Step

The base facilitates the crucial deprotonation of the amine, leading to the formation of the palladium-amido complex that precedes reductive elimination.[8][9] The choice of base must balance reactivity with the functional group tolerance of the substrate and coupling partner.

  • Strong Alkoxides (NaOt-Bu, KOt-Bu, LHMDS): These are the most common and generally most effective bases. They are strong enough to deprotonate a wide range of amines and drive the reaction to completion. However, they are incompatible with base-sensitive functional groups like esters or enolizable ketones.[10]

  • Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): These are preferred when base-sensitive functional groups are present. While the reaction rates may be slower, they significantly broaden the substrate scope.[7] For aryl iodides, Cs₂CO₃ has been shown to be a particularly effective mild base.[7]

The Solvent: The Reaction Medium

Aprotic solvents are standard for the Buchwald-Hartwig amination.

  • Toluene, Dioxane, THF: These are the most frequently used solvents.[11] Toluene is often a good choice for aryl iodide substrates, as the sodium iodide byproduct has low solubility and precipitates, which can help mitigate potential catalyst inhibition by soluble iodide.[12]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The process involves three primary steps: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[12]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)(L)-I (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(L)-NR¹R² (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination re_product Ar-NR¹R² (Product) amido_complex->re_product base_product Base-H⁺ + I⁻ amido_complex->base_product oa_reagent Ar-I (Substrate) oa_reagent->oa_complex amine_reagent HNR¹R² + Base amine_reagent->oa_complex

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium reagents and phosphine ligands are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst and some phosphine ligands are air-sensitive.

General Protocol for Amination with a Secondary Amine (e.g., Morpholine)

This protocol provides a general starting point for the chemoselective amination of this compound.

Reagent M.W. ( g/mol ) Amount (mg) mmol Equivalents
This compound287.452871.01.0
Morpholine87.121051.21.2
Pd₂(dba)₃915.7218.30.020.02 (2 mol% Pd)
XPhos476.6721.00.0440.044 (4.4 mol%)
Sodium tert-butoxide (NaOt-Bu)96.101351.41.4
Toluene (anhydrous)-5.0 mL--

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (287 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (21.0 mg, 0.044 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5.0 mL) followed by morpholine (105 mg, 1.2 mmol) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The starting aniline is UV active and the product will have a different Rf value.

  • Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(4-chloro-2-fluoro-6-aminophenyl)morpholine.

Troubleshooting Guide

Even well-established reactions can encounter issues. This section addresses common problems and provides logical solutions.[13][14]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere techniques.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu).3. Increase the temperature in 10 °C increments (e.g., from 80 °C to 100 °C). Be cautious of C-Cl activation at higher temperatures.
Formation of Side Products 1. Hydrodehalogenation (replacement of I with H).2. Dimerization of the starting material.3. Reaction at the C-Cl bond.1. Ensure the amine is of high purity. Water can be a proton source. Use a different ligand/base combination.2. This can indicate the catalyst is not functioning optimally. Screen different ligands.3. Lower the reaction temperature. The C-I bond is significantly more reactive.
Inconsistent Results 1. Impurities in reagents or solvent (especially water).2. Variable quality of the base.1. Use freshly distilled/anhydrous solvents.2. Use a fresh bottle of base or titrate to determine its activity. NaOt-Bu can degrade upon storage.

Conclusion

The chemoselective Buchwald-Hartwig amination of this compound is a powerful and strategic transformation. By carefully selecting a highly active catalyst system composed of a palladium precursor and a bulky, electron-rich phosphine ligand, and by controlling the reaction temperature, chemists can achieve selective C-N bond formation at the C-I position. This approach provides a direct route to valuable, highly functionalized aniline derivatives, opening avenues for further diversification in the development of novel chemical entities.

References

Application Notes and Protocols for the Heck Reaction of Polyhalogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of C-C Bond Formation with Polyhalogenated Aromatics

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has revolutionized the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[2] However, the application of the Heck reaction to polyhalogenated aromatic compounds presents a unique set of challenges. These substrates, characterized by the presence of multiple halogen substituents, are often less reactive and sterically hindered, demanding carefully optimized protocols to achieve desired outcomes.

This comprehensive guide provides an in-depth exploration of the Heck reaction protocol tailored for polyhalogenated aromatic compounds. We will delve into the mechanistic nuances, critical reaction parameters, and practical strategies to overcome the hurdles associated with these challenging substrates. This document is designed to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to successfully employ the Heck reaction in the synthesis of complex, polyfunctionalized molecules.

The Mechanistic Landscape: Understanding the Heck Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[3] A thorough understanding of this cycle is paramount for troubleshooting and optimizing reactions with polyhalogenated substrates.

The Core Catalytic Cycle:
  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species, forming a Pd(II)-aryl complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4]

  • Olefin Coordination and Insertion: The alkene then coordinates to the Pd(II) complex, followed by migratory insertion of the aryl group into the C=C double bond. This step establishes the new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a stoichiometric amount of halide salt.[3]

Heck_Reaction_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Olefin Ar-Pd(II)L(Olefin)-X PdII_ArX->PdII_Olefin Olefin Coordination PdII_Intermediate R-CH₂-CH(Ar)-Pd(II)L₂-X PdII_Olefin->PdII_Intermediate Migratory Insertion Pd_Hydride H-Pd(II)L₂-X PdII_Intermediate->Pd_Hydride β-Hydride Elimination (Product Out) Pd_Hydride->Pd0 Reductive Elimination (+ Base, - HBX) caption Figure 1: The Heck Reaction Catalytic Cycle

Caption: A simplified representation of the Heck reaction catalytic cycle.

The Challenge of Polyhalogenated Aromatic Compounds

The presence of multiple halogens on an aromatic ring introduces several complexities that can impede the Heck reaction:

  • Reduced Reactivity: Halogens are electron-withdrawing groups, which can decrease the electron density of the aromatic ring and make the C-X bond stronger and less susceptible to oxidative addition. This effect is particularly pronounced for C-Cl bonds.[4]

  • Steric Hindrance: The presence of multiple, bulky halogen atoms, especially in ortho positions, can sterically hinder the approach of the palladium catalyst to the C-X bond, slowing down the oxidative addition step.[5]

  • Selectivity Issues: With multiple C-X bonds available for reaction, achieving selective mono- or di-substitution can be challenging. Controlling the reaction to target a specific halogen is a key consideration.

  • Catalyst Deactivation: The higher temperatures and longer reaction times often required for these substrates can lead to catalyst decomposition and the formation of inactive palladium black.

Strategic Approaches for Success: Key Reaction Parameters

A successful Heck reaction with a polyhalogenated aromatic compound hinges on the careful selection and optimization of several critical parameters.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precursor and, more importantly, the ancillary ligand is crucial for activating unreactive C-X bonds.

  • Palladium Precursors: Common palladium sources include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃.[6] The active Pd(0) catalyst is typically generated in situ from these Pd(II) precursors.[3]

  • Phosphine Ligands: For sterically hindered and electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often essential. These ligands promote the oxidative addition step and stabilize the active catalytic species.[4]

    • Monodentate Phosphines: Tri(tert-butyl)phosphine (P(t-Bu)₃) and other bulky alkylphosphines have proven effective for the coupling of aryl chlorides.[4]

    • Bidentate Phosphines: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can be beneficial in certain cases.

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for challenging cross-coupling reactions. Their strong σ-donating ability and steric bulk can significantly enhance catalytic activity, particularly for the activation of aryl chlorides.[7][8]

The Role of the Base: Regenerating the Catalyst

The base plays a critical role in the reductive elimination step, regenerating the active Pd(0) catalyst. The choice of base can significantly impact reaction efficiency.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective for a range of substrates.[6][9]

  • Organic Bases: Hindered amine bases like triethylamine (NEt₃) or N,N-dicyclohexylmethylamine can also be employed.[6]

Solvent and Temperature: The Reaction Environment

The solvent and reaction temperature must be carefully chosen to ensure solubility of the reactants and to provide sufficient energy for the reaction to proceed without causing catalyst decomposition.

  • Solvents: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are frequently used.[7][9]

  • Temperature: Reactions involving less reactive aryl chlorides often require higher temperatures (100-150 °C) to drive the reaction to completion.[9]

ParameterRecommendation for Polyhalogenated ArenesRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective for in situ generation of Pd(0).
Ligand Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs)Enhances the rate of oxidative addition for less reactive C-X bonds and provides steric bulk.[4][7]
Base K₂CO₃, Cs₂CO₃, or hindered organic bases (e.g., NEt₃)Efficiently facilitates the regeneration of the Pd(0) catalyst.[6][9]
Solvent High-boiling polar aprotic solvents (e.g., DMF, NMP, DMAc)Ensures solubility of reactants and allows for higher reaction temperatures.[9]
Temperature 100 - 150 °CProvides sufficient energy for the activation of less reactive C-X bonds.[9]

Detailed Experimental Protocol: Mono-Arylation of 1,4-Dibromobenzene with Styrene

This protocol provides a general procedure for the selective mono-Heck arylation of a dihalogenated aromatic compound.

Materials:

  • 1,4-Dibromobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromobenzene (1.0 mmol), potassium carbonate (1.5 mmol), and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 5 minutes.

  • Ligand and Olefin Addition: Add tri(tert-butyl)phosphine (0.04 mmol, 4 mol%) and styrene (1.2 mmol) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired mono-arylated product.

Caption: A workflow for the Heck coupling of 1,4-dibromobenzene with styrene.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Ensure proper inert atmosphere technique.- Increase reaction temperature in increments.- Use freshly distilled/anhydrous solvents and pure reagents.
Formation of di-substituted product - High catalyst loading- Prolonged reaction time- High temperature- Reduce catalyst loading.- Monitor the reaction closely and stop once the mono-substituted product is maximized.- Lower the reaction temperature.
Catalyst decomposition (formation of palladium black) - High temperature- Absence of stabilizing ligand- Impurities in the reaction mixture- Lower the reaction temperature.- Increase the ligand-to-palladium ratio.- Ensure high purity of all reagents and solvents.
Low yield of desired product - Steric hindrance- Competing side reactions- Screen different bulky ligands (e.g., other phosphines, NHCs).- Optimize the base and solvent system.

Conclusion

The Heck reaction of polyhalogenated aromatic compounds, while challenging, is a powerful tool for the synthesis of complex molecules with significant potential in drug discovery and materials science. By understanding the underlying mechanistic principles and carefully optimizing key reaction parameters such as the choice of catalyst, ligand, base, and solvent, researchers can successfully navigate the complexities of these substrates. The protocols and troubleshooting guide provided herein serve as a valuable resource for developing robust and efficient Heck couplings of polyhalogenated aromatics, ultimately paving the way for the creation of novel and valuable chemical entities.

References

Application Notes & Protocols: The Strategic Utility of 4-Chloro-2-fluoro-6-iodoaniline in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the application of 4-Chloro-2-fluoro-6-iodoaniline as a premier building block in the synthesis of targeted kinase inhibitors. We will explore the strategic rationale behind its unique trifunctional substitution pattern, detailing how each halogen—iodine, chlorine, and fluorine—contributes to synthetic versatility, binding affinity, and advantageous pharmacokinetic profiles. This guide offers detailed, field-proven protocols for key synthetic transformations, case studies on the synthesis of FDA-approved drugs such as Cobimetinib and Encorafenib, and an analysis of the underlying biochemical principles that make this scaffold exceptionally valuable in oncology drug discovery.

The Strategic Importance of this compound

This compound is a highly functionalized aniline derivative that has emerged as a "power scaffold" in medicinal chemistry. Its value lies not just in the presence of three different halogens, but in their specific ortho, meta, and para positioning relative to the amine group. This precise arrangement provides a multi-faceted tool for drug design, allowing chemists to independently leverage each position for distinct purposes.

  • The Iodine Atom (Position 6): A Versatile Synthetic Handle: The carbon-iodine bond is the most labile of the three carbon-halogen bonds, making it the primary site for introducing molecular complexity. The iodo group is an exceptional substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient and modular construction of the core inhibitor scaffold, enabling rapid exploration of the chemical space around this vector.

  • The Fluorine Atom (Position 2): The Pharmacokinetic and Potency Enhancer: The ortho-fluoro substituent plays a crucial role in modulating the physicochemical properties of the final molecule. Its strong electron-withdrawing nature lowers the pKa of the aniline nitrogen, which can be critical for optimizing binding interactions within the kinase hinge region. Furthermore, fluorine can form key hydrogen bonds or other non-covalent interactions with the protein backbone, significantly enhancing binding affinity.[1] From a pharmacokinetic perspective, the C-F bond is exceptionally stable to metabolic degradation by cytochrome P450 enzymes, often used to block potential sites of metabolism and improve the drug's half-life.[2]

  • The Chlorine Atom (Position 4): The Structural Anchor: The para-chloro group serves as a robust structural element that contributes to the overall electronic profile of the ring. It can participate in halogen bonding, a specific and directional non-covalent interaction with electron-rich atoms (like backbone carbonyl oxygens) in the ATP-binding pocket of kinases.[3][4][5] This interaction can provide an additional affinity anchor, enhancing both the potency and selectivity of the inhibitor.[1]

This strategic trifunctionalization makes this compound a pre-validated starting material for inhibitors targeting key oncogenic signaling pathways.

Targeting the RAS/RAF/MEK/ERK Signaling Pathway

Many of the kinase inhibitors derived from this building block target the RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway). This signaling cascade is a central regulator of cell proliferation, differentiation, and survival.[6] In many cancers, mutations in genes like BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled tumor growth.[6] Inhibitors of key kinases in this pathway, such as BRAF and MEK, have become cornerstone therapies for melanoma and other malignancies.[7][8]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor RAS RAS RTK->RAS Activation BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Encorafenib Encorafenib Encorafenib->BRAF Inhibition Cobimetinib Cobimetinib Cobimetinib->MEK Inhibition

Caption: The RAS/RAF/MEK/ERK pathway and points of inhibition.

Synthetic Applications: Protocols for Cross-Coupling

The synthetic utility of this compound is most powerfully demonstrated through palladium-catalyzed cross-coupling reactions. The selective reactivity of the C-I bond allows for precise and high-yield transformations.

General Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds and is widely used to couple the aniline core to other aromatic or heteroaromatic fragments.[9][10]

Suzuki_Workflow start Start Materials: - this compound - Arylboronic Acid - Palladium Catalyst - Ligand - Base setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (e.g., 80-100 °C) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Coupled Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of this compound with 3-methoxyphenylboronic acid

  • Materials:

    • This compound (1.0 equiv)

    • 3-Methoxyphenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv)

    • 1,4-Dioxane (solvent)

    • Water (co-solvent)

    • Nitrogen or Argon gas supply

  • Procedure:

    • Preparation: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, 3-methoxyphenylboronic acid, and potassium carbonate.

    • Inert Atmosphere: Seal the flask with a septum and purge with inert gas (nitrogen or argon) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

    • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

    • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the aniline substrate should be approximately 0.1 M.

    • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

    • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 2-12 hours).

    • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase two more times with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Overview of Common Cross-Coupling Conditions

The versatility of the iodo-group allows for multiple types of bond formation, each requiring slightly different catalytic systems.

Reaction Type Coupling Partner Typical Palladium Source Typical Ligand Typical Base Solvent
Suzuki-Miyaura Boronic Acid/EsterPd(PPh₃)₄, Pd(dppf)Cl₂PPh₃, dppf, SPhosK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂PPh₃Et₃N, DIPEATHF, DMF
Buchwald-Hartwig Amine/AmidePd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, BINAPNaOt-Bu, K₃PO₄Toluene, Dioxane

Case Studies: Synthesis of FDA-Approved Kinase Inhibitors

The strategic importance of this compound is best illustrated by its central role in the synthesis of major oncology drugs.

Cobimetinib (GDC-0973): A Selective MEK1/2 Inhibitor

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, approved for the treatment of BRAF V600 mutation-positive melanoma in combination with a BRAF inhibitor.[6][7] The synthesis of Cobimetinib features a critical nucleophilic aromatic substitution (SNAAr) reaction where the aniline nitrogen of this compound displaces a fluorine atom on a benzoic acid derivative.[11][12]

Cobimetinib_Synthesis aniline This compound intermediate Key Diaryl Amine Intermediate aniline->intermediate SNAAr Reaction benzoic_acid 3,4,5-Trifluorobenzoic acid derivative benzoic_acid->intermediate cobimetinib Cobimetinib intermediate->cobimetinib Further Steps (Amide Coupling, etc.)

Caption: High-level synthetic route to Cobimetinib.

In this synthesis, the 2-fluoro and 4-iodo groups of the aniline are carried through to become part of the final drug structure, where they are crucial for binding to the MEK protein.[1]

Encorafenib (LGX818): A Potent BRAF Inhibitor

Encorafenib is a highly potent inhibitor of the BRAF V600E mutant kinase, also approved for treating metastatic melanoma.[13][14][15] The synthesis of Encorafenib utilizes 4-chloro-2-fluoroaniline (where the iodo group has been replaced by hydrogen, a common precursor or derivative). A key step involves a Suzuki coupling to attach the aniline to a pyrazole core, followed by further elaboration.[14][15]

Encorafenib_Synthesis aniline 4-Chloro-2-fluoroaniline (derived from title compound) intermediate Key Biaryl Intermediate aniline->intermediate Suzuki Coupling pyrazole Functionalized Pyrazole Boronic Ester pyrazole->intermediate encorafenib Encorafenib intermediate->encorafenib Further Steps (Sulfonamide formation, etc.)

Caption: High-level synthetic route to Encorafenib.

Conclusion

This compound is far more than a simple starting material; it is a strategically designed building block that imparts significant advantages to the drug discovery process. Its orthogonal reactivity allows for controlled, modular synthesis, while the specific halogenation pattern provides a powerful toolkit for optimizing potency, selectivity, and pharmacokinetic properties. The successful development of high-profile kinase inhibitors like Cobimetinib and Encorafenib validates its central role in modern medicinal chemistry and solidifies its position as an essential component in the arsenal of researchers dedicated to developing next-generation targeted therapies.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-fluoro-6-iodoaniline with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the strategic and selective functionalization of aromatic scaffolds is paramount. 4-Chloro-2-fluoro-6-iodoaniline is a key building block, offering multiple points for diversification through cross-coupling reactions. Its derivatives are integral to the synthesis of a variety of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2] The presence of three distinct halogen substituents—iodine, chlorine, and fluorine—on the aniline ring provides a unique opportunity for sequential and site-selective carbon-carbon bond formation, primarily through the versatile Suzuki-Miyaura cross-coupling reaction.[3][4]

This guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a range of boronic acids. The central focus is on achieving high chemoselectivity, leveraging the inherent differences in the reactivity of the carbon-halogen bonds. This document is intended for researchers, scientists, and drug development professionals seeking to employ this valuable synthetic transformation.

The Principle of Chemoselectivity: A Tale of Two Halogens

The success of a selective cross-coupling on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In the context of palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The energy barrier for this step is directly related to the C-X bond dissociation energy. For the halogens present in our substrate, this reactivity trend is well-established:

C-I < C-Br < C-Cl << C-F [3]

This pronounced difference in reactivity allows for the highly selective functionalization of the C-I bond while leaving the more robust C-Cl bond untouched under appropriate reaction conditions. This selective transformation yields a 2-aryl-4-chloro-6-fluoroaniline derivative, which can then be subjected to a second, typically more forcing, cross-coupling reaction at the chloro position if desired. The C-F bond is generally considered inert to palladium-catalyzed cross-coupling under standard conditions.[5]

Catalytic Cycle: The Suzuki-Miyaura Reaction Pathway

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds.[6] The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reagents Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' ArX Ar-X (this compound) ArX->OxAdd Ar_prime_B Ar'-B(OR)₂ (Boronic Acid/Ester) Ar_prime_B->Transmetalation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle
  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This step is significantly faster for the C-I bond than for the C-Cl bond.

  • Transmetalation : In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group (Ar') to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C-I Position

This protocol is optimized for the selective coupling at the C-6 iodine position of this compound.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Triphenylphosphine (PPh₃) or a similar phosphine ligand (2-6 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v), degassed

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/plate

Workflow Diagram:

Protocol_Workflow start Start reagents Combine this compound, boronic acid, base, catalyst, and ligand in a Schlenk flask. start->reagents inert Evacuate and backfill with inert gas (3x). reagents->inert solvent Add degassed solvent via syringe. inert->solvent reaction Heat the reaction mixture (e.g., 80-100 °C) with stirring. solvent->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup Cool, dilute with EtOAc and water. Separate layers and extract aqueous phase. monitor->workup purify Combine organic layers, dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Experimental Workflow for Selective Suzuki Coupling

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%) and add this to the Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, 5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-4-chloro-2-fluoroaniline derivative.

Table of Representative Reaction Conditions:

Boronic Acid (Ar')Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O908~90
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)PPh₃ (6)Na₂CO₃ (2.5)Toluene/H₂O10012~85
3-Trifluoromethylphenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)Dioxane/H₂O9010~88
2-Thienylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)DME/H₂O856~92

Note: Yields are approximate and may vary depending on the specific substrate and reaction scale.

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-Cl Position (Advanced)

For the synthesis of tri-substituted aniline derivatives, a second coupling at the now less reactive C-4 chloro position can be performed. This requires more forcing conditions and a specialized catalytic system designed for C-Cl bond activation.

Key Considerations for C-Cl Coupling:

  • Catalyst System: The activation of the stronger C-Cl bond necessitates the use of more electron-rich and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][9]

  • Base: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the transmetalation step.[3]

  • Temperature: Higher reaction temperatures (typically 100-120 °C) are generally needed.

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask, add the 6-aryl-4-chloro-2-fluoroaniline (1.0 mmol, 1.0 equiv.), the second arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and the specialized ligand (e.g., SPhos, 4-8 mol%).

  • Inert Atmosphere and Solvent Addition: Follow steps 3 and 4 from Protocol 1, using a high-boiling solvent like 1,4-dioxane.

  • Reaction: Heat the mixture to 110-120 °C with vigorous stirring.

  • Monitoring, Workup, and Purification: Follow steps 6-9 from Protocol 1. The reaction time may be longer (12-24 hours).

Troubleshooting and Scientific Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst, insufficient temperature, or incorrect base.Ensure proper inert atmosphere technique. Increase temperature in increments. For C-Cl coupling, switch to a stronger base (K₃PO₄, Cs₂CO₃) and a more active ligand system (e.g., SPhos).[3]
Formation of Homocoupled Boronic Acid Presence of oxygen, or decomposition of the Pd(II) intermediate.Thoroughly degas all solvents and maintain a strict inert atmosphere. Use a slight excess of the boronic acid (1.2-1.5 equiv.).
Protodeborylation (Loss of Boronic Acid) Presence of excess water, prolonged reaction at high temperature.Use anhydrous base and solvent if possible (for anhydrous protocols). Monitor the reaction closely and stop it once the starting material is consumed.
Lack of Chemoselectivity (Reaction at C-Cl) Reaction conditions are too harsh for selective C-I coupling.Reduce reaction temperature. Use a less active catalyst system for the initial C-I coupling (e.g., Pd(PPh₃)₄). Avoid overly strong bases in the first step.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of complex, functionalized anilines. By understanding the principles of chemoselectivity and carefully selecting the appropriate reaction conditions, researchers can achieve highly selective coupling at the C-I position, preserving the C-Cl bond for subsequent transformations. The protocols and insights provided in this guide offer a robust starting point for the successful application of this important reaction in drug discovery and materials science.

References

Application Notes & Protocols: Regioselective Functionalization of 4-Chloro-2-fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Chloro-2-fluoro-6-iodoaniline is a highly versatile tri-halogenated aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring three distinct halogen atoms (I, Cl, F) and a nucleophilic amino group, offers a rich platform for staged and selective chemical modifications. The ability to functionalize this molecule with regiocontrol is paramount for the synthesis of complex, value-added compounds.

This guide provides a comprehensive overview of the principles and protocols governing the regioselective functionalization of this compound. We will delve into the foundational concepts of reactivity, provide detailed, field-proven protocols for key cross-coupling reactions, and explore advanced applications, including intramolecular cyclizations.

The Principle of Regioselectivity: A Tale of Three Halogens

The cornerstone of selectively functionalizing this compound lies in the differential reactivity of its carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] The energy required for this step is inversely proportional to the C-X bond strength; weaker bonds cleave more readily, leading to faster reaction rates.

The bond dissociation energies for halogens on an aromatic ring follow a clear trend: C-I < C-Br < C-Cl < C-F .[1] This establishes a predictable reactivity hierarchy, making the C-I bond at the C-6 position the primary site for functionalization under controlled conditions. The C-Cl bond is significantly less reactive, and the C-F bond is generally considered inert to typical palladium cross-coupling conditions, providing a stable scaffold.

G cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling reactivity_order C-I (Most Reactive) Position C-6 c_cl_bond C-Cl (Less Reactive) Position C-4 reactivity_order->c_cl_bond Higher Activation Energy c_f_bond C-F (Inert) Position C-2 c_cl_bond->c_f_bond Very High Activation Energy caption Reactivity hierarchy of C-X bonds.

Caption: Reactivity hierarchy of C-X bonds.

Palladium-Catalyzed Cross-Coupling at the C-6 Position

Leveraging the high reactivity of the C-I bond, a suite of powerful palladium-catalyzed cross-coupling reactions can be employed to selectively forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-6 position.

Comparative Overview of Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The following table summarizes typical starting conditions for the most common transformations.

Reaction Type Typical Pd Catalyst Recommended Ligand Typical Base Solvent Temp (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, P(t-Bu)₃K₂CO₃, K₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-110
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XantphosEt₃N, DIPA, DBUToluene, DMFRT - 80
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, BrettPhosNaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, Dioxane80-110
Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester.[2][3]

Protocol: Synthesis of 4-Chloro-2-fluoro-6-phenylaniline

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 271.5 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add this mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the product.

Scientist's Notes:

  • Why K₂CO₃ and water? The base is essential for activating the boronic acid to facilitate transmetalation to the palladium center.[3] The aqueous phase helps dissolve the inorganic base and promotes the catalytic cycle.

  • Why SPhos? Bulky, electron-rich phosphine ligands like SPhos or XPhos accelerate the rate-limiting oxidative addition and reductive elimination steps, making them highly effective for coupling even less reactive chlorides, though they are excellent for iodides as well.[4][5]

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, creating conjugated enyne systems.[6][7] It typically employs both palladium and copper(I) catalysts.

Protocol: Synthesis of 4-Chloro-2-fluoro-6-(phenylethynyl)aniline

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 271.5 mg), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21 mg), and copper(I) iodide (CuI) (0.06 mmol, 11.4 mg).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous, degassed toluene (10 mL) and triethylamine (Et₃N) (3.0 mmol, 0.42 mL).

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic and proceeds to completion within 1-4 hours. Monitor by TLC.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient).

Scientist's Notes:

  • Dual Catalyst System: Palladium is the primary cross-coupling catalyst. The copper(I) co-catalyst reacts with the alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center more readily than the alkyne itself.[6][8]

  • Amine Base Role: The amine base (triethylamine) serves two purposes: it scavenges the HI produced during the reaction and acts as the solvent.[7]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with a wide variety of amine nucleophiles.[9][10]

Protocol: Synthesis of 4-Chloro-2-fluoro-N-phenyl-1,3-benzenediamine

  • Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add this compound (1.0 mmol, 271.5 mg), sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and XPhos (0.04 mmol, 19 mg) to an oven-dried vial or flask.

  • Reagent and Solvent Addition: Add aniline (1.2 mmol, 0.11 mL) followed by anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Scientist's Notes:

  • Strong, Non-Nucleophilic Base: A strong, sterically hindered base like NaOt-Bu is required to deprotonate the amine nucleophile, forming the active palladium-amido complex in the catalytic cycle.[1]

  • Ligand Choice: Ligands like XPhos are crucial for promoting the reductive elimination step, which is often the turnover-limiting step in C-N coupling.[4][11] They stabilize the palladium center and facilitate the formation of the desired C-N bond.

G start Reaction Setup reagents Combine Aryl Halide, Coupling Partner, Base start->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent (Inert Atmosphere) catalyst->solvent reaction Heat & Stir solvent->reaction monitor Monitor by TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup Quench & Extract monitor->workup Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize caption General workflow for cross-coupling.

Caption: General workflow for cross-coupling.

Advanced Strategies: Sequential and Cyclization Reactions

The true synthetic power of this compound is realized when multiple sites are functionalized in a controlled sequence.

Sequential Functionalization

After selectively reacting the C-I bond, the less reactive C-Cl bond becomes a handle for a second, distinct functionalization. This typically requires more forcing conditions (higher temperature, stronger base, or a more active catalyst system) than the initial coupling at the C-I position. This stepwise approach allows for the synthesis of unsymmetrically substituted aniline derivatives that would be difficult to access otherwise.

G start_mol This compound I Cl F step1 Step 1: C-I Coupling (e.g., Suzuki, Sonogashira) Mild Conditions start_mol->step1 intermediate_mol 6-R¹-4-Chloro-2-fluoroaniline Cl F step1->intermediate_mol step2 Step 2: C-Cl Coupling (e.g., Buchwald-Hartwig) Forcing Conditions intermediate_mol->step2 final_mol 6-R¹-4-R²-2-fluoroaniline F step2->final_mol caption Pathway for sequential functionalization.

Caption: Pathway for sequential functionalization.

Application in Heterocycle Synthesis: Benzothiazoles

Halogenated anilines are valuable precursors for the synthesis of fused heterocyclic systems like benzothiazoles, which are common motifs in biologically active compounds.[12][13] One efficient method involves the reaction of a haloaniline with a source of thiocyanate followed by cyclization.

Protocol: Synthesis of 6-Chloro-4-fluoro-2-aminobenzothiazole

  • Thiocyanation: In a round-bottom flask, dissolve this compound (1.0 mmol, 271.5 mg) in glacial acetic acid (5 mL).

  • Reagent Addition: Add potassium thiocyanate (KSCN) (3.0 mmol, 291 mg).

  • Bromination/Cyclization: Cool the mixture in an ice bath (0-5 °C). Add a solution of bromine (1.1 mmol, 0.056 mL) in glacial acetic acid (2 mL) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 6-8 hours.

  • Workup: Pour the reaction mixture into ice-water (50 mL). A precipitate will form. Neutralize the solution carefully with concentrated ammonium hydroxide until it is basic (pH ~8).

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from ethanol if necessary.

Scientist's Notes:

  • Mechanism: This reaction is a variation of the Hugerschoff synthesis. The aniline reacts with thiocyanogen (formed in situ from KSCN and Br₂) to form a thiourea intermediate, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring with the loss of HI to form the benzothiazole ring system.

Summary and Outlook

This compound is a powerful synthetic intermediate whose regiochemistry can be precisely controlled. By understanding the inherent reactivity difference between the C-I, C-Cl, and C-F bonds, chemists can selectively perform a variety of high-value transformations, primarily at the C-6 iodo position. The protocols detailed here for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide reliable methods for C-C and C-N bond formation. Furthermore, the potential for sequential couplings and intramolecular cyclizations highlights the molecule's utility in constructing complex molecular architectures for drug discovery and materials science.

References

Application Notes & Protocols: Strategic Use of 4-Chloro-2-fluoro-6-iodoaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-fluoro-6-iodoaniline is a tri-substituted aniline derivative that has emerged as a strategically vital building block in modern medicinal chemistry. Its unique arrangement of three distinct halogen atoms on an aniline scaffold provides a versatile platform for complex molecule synthesis, particularly in the development of targeted therapies like kinase inhibitors. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the synthesis of the MEK inhibitor Cobimetinib and outlining detailed protocols for key synthetic transformations.

Introduction: A Uniquely Functionalized Building Block

The intrinsic value of this compound in pharmaceutical synthesis lies in the distinct chemical properties of its substituents:

  • Amino Group (-NH₂): Serves as a primary nucleophile or a handle for amide bond formation, a common linkage in active pharmaceutical ingredients (APIs).

  • Fluoro Group (-F): The high electronegativity of fluorine can significantly alter the electronic properties of the aromatic ring, influence the pKa of the aniline, and enhance the metabolic stability and binding affinity of the final drug molecule.

  • Iodo Group (-I): The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to C-Cl and C-Br bonds. This enables highly selective initial functionalization.[1]

  • Chloro Group (-Cl): The C-Cl bond is substantially less reactive in cross-coupling reactions, providing a secondary site that can be functionalized under more forcing conditions after the C-I bond has reacted.[2]

This hierarchy of reactivity allows for a programmed, regioselective approach to building molecular complexity, making it an indispensable tool for drug development professionals.

Core Application: Synthesis of Cobimetinib (A MEK Inhibitor)

A prominent application of a structurally related compound, 2-chloro-4-iodoaniline, is in the synthesis of Cobimetinib, a potent and selective inhibitor of MEK1 and MEK2 kinases used in the treatment of melanoma. While patent literature describes various routes, the core strategy often involves the formation of a key diarylamine intermediate. The principles demonstrated are directly applicable to the utility of this compound in analogous kinase inhibitor scaffolds.[3][4]

A crucial step involves the condensation of a functionalized benzoic acid derivative with an aniline, such as this compound, to form a central amide bond which is a key structural motif in many kinase inhibitors.

Workflow for Key Intermediate Synthesis

G cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate Product A This compound C Condensation Reaction (Coupling Agents: HATU, EDCI, etc.) Base: DIPEA, Et3N Solvent: DMF, CH2Cl2 A->C B Activated Carboxylic Acid (e.g., 3,4-difluoro-2-aminobenzoic acid) B->C D N-(4-chloro-2-fluoro-6-iodophenyl)-3,4-difluoro-2-aminobenzamide C->D Amide Bond Formation

Caption: Synthetic workflow for a key amide intermediate.

Experimental Protocol 1: Synthesis of a Diarylamine Benzamide Intermediate

This protocol describes a representative condensation reaction to form a key amide intermediate, a central scaffold in many kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • 3,4-Difluoro-2-aminobenzoic acid (1.1 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,4-difluoro-2-aminobenzoic acid (1.1 equiv) and dissolve in anhydrous DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by water (1x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired benzamide intermediate.

Orthogonal Synthesis via Sequential Cross-Coupling

The most powerful application of this compound is its use in sequential, site-selective cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds allows chemists to introduce two different functionalities in a controlled manner.

Bond TypeBond Dissociation Energy (approx. kJ/mol)Relative Reactivity in Pd-Catalyzed Coupling
C-I ~220-240High (Primary reaction site)
C-Cl ~380-400Low (Secondary reaction site)

This reactivity differential enables a two-step synthetic strategy:

  • Step 1: A mild palladium-catalyzed reaction (e.g., Sonogashira, Suzuki, Heck) selectively targets the C-I bond.[5][6]

  • Step 2: The resulting product, which still contains the intact C-Cl bond, can undergo a second cross-coupling reaction, often under more forcing conditions, to introduce a second point of diversity.

G A This compound B Step 1: Selective Coupling @ C-I (e.g., Sonogashira with R1-acetylene) Catalyst: Pd(PPh3)4/CuI Base: Et3N A->B C Intermediate (4-Chloro-2-fluoro-6-(R1-alkynyl)aniline) B->C D Step 2: Coupling @ C-Cl (e.g., Suzuki with R2-B(OH)2) Catalyst: Pd2(dba)3/XPhos Base: K3PO4 C->D E Final Product (4-(R2)-2-fluoro-6-(R1-alkynyl)aniline) D->E

Caption: Principle of sequential, site-selective cross-coupling.

Experimental Protocol 2: General Procedure for Selective Sonogashira Coupling

This protocol details a selective Sonogashira coupling at the C-I position, leaving the C-Cl bond intact.[5][7]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.10 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF and degassed Et₃N via syringe.

  • Add the terminal alkyne (1.2 equiv) dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 4-chloro-2-fluoro-6-alkynyl-aniline derivative.

Experimental Protocol 3: General Procedure for Selective Suzuki Coupling

This protocol details a selective Suzuki coupling at the C-I position.[8][9][10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Ester (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent mixture (e.g., Dioxane/Water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 4-chloro-2-fluoro-6-aryl-aniline derivative.

Mechanistic Considerations and Catalytic Cycle

The success of these transformations hinges on the palladium-catalyzed cross-coupling cycle. The cycle for a Suzuki reaction is illustrative of the general mechanism.

G Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Complex1 Ar-Pd(II)(I)L₂ Oxidative\nAddition->Complex1 + Ar-I Transmetalation Transmetalation Complex1->Transmetalation Complex2 Ar-Pd(II)(R)L₂ Transmetalation->Complex2 + R-B(OH)₂ - I-B(OH)₂ Reductive\nElimination Reductive Elimination Complex2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 - Ar-R

Caption: Simplified catalytic cycle for Suzuki cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the this compound, forming a Pd(II) intermediate. This is the rate-determining step and occurs preferentially at the weaker C-I bond.

  • Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the iodide. This step is facilitated by the base.

  • Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its utility is defined by the orthogonal reactivity of its halogen substituents, which permits the rational and sequential construction of complex molecular architectures. By enabling selective Sonogashira, Suzuki, and other palladium-catalyzed cross-coupling reactions, this building block provides an efficient pathway to novel chemical entities, particularly within the crucial class of kinase inhibitors. The protocols and principles outlined in this guide serve as a foundational resource for researchers and scientists in drug discovery and development.

References

Application Notes and Protocols for 4-Chloro-2-fluoro-6-iodoaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the strategic use of 4-Chloro-2-fluoro-6-iodoaniline as a critical building block in the synthesis of modern agrochemicals. The protocols and insights detailed herein are grounded in established chemical principles and aim to empower researchers in the development of novel and effective crop protection agents.

Introduction: The Strategic Importance of Halogenated Anilines in Agrochemical Design

Halogenated anilines are a cornerstone in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides.[1][2] The specific nature and position of halogen substituents on the aniline ring can profoundly influence the biological activity, metabolic stability, and target specificity of the final active ingredient. This compound (CAS No: 216393-67-8) is a trifunctionalized aniline derivative that offers a unique combination of reactive sites, making it a highly valuable intermediate for the construction of complex agrochemical molecules.[3][4]

The presence of chlorine, fluorine, and iodine atoms imparts distinct physicochemical properties. The fluorine atom can enhance metabolic stability and binding affinity to target enzymes, while the chlorine and iodine atoms provide versatile handles for further chemical transformations, such as cross-coupling reactions.[5] This strategic arrangement of halogens allows for the precise tuning of a molecule's properties to achieve desired herbicidal, fungicidal, or insecticidal effects.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and process optimization.

PropertyValueSource
CAS Number 216393-67-8[3][4]
Molecular Formula C₆H₄ClFIN[3]
Molecular Weight 271.46 g/mol [3]
Appearance Solid[6]
Melting Point 39-41 °C[3]
Boiling Point 267.4 °C at 760 mmHg[3]
Density 2.089 g/cm³[3]
Solubility Insoluble in water, soluble in organic solvents.[7][8]

Application in the Synthesis of Picolinic Acid Herbicides: A Representative Example

This compound is an ideal precursor for the synthesis of picolinic acid herbicides. This class of herbicides acts as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid. This leads to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately resulting in their death. A notable example of a modern picolinic acid herbicide is florpyrauxifen-benzyl, which is effective for the post-emergent control of a wide range of broadleaf weeds in cereal crops. While florpyrauxifen-benzyl itself is synthesized from a methoxy-substituted aniline, the synthetic strategy is directly applicable to this compound for the creation of novel herbicidal candidates.

The core of this synthetic approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biaryl linkage between the aniline derivative and the picolinate core. The iodine atom at the 6-position of this compound is particularly well-suited for such cross-coupling reactions due to its high reactivity.

Logical Workflow for Herbicide Synthesis

G A This compound B Boronic Acid or Ester Derivative Formation A->B  Borylation D Suzuki-Miyaura Cross-Coupling B->D C Picolinate Coupling Partner C->D E Novel Picolinic Acid Herbicide Candidate D->E  Pd-catalyzed C-C bond formation

Caption: Synthetic pathway from this compound to a picolinic acid herbicide.

Detailed Synthetic Protocols

The following protocols provide a representative, step-by-step methodology for the synthesis of a novel picolinic acid herbicide candidate from this compound.

Protocol 1: Synthesis of 4-Amino-3-chloro-5-fluoro-6-(substituted)picolinonitrile (A Key Pyridine Intermediate)

This protocol outlines the synthesis of a key heterocyclic intermediate required for coupling with the aniline derivative.

  • Fluorination of 3,4,5,6-tetrachloropicolinonitrile: In a suitable reactor, 3,4,5,6-tetrachloropicolinonitrile is subjected to a halogen exchange reaction using a fluoride ion source (e.g., KF or CsF) in an aprotic polar solvent (e.g., DMSO or sulfolane) at elevated temperatures (typically 150-180 °C) to yield 3-chloro-4,5,6-trifluoropicolinonitrile.[1][9]

  • Amination: The resulting 3-chloro-4,5,6-trifluoropicolinonitrile is then aminated by reaction with ammonia in a pressure reactor. This reaction is typically carried out in a solvent such as acetonitrile at temperatures above 60 °C.[10] This step selectively replaces the fluorine at the 4-position with an amino group to give 4-amino-3-chloro-5,6-difluoropicolinonitrile.

  • Halogen Exchange/Functionalization: The fluorine atom at the 6-position is then replaced with a more suitable leaving group for the subsequent cross-coupling reaction, such as bromine or iodine, by reacting with HBr or HI.[4]

Protocol 2: Synthesis of a Novel Picolinic Acid Herbicide via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of the aniline derivative with the picolinate intermediate.

  • Borylation of this compound: To a solution of this compound in a suitable solvent (e.g., THF or dioxane), add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). Then, add a boron source such as bis(pinacolato)diboron. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or GC-MS).

  • Suzuki-Miyaura Coupling: In a separate reaction vessel, dissolve the synthesized 4-amino-3-chloro-5-fluoro-6-bromopicolinate (from Protocol 1) and the boronic ester of this compound in a suitable solvent system (e.g., toluene/water or dioxane/water). Add a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst) and a base (e.g., Na₂CO₃ or K₃PO₄). Heat the mixture under an inert atmosphere. The reaction progress should be monitored by an appropriate analytical technique.

  • Work-up and Purification: Upon completion of the reaction, cool the mixture and perform an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final picolinic acid herbicide candidate.

  • Esterification (if necessary): If the final product is desired as an ester (e.g., a methyl or benzyl ester for improved plant uptake), the carboxylic acid can be esterified using standard methods, such as reaction with the corresponding alcohol in the presence of an acid catalyst.

Experimental Workflow Diagram

G cluster_0 Aniline Moiety Preparation cluster_1 Picolinate Moiety Preparation A This compound B Borylation (Pd catalyst, Base, B₂pin₂) A->B C Aniline Boronic Ester B->C G Suzuki-Miyaura Coupling (Pd catalyst, Base) C->G D 3,4,5,6-Tetrachloropicolinonitrile E Fluorination & Amination D->E F 4-amino-3-chloro-5-fluoro-6-bromopicolinate E->F F->G H Purification (Chromatography) G->H I Novel Picolinic Acid Herbicide H->I

Caption: Step-by-step workflow for the synthesis of a novel picolinic acid herbicide.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.[11]

  • Hazard Statements: Causes skin irritation and serious eye irritation.[5][11] May be harmful if swallowed or inhaled.[6][8]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[11]

    • Use only outdoors or in a well-ventilated area.[11]

    • Wash hands thoroughly after handling.[11]

    • In case of contact with eyes, rinse cautiously with water for several minutes.[11]

    • If skin irritation occurs, get medical advice/attention.[11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[6][11]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern provides multiple avenues for chemical modification, enabling the development of next-generation herbicides, fungicides, and insecticides with enhanced efficacy and desirable environmental profiles. The protocols and information presented in these application notes are intended to serve as a foundational guide for researchers in the agrochemical industry, facilitating the exploration of new chemical space and the discovery of innovative crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-6-iodoaniline. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this critical chemical intermediate. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you optimize your reaction outcomes, identify and mitigate byproduct formation, and ensure the purity of your final product.

Section 1: The Synthetic Pathway: Electrophilic Iodination

The most common and direct route to this compound is the electrophilic aromatic substitution of its precursor, 4-Chloro-2-fluoroaniline. The amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions. In this specific precursor, the 2-position (ortho) is occupied by fluorine, and the 4-position (para) is occupied by chlorine. This leaves the 6-position (ortho) as the primary site for electrophilic attack, making the synthesis highly regioselective.

The reaction is typically mediated by molecular iodine (I₂) in the presence of an activating agent, such as a silver salt, which polarizes the I-I bond or generates a more potent electrophilic iodine species.[1][2]

Caption: General workflow for the synthesis of this compound.

Core Experimental Protocol: Iodination using Silver Sulfate

This protocol is a self-validating system that includes checkpoints for reaction monitoring and a thorough workup to remove common impurities.

Materials:

  • 4-Chloro-2-fluoroaniline (1.0 eq)

  • Silver Sulfate (Ag₂SO₄) (1.05 eq)

  • Iodine (I₂) (1.05 eq)

  • Ethanol (or other suitable solvent)

  • Dichloromethane (DCM)

  • 2M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite (Diatomaceous earth)

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 4-Chloro-2-fluoroaniline (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add silver sulfate (1.05 eq). Following this, add molecular iodine (1.05 eq) in small portions over 15-20 minutes. The portion-wise addition helps to control the reaction rate and minimize localized high concentrations of the electrophile.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated silver iodide (AgI) and any excess silver sulfate. Wash the Celite pad with a small amount of ethanol or DCM to ensure complete recovery of the product.

  • Solvent Removal & Extraction: Combine the filtrates and concentrate under reduced pressure to remove the solvent. Dissolve the resulting dark oil in DCM.[3]

  • Aqueous Workup:

    • Wash the DCM solution twice with 2M NaOH solution to remove any acidic impurities.

    • Wash twice with saturated sodium thiosulfate solution to quench and remove any unreacted iodine.[3]

    • Wash twice with water and finally with brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound, typically as a dark oil or low-melting solid.[3]

  • Purification: The crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to achieve high purity.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, providing insights into their causes and actionable solutions.

Q1: My reaction is incomplete, and I have a significant amount of unreacted 4-chloro-2-fluoroaniline in my crude product. What went wrong?

  • Symptom: Analysis of the crude product by HPLC, GC-MS, or TLC shows a prominent peak or spot corresponding to the starting material, 4-chloro-2-fluoroaniline.

  • Probable Causes:

    • Insufficient Iodinating Reagent: The stoichiometry of the iodine and/or the silver salt activator was too low. Reagents may also have degraded if not stored properly.

    • Inadequate Reaction Time: The reaction was stopped prematurely before the starting material was fully consumed.

    • Poor Reagent Solubility: In some solvent systems, the reagents may not be fully soluble, leading to a slower, heterogeneous reaction.

  • Troubleshooting & Solutions:

    • Verify Stoichiometry: Ensure that at least 1.05 equivalents of both iodine and silver sulfate are used. It is good practice to titrate or verify the quality of the reagents if they are old.

    • Implement Reaction Monitoring: Do not rely solely on a fixed reaction time. Use TLC or HPLC to track the disappearance of the starting material. The reaction is complete only when the starting material spot/peak is no longer visible or has reached a minimal, constant level.

    • Improve Solubility: If solubility is an issue, consider using a co-solvent or a different solvent system. Ensure vigorous stirring to maximize the interaction between reactants.

Q2: I'm observing a significant byproduct with a higher molecular weight. Is this a di-iodinated species, and how can I prevent it?

  • Symptom: Mass spectrometry analysis shows a peak corresponding to the di-iodinated product (C₆H₃ClFIN₂). On TLC or HPLC, this byproduct typically appears as a less polar spot/peak than the desired product.

  • Probable Cause: The aniline ring is highly activated by the amino group, making it susceptible to a second iodination event (over-reaction).[4][5] This is exacerbated by:

    • Using a large excess of the iodinating reagent.

    • Adding the iodinating reagent too quickly, creating high local concentrations.

    • Running the reaction at elevated temperatures.

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Use a precise stoichiometry, typically between 1.0 and 1.1 equivalents of the iodinating agent. Avoid large excesses.

    • Control Reagent Addition: Add the iodine portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile, favoring mono-substitution.

    • Temperature Management: Run the reaction at room temperature or consider cooling it to 0-5 °C with an ice bath to decrease the rate of the second iodination, which generally has a higher activation energy.

Byproduct_Formation cluster_conditions Start 4-Chloro-2-fluoroaniline Product 4-Chloro-2-fluoro- 6-iodoaniline (Desired) Start->Product + I⁺ (Position 6) [Kinetically Favored] Byproduct Di-iodinated Byproduct (e.g., 4-Chloro-2-fluoro-3,6-diiodoaniline) Product->Byproduct + I⁺ (Position 3 or 5) [Requires Harsher Conditions] Control Low Temp Slow Addition 1.05 eq. I₂

Caption: Reaction pathway showing the formation of the desired product and the potential di-iodinated byproduct.

Q3: My final product is a dark, discolored oil or solid. What are these colored impurities, and how do I remove them?

  • Symptom: The isolated product is dark brown, red, or purple, indicating the presence of impurities.

  • Probable Causes:

    • Residual Iodine: Molecular iodine has a characteristic dark purple/brown color and can persist if not fully quenched during the workup.

    • Aniline Oxidation: Anilines are notoriously sensitive to air and light, leading to the formation of highly colored polymeric oxidation products. This can happen during the reaction, workup, or storage.

  • Troubleshooting & Solutions:

    • Thorough Workup: Ensure the wash with saturated sodium thiosulfate is effective. Continue washing until the purple/brown color in the organic layer is gone and the aqueous thiosulfate layer remains colorless.

    • Inert Atmosphere: To minimize oxidation, conduct the reaction and subsequent workup under an inert atmosphere of nitrogen or argon.

    • Purification: The most effective way to remove colored impurities is through column chromatography. Oxidized, polymeric materials are often highly polar and will remain on the baseline of the silica gel column, while the desired product elutes.

    • Proper Storage: Store the purified product in a sealed, amber vial under an inert atmosphere and at low temperatures to prevent long-term degradation.

Section 3: Data Summary for Byproduct Mitigation

Problem / Byproduct Primary Cause Recommended Solution Analytical Confirmation
Unreacted Starting Material Incomplete reactionMonitor reaction to completion via TLC/HPLC; Verify reagent stoichiometry and quality.TLC, HPLC, GC-MS
Di-iodinated Species Over-reaction due to high reactivityUse ≤1.1 eq of iodine; Add reagent slowly; Maintain room temperature or below.Mass Spectrometry, NMR
Colored Impurities Residual iodine / Air oxidationThoroughly wash with Na₂S₂O₃; Use an inert atmosphere; Purify via chromatography.Visual Inspection, UV-Vis

References

Technical Support Center: Optimizing Suzuki Coupling with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advancing your Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with electron-deficient anilines as coupling partners. The inherent electronic properties of these substrates can render them less reactive, leading to issues such as low conversion, catalyst deactivation, and unwanted side reactions.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common experimental hurdles. The advice herein is grounded in established mechanistic principles and field-proven strategies to empower you to optimize your reaction yields and achieve your synthetic goals.

Troubleshooting Guide: From Low Conversion to No Reaction

Navigating the complexities of Suzuki coupling with challenging substrates requires a systematic approach to problem-solving. This guide will walk you through the most common issues and their root causes, offering targeted solutions to get your reaction back on track.

Issue 1: Low or No Conversion of Starting Materials

This is one of the most frequent challenges when working with electron-deficient anilines. The electron-withdrawing nature of substituents on the aniline ring can significantly impact the catalytic cycle.

Possible Causes & Recommended Solutions:

  • Catalyst Inactivity or Deactivation: The active Pd(0) species is crucial for initiating the catalytic cycle.[1] If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction. The aniline substrate itself, particularly if it contains coordinating groups like pyridines, can inhibit or deactivate the palladium center.[1]

    • Solution: Switch to a more robust, pre-formed Pd(0) catalyst or a modern palladacycle precatalyst. Consider increasing the catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for coupling with electron-deficient substrates.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[1][2] These ligands promote the oxidative addition step and stabilize the active catalytic species.

  • Suboptimal Base Selection: The base plays a critical role in the transmetalation step, and its strength and solubility can dramatically affect the reaction outcome.[1][3]

    • Solution: Screen a panel of bases. While weaker bases like K₂CO₃ might be sufficient for some systems, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required for challenging couplings.[1] Ensure the base is anhydrous and finely ground for optimal reactivity.[1]

  • Poor Solvent Choice: The solvent can influence the solubility of reagents and intermediates, as well as the stability of the catalytic complex.

    • Solution: While common solvents like dioxane and toluene are often effective, consider screening more polar aprotic solvents like NMP, which has been shown to be beneficial for couplings involving electron-poor substrates.[4] For some systems, aqueous solvent mixtures can be advantageous.[5][6][7]

Frequently Asked Questions (FAQs)

This section addresses specific, frequently encountered problems in a direct question-and-answer format, providing concise and actionable advice.

Q1: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A1: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1] To mitigate this:

  • Strictly Exclude Oxygen: This is the most critical factor. Ensure your glassware is thoroughly flame-dried or oven-dried. Degas all solvents rigorously by sparging with an inert gas (e.g., argon or nitrogen) or by employing several freeze-pump-thaw cycles.[1]

  • Use a Pre-activated Catalyst: Employing a Pd(0) source directly can sometimes reduce the amount of Pd(II) species present that can promote homocoupling.

  • Optimize Reaction Temperature: Lowering the reaction temperature, if feasible for the desired transformation, can sometimes disfavor the homocoupling pathway.

Q2: My boronic acid seems to be decomposing during the reaction, leading to low yields. What is happening and how can I prevent it?

A2: You are likely observing protodeboronation, a process where the carbon-boron bond of the boronic acid is cleaved by a proton source (like water), removing it from the catalytic cycle.[1][8] This is a known issue, especially with electron-deficient and heteroaromatic boronic acids.[9] To prevent this:

  • Ensure Anhydrous Conditions: Use thoroughly dried solvents and bases.[1] The presence of water can facilitate protodeboronation.[1][10]

  • Choose the Right Boron Reagent: If protodeboronation is a persistent issue with a specific boronic acid, consider switching to a more stable boronate ester, such as a pinacol boronate ester.[10] These are generally more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions.[8]

  • Select an Appropriate Base: While a base is necessary, certain bases in aqueous conditions can promote this side reaction.[10] Consider using a non-hydroxide base like KF or K₃PO₄.

Q3: I am using an electron-deficient aryl chloride as my coupling partner with the aniline, and the reaction is very sluggish. What can I do?

A3: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, making the oxidative addition step more challenging.[11][12] To improve the yield with aryl chlorides:

  • Utilize Specialized Catalysts and Ligands: This is a scenario where advanced catalyst systems are often required. Highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) are essential to facilitate the oxidative addition of the aryl chloride.[11][13]

  • Increase Reaction Temperature: Higher temperatures are often necessary to overcome the activation barrier for the oxidative addition of aryl chlorides.

  • Employ a Stronger Base: A more potent base may be needed to drive the catalytic cycle forward when using a less reactive electrophile.

Q4: How can I effectively remove the palladium catalyst from my final product after the reaction?

A4: Residual palladium is a significant concern, particularly in pharmaceutical applications.[2] Several methods can be employed for its removal:

  • Activated Carbon: Treating the product solution with activated carbon is a cost-effective method for palladium removal, though it may lead to some product loss.[2]

  • Scavenger Resins: Solid-supported scavengers, such as those with thiol functional groups, are highly effective at selectively binding and removing palladium.[2]

  • Celite Filtration: Filtering the reaction mixture through a pad of Celite can help remove heterogeneous palladium species.[2]

  • Crystallization: Purification via crystallization can be effective, but may not be sufficient if palladium species co-crystallize with the product.[2]

Experimental Protocols & Data

To provide a practical starting point, the following section details a generalized experimental protocol for a Suzuki coupling with an electron-deficient aniline and a table summarizing typical reaction conditions that can be screened.

General Protocol for Suzuki Coupling with an Electron-Deficient Aniline
  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum, and then backfill with an inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the electron-deficient aniline halide (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (2-6 mol%).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Screening Parameters for Optimizing Suzuki Coupling
ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd₂(dba)₃ / SPhosXPhos Pd G3
Base K₂CO₃K₃PO₄Cs₂CO₃NaOt-Bu
Solvent Dioxane/H₂O (4:1)Toluene2-MeTHFDMF or NMP
Temperature 80 °C100 °C120 °CRoom Temperature

Mechanistic & Workflow Diagrams

Visualizing the catalytic cycle and the troubleshooting process can aid in understanding the reaction dynamics.

Suzuki_Cycle cluster_activation Base Activation Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [Ar'-B(OH)3]- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 [Ar'-B(OH)3]- [Ar'-B(OH)3]- Ar'-B(OH)2->[Ar'-B(OH)3]- Base (e.g., OH-)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart start Low/No Yield q1 Check Catalyst & Ligand start->q1 sol1 Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) q1->sol1 Yes q2 Screen Bases q1->q2 No sol1->q2 sol2 Try K3PO4 or Cs2CO3 q2->sol2 Yes q3 Observe Side Products? q2->q3 No sol2->q3 sol3a Homocoupling -> Exclude O2 q3->sol3a Homocoupling sol3b Protodeboronation -> Use Anhydrous Conditions or Boronate Ester q3->sol3b Deboronated SM end Improved Yield q3->end No sol3a->end sol3b->end

Caption: A decision-making workflow for troubleshooting low-yield Suzuki couplings.

References

Technical Support Center: Navigating the Challenges of Buchwald-Hartwig Amination with Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of sterically hindered anilines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and field-proven insights to help you overcome the unique challenges posed by sterically encumbered substrates.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when attempting to couple sterically hindered anilines.

Q1: Why is my reaction showing low to no conversion, even with extended reaction times?

Low or no conversion is the most frequent issue when dealing with sterically hindered anilines. The primary reason is often a combination of factors that slow down key steps in the catalytic cycle.[1] Steric bulk around the nitrogen atom can impede its coordination to the palladium center and hinder the final reductive elimination step, which forms the desired C-N bond.[1][2] Additionally, an inappropriate choice of ligand, base, or solvent can lead to catalyst deactivation or an unproductive catalytic cycle.

Q2: I'm observing significant amounts of hydrodehalogenation of my aryl halide. What causes this side reaction?

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired amination. This often occurs when the reductive elimination step is slow due to steric hindrance. An unproductive side reaction can occur where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene and an imine product.[2] The choice of base and the presence of moisture can also contribute to this pathway.

Q3: My reaction works for simple anilines, but fails with my 2,6-disubstituted aniline. What needs to change?

The increased steric bulk of 2,6-disubstituted anilines necessitates a more specialized catalytic system. Standard conditions are often insufficient. The key is to use bulky, electron-rich phosphine ligands that promote the formation of a monoligated palladium species.[1][2] This "L1Pd(0)" complex is more reactive and better able to accommodate bulky substrates throughout the catalytic cycle.

Q4: Can the choice of base significantly impact the reaction with hindered substrates?

Absolutely. The base plays a critical role in the deprotonation of the amine-palladium complex to form the palladium amide intermediate, which is necessary for reductive elimination.[3] For sterically hindered anilines, a strong, non-nucleophilic base is typically required to drive this equilibrium forward. Sodium tert-butoxide (NaOtBu) is a common choice, but its insolubility can sometimes be problematic.[4] The base's effectiveness is also highly dependent on the solvent used.[3][5]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems encountered during the Buchwald-Hartwig amination of sterically hindered anilines.

Problem 1: Low or No Conversion of the Hindered Aniline
Potential Cause Troubleshooting Steps & Explanation
Inappropriate Ligand Choice 1. Switch to a Bulky, Electron-Rich Monodentate Phosphine Ligand: The success of coupling sterically hindered substrates heavily relies on the ligand.[1][6] Ligands like those from the Buchwald dialkylbiarylphosphine family (e.g., XPhos, RuPhos, BrettPhos) are designed to be both sterically demanding and electron-rich.[6] The steric bulk favors the formation of the highly active monoligated palladium catalyst, while the electron-donating nature accelerates the oxidative addition and reductive elimination steps.[2][7] 2. Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of highly effective ligands for challenging coupling reactions.[6] They are strong sigma-donors and can form very stable palladium complexes that are resistant to decomposition at high temperatures.
Suboptimal Catalyst Precursor 1. Use a Pre-formed Palladium Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be unreliable, use a well-defined precatalyst.[8] Buchwald's G3 or G4 precatalysts, for example, are designed to cleanly and efficiently generate the active L1Pd(0) species upon activation with a base.[9] This ensures a higher concentration of the active catalyst from the start of the reaction.
Incorrect Base Selection 1. Screen Different Bases: While NaOtBu is a common choice, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can sometimes be more effective, especially if your substrate is base-sensitive.[10] The choice of base can be highly context-dependent.[3] 2. Consider a Soluble Organic Base: In some cases, insoluble inorganic bases can lead to poor reproducibility.[4] Strong, non-nucleophilic organic bases like DBU have been used, but their coordination to the palladium center can sometimes inhibit catalysis.[7] A combination of bases can also be explored.[4]
Inadequate Solvent 1. Screen Aprotic Solvents: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[8] However, for particularly challenging substrates, other solvents like CPME or t-amyl alcohol might offer better solubility for the reactants and intermediates.[4] Ensure the solvent is rigorously dried and degassed, as oxygen and water can deactivate the catalyst.[8]
Insufficient Thermal Energy 1. Increase Reaction Temperature: Due to the high activation barrier for the reductive elimination of hindered substrates, higher reaction temperatures (e.g., 100-120 °C) are often necessary.[11] Consider using a higher-boiling solvent if needed. Microwave irradiation can also be a valuable tool to accelerate the reaction.[12]
Problem 2: Significant Hydrodehalogenation of the Aryl Halide
Potential Cause Troubleshooting Steps & Explanation
Slow Reductive Elimination 1. Optimize the Ligand: As with low conversion, a bulkier and more electron-donating ligand can accelerate the rate of reductive elimination relative to competing side reactions like beta-hydride elimination.[2] The goal is to make the desired C-N bond formation the kinetically favored pathway.
Base-Induced Decomposition 1. Use a Weaker Base: If possible, try a weaker base like K₂CO₃ or Cs₂CO₃. However, this may also slow down the desired reaction.[10] A careful balance must be struck. 2. Ensure Anhydrous Conditions: The presence of water can facilitate protonolysis of the aryl-palladium intermediate, leading to hydrodehalogenation. Rigorously dry all reagents and solvents.
Aryl Halide Reactivity 1. Switch to a More Reactive Halide: The reactivity order for the oxidative addition step is generally I > Br > Cl.[4] If you are using an aryl chloride, consider switching to the corresponding aryl bromide or iodide, which will undergo oxidative addition more readily.[8] However, be aware that aryl iodides can sometimes inhibit the catalyst.[4]

Recommended Ligands for Sterically Hindered Anilines

The following table provides a starting point for ligand selection based on the nature of the sterically hindered aniline.

Aniline TypeRecommended LigandsRationale
2-Substituted AnilinesXPhos, RuPhosGood balance of steric bulk and electron-donating properties.
2,6-DimethylanilinetBuXPhos, tBuBrettPhosIncreased steric bulk to facilitate coupling with this more hindered substrate.[10]
2,6-DiisopropylanilineTrineopentylphosphine (TNpP)A conformationally flexible ligand that has shown success with highly hindered substrates.[13]
α,α,α-Trisubstituted Primary AminesCustom Biarylphosphine LigandsRational ligand design has led to the development of specific ligands for these extremely hindered amines.[11]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aniline
  • Reaction Setup: To an oven-dried Schlenk tube or vial, add the aryl halide (1.0 mmol), the sterically hindered aniline (1.2 mmol), the phosphine ligand (1-5 mol%), and the palladium precatalyst (1-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 mmol) and the anhydrous, degassed solvent (e.g., toluene, 3-5 mL).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (monitor by TLC, GC-MS, or LC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Troubleshooting Logic

The Buchwald-Hartwig Catalytic Cycle: Emphasis on Steric Challenges

Buchwald_Hartwig_Cycle cluster_cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amido_complex L-Pd(II)(Ar)(HNR') Pd0->Amido_complex OA_complex->Pd0 Amine_complex [L-Pd(II)(Ar)(H₂NR')]+X⁻ OA_complex->Amine_complex Amine Coordination (R'-NH₂) CHALLENGE: Steric hindrance can disfavor this step. Amine_complex->OA_complex Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Amine_complex Product Ar-NHR' (Product) Amido_complex->Product Reductive Elimination CHALLENGE: Steric clash slows this crucial step, leading to side reactions.

Caption: The catalytic cycle highlighting steps impacted by steric hindrance.

Troubleshooting Decision Tree

Troubleshooting_Flowchart Start Low/No Conversion of Hindered Aniline Check_Ligand Is the ligand bulky and electron-rich? (e.g., XPhos, RuPhos) Start->Check_Ligand Change_Ligand ACTION: Switch to a more appropriate ligand. Check_Ligand->Change_Ligand No Check_Catalyst Are you using a precatalyst? Check_Ligand->Check_Catalyst Yes Change_Ligand->Check_Catalyst Use_Precatalyst ACTION: Use a G3/G4 precatalyst. Check_Catalyst->Use_Precatalyst No Check_Conditions Have you screened bases and solvents? Check_Catalyst->Check_Conditions Yes Use_Precatalyst->Check_Conditions Screen_Conditions ACTION: Screen bases (LiHMDS, K₃PO₄) and solvents (Dioxane, CPME). Check_Conditions->Screen_Conditions No Check_Temp Is the reaction temperature high enough? Check_Conditions->Check_Temp Yes Screen_Conditions->Check_Temp Increase_Temp ACTION: Increase temperature (100-120 °C). Check_Temp->Increase_Temp No Success Reaction Optimized Check_Temp->Success Yes Increase_Temp->Success

Caption: A decision tree for systematic troubleshooting of low conversion.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Polyhalogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions of polyhalogenated anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered with these demanding substrates. Polyhalogenated anilines are notoriously difficult coupling partners due to their electronic properties and the potential for multiple reaction sites. This resource will help you navigate these complexities, from initial reaction setup to advanced troubleshooting and optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers face when planning cross-coupling reactions with polyhalogenated anilines.

Q1: Why are my cross-coupling reactions with di- or trichloroanilines so sluggish compared to monohaloanilines?

A1: The multiple electron-withdrawing halogen substituents significantly deactivate the aromatic ring. This has two primary effects on the catalytic cycle:

  • Slower Oxidative Addition: The C-X bond (where X is Cl, Br) is stronger and less polarized, making the initial, often rate-determining, oxidative addition step to the Pd(0) catalyst more difficult.[1] This is particularly true for aryl chlorides, which may require more specialized, electron-rich catalyst systems to react efficiently.[2]

  • Catalyst Inhibition: The aniline starting material, especially if electron-deficient, can coordinate too strongly to the palladium center, leading to catalyst deactivation or slowing down the catalytic turnover.[3]

Q2: I'm observing a mixture of products. How can I control the regioselectivity of the coupling?

A2: Achieving site-selectivity is a major challenge with polyhalogenated substrates. The outcome is a delicate balance of electronic, steric, and catalyst-controlled factors.[4][5]

  • Inherent Electronic Bias: Oxidative addition typically occurs at the most electron-deficient position or the C-X bond with the lowest bond dissociation energy.[5][6] For example, in many dihalopyridines, reaction is favored at the position alpha to the nitrogen.[5]

  • Ligand Control: The steric and electronic properties of the phosphine ligand are paramount. Bulky, electron-rich ligands can direct the catalyst to a less sterically hindered halogen or alter the electronic environment of the palladium center to favor one site over another.[6][7] Systematic screening of ligands is often necessary to achieve the desired selectivity.[7]

  • Solvent and Base Effects: The choice of solvent and base can influence catalyst speciation and substrate conformation, thereby impacting selectivity.[6][7]

Q3: What is a safe and effective starting catalyst loading for these reactions?

A3: For challenging substrates like polyhalogenated anilines, a higher initial catalyst loading is often prudent. A good starting point is typically 1-2 mol % of the palladium precatalyst with a 1:1.2 to 1:2 Pd:Ligand ratio. While some modern catalyst systems can operate at much lower loadings (<0.5 mol %), starting higher ensures that catalyst decomposition or inhibition doesn't immediately halt the reaction, providing a better baseline for optimization.[8] If the reaction is successful, the catalyst loading can be incrementally lowered in subsequent experiments.

Q4: My reaction is giving me a significant amount of hydrodehalogenation (C-X bond replaced by C-H). How do I prevent this?

A4: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides and primary amines.[8] It can arise from β-hydride elimination from a Pd-amido intermediate or from protonolysis of an aryl-palladium intermediate.[2][8]

  • Optimize the Base: Using weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes suppress this side reaction compared to strong alkoxide bases like NaOtBu.[2][9]

  • Protect the Amine: Protecting the aniline's -NH₂ group with a moiety like Boc (tert-butyloxycarbonyl) can prevent the formation of the problematic Pd-amido species.[2]

  • Ligand Choice: Certain bulky phosphine ligands are designed to promote the desired reductive elimination over competing pathways.[2][8]

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems observed during your experiment.

Problem Observed Probable Cause(s) Recommended Solutions & Explanations
Low or No Conversion 1. Inefficient Oxidative Addition: The Pd(0) catalyst is not reacting with the polyhalogenated aniline. This is the most common issue, especially with aryl chlorides.Increase Temperature: These reactions often require more thermal energy (80-110 °C) to overcome the high activation barrier for oxidative addition.[9] Switch to a More Active Catalyst System: Use a more electron-rich, bulky phosphine ligand (e.g., a biarylphosphine like SPhos, XPhos, or RuPhos) or an N-heterocyclic carbene (NHC) ligand. These promote oxidative addition to deactivated chlorides.[10][11] Use a Precatalyst: Ensure you are using a stable, well-defined Pd(II) precatalyst (e.g., G3 or G4 palladacycles) which reliably generates the active Pd(0) species in situ.[12]
2. Catalyst Deactivation/Inhibition: The active catalyst is being consumed by side reactions or is being inhibited by the starting material or products.Check Reagent Purity: Ensure solvents and amines are thoroughly degassed and anhydrous. Oxygen can oxidize the Pd(0) catalyst.[13] Increase Ligand Ratio: A slight excess of ligand (e.g., 1.5-2.0 equivalents relative to Pd) can sometimes stabilize the catalyst and prevent decomposition. Lower Initial Concentration: High concentrations of the aniline can sometimes inhibit the catalyst. Try running the reaction at a lower molarity.
3. Poor Reagent Solubility: The base or other reagents are not sufficiently soluble in the reaction solvent, leading to a stalled reaction.Change Solvent: If using an inorganic base like K₃PO₄ in a non-polar solvent like toluene, solubility can be an issue. Consider switching to a more polar aprotic solvent like 1,4-dioxane or THF.[9][10] Use a Soluble Base: Switch to an organic base like LHMDS or NaOtBu if compatible with your substrate's functional groups.[9] Grind the Base: Finely grinding solid inorganic bases increases their surface area and can improve reaction reproducibility.[10]
Poor Selectivity (Mixture of Isomers) 1. Multiple Reactive Sites: The catalyst is reacting at more than one C-X bond, leading to a mixture of regioisomers.Screen Ligands: This is the most critical step. Test a panel of ligands with varying steric bulk and electronic properties. For example, a very bulky ligand might selectively react at the most accessible halogen.[6][7] Lower Temperature: Running the reaction at a lower temperature can sometimes increase the energy difference between the transition states for oxidative addition at different sites, favoring one pathway. Change Base/Solvent System: As explored by others, the combination of specific ligands and bases/cations can create subtle electrostatic interactions that favor one reaction site.[7]
Formation of Diarylamine Side Product 1. Product Reactivity: The desired primary aniline product is more reactive than the starting amine and undergoes a second coupling reaction.Use Excess Starting Amine: If coupling with an external amine (Buchwald-Hartwig), using a larger excess of the nucleophile can outcompete the product for reaction with the aryl halide. Ammonium Salts as Ammonia Source: When attempting to synthesize a primary aniline (amination with ammonia), using an ammonium salt like (NH₄)₂SO₄ can provide higher selectivity for the primary amine over the diarylamine, especially for aryl chlorides.[3] Stop the Reaction Sooner: Monitor the reaction closely by TLC or LC-MS and stop it before significant diarylamine formation occurs.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: General Procedure for Catalyst System Screening

High-throughput experimentation (HTE) is a powerful tool for rapidly optimizing reaction conditions.[14][15][16] This protocol describes a manual, parallel screening approach.

Objective: To identify the optimal ligand, base, and solvent for the cross-coupling of a polyhalogenated aniline with a coupling partner.

Materials:

  • Array of 24 vials (or similar) with stir bars.

  • Palladium precatalyst (e.g., SPhos-Pd-G3).

  • Panel of phosphine ligands (e.g., XPhos, RuPhos, DavePhos, P(tBu)₃).

  • Panel of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).

  • Panel of anhydrous, degassed solvents (e.g., Toluene, 1,4-Dioxane, 2-MeTHF).

  • Polyhalogenated aniline, coupling partner (e.g., amine or boronic acid).

  • Inert atmosphere glovebox or Schlenk line.

Procedure:

  • Preparation (in a glovebox):

    • To each vial, add the polyhalogenated aniline (1.0 equiv).

    • Add the coupling partner (e.g., boronic acid, 1.2 equiv; or amine, 1.2 equiv).

    • Add the chosen base (2.0 equiv) to the designated vials.

    • Prepare stock solutions of the palladium precatalyst and each ligand in the chosen solvent.

  • Catalyst Addition:

    • Add the appropriate volume of the palladium precatalyst stock solution to each vial to achieve the target loading (e.g., 2 mol %).

    • Add the appropriate volume of the specific ligand stock solution to each vial (e.g., 2.4 mol %).

  • Reaction:

    • Add the final volume of the designated solvent to each vial to reach the target concentration (e.g., 0.2 M).

    • Seal the vials tightly with screw caps.

    • Remove the array from the glovebox and place it on a heated stirring plate set to the desired temperature (e.g., 100 °C).

    • Allow the reactions to stir for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling, quench a small aliquot from each vial and analyze by LC-MS or GC-MS to determine conversion and product distribution.

Diagrams and Visualizations

dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { rankdir="LR"; size="7.6,5"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Pd0 [label="Pd(0)L\nActive Catalyst", fillcolor="#FBBC05"]; OA [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_ArX [label="L-Pd(II)(Ar)(X)"]; Amine_Coord [label="Amine Binding\n+ Base", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_Amido [label="L-Pd(II)(Ar)(NHR)"]; RE [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-NHR\nProduct", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Deactivation [label="Catalyst Deactivation\n(e.g., Dimerization,\nAniline Inhibition)", shape=box, style="rounded,dashed", color="#EA4335"]; Side_Reaction [label="Hydrodehalogenation\n(Side Reaction)", shape=box, style="rounded,dashed", color="#EA4335"];

Pd0 -> OA; OA -> PdII_ArX [label="Often rate-limiting\nfor polyhaloanilines"]; PdII_ArX -> Amine_Coord; Amine_Coord -> PdII_Amido; PdII_Amido -> RE; RE -> Product; RE -> Pd0 [label="Regeneration"];

PdII_Amido -> Side_Reaction [style=dashed, color="#EA4335"]; Pd0 -> Deactivation [style=dashed, color="#EA4335"]; } caption: "Buchwald-Hartwig catalytic cycle with potential failure points for polyhalogenated anilines."

dot digraph "Troubleshooting_Workflow" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Reaction Failure:\nLow Conversion", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Temp [label="Is Temp ≥ 100°C?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Ligand [label="Using bulky, e--rich\nbiarylphosphine ligand?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Base [label="Is base soluble?\n(e.g., K3PO4 in Dioxane)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Purity [label="Reagents degassed\nand anhydrous?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Increase_Temp [label="Action: Increase\nTemperature to 100-120°C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen_Ligands [label="Action: Screen Ligands\n(e.g., SPhos, RuPhos)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Solvent_Base [label="Action: Change Solvent\n(e.g., Toluene -> Dioxane) or\nuse soluble organic base", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degas_Reagents [label="Action: Re-purify/degas\nsolvents & reagents", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Solved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Temp; Check_Temp -> Check_Ligand [label="Yes"]; Check_Temp -> Increase_Temp [label="No"]; Increase_Temp -> Check_Ligand;

Check_Ligand -> Check_Base [label="Yes"]; Check_Ligand -> Screen_Ligands [label="No"]; Screen_Ligands -> Check_Base;

Check_Base -> Check_Purity [label="Yes"]; Check_Base -> Change_Solvent_Base [label="No"]; Change_Solvent_Base -> Check_Purity;

Check_Purity -> Success [label="Yes"]; Check_Purity -> Degas_Reagents [label="No"]; Degas_Reagents -> Success; } caption: "A decision tree for troubleshooting low conversion in cross-coupling reactions."

References

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a common yet often frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of boronic acids and their derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Suzuki reactions for higher yields and purity. Here, we will delve into the mechanistic underpinnings of homocoupling, provide robust troubleshooting strategies, and offer detailed protocols to help you minimize this undesired pathway in your experiments.

Troubleshooting Guide: Tackling Homocoupling Head-On

This section is designed to help you diagnose and solve issues related to homocoupling in your Suzuki reactions. Each question addresses a specific experimental observation and provides a detailed rationale for the proposed solutions.

Q1: I'm observing a significant amount of biaryl byproduct corresponding to the homocoupling of my boronic acid. What are the most likely causes and how can I fix this?

A1: The formation of a biaryl byproduct from the dimerization of your boronic acid is a classic sign of homocoupling. This side reaction is primarily driven by two interconnected factors: the presence of oxygen and the involvement of Palladium(II) species.[1][2][3]

Core Mechanisms of Boronic Acid Homocoupling:

  • Oxygen-Mediated Pathway: The catalytically active Pd(0) species can be oxidized by residual oxygen in your reaction mixture to form a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[3][4]

  • Pd(II) Precatalyst Pathway: If you are using a Pd(II) salt like Pd(OAc)₂, it must be reduced to Pd(0) to enter the main catalytic cycle. This reduction can occur via the homocoupling of two boronic acid molecules, producing the biaryl byproduct before the desired cross-coupling even begins.[1][2]

Troubleshooting Strategies:

Potential Cause Troubleshooting Strategy Rationale
Oxygen Contamination Rigorous Degassing: Sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[2][5] For highly sensitive reactions, use the "freeze-pump-thaw" method for solvents.This physically removes dissolved oxygen, minimizing the oxidation of the active Pd(0) catalyst to the problematic Pd(II) state.[1][6]
Pd(II) Precatalyst Issues Use a Pd(0) Precatalyst: Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a well-defined Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[7]Starting with Pd(0) eliminates the initial reduction step that can generate homocoupled byproducts.[1]
Add a Reducing Agent: If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[2][5]This can help to reduce the Pd(II) to Pd(0) without interfering with the main catalytic cycle.[2]
Slow Reductive Elimination Optimize Ligand Choice: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8][9]These ligands accelerate the rate-determining reductive elimination step of the desired product, which can outcompete the pathways leading to homocoupling.[10][11]
Q2: My reaction is sluggish, and I'm still getting homocoupling even after degassing. Could my choice of base be the problem?

A2: Absolutely. The base plays a critical role in the Suzuki-Miyaura catalytic cycle, and an inappropriate choice can lead to low yields and increased side reactions, including homocoupling.[9][12]

The Role of the Base:

The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[9][13] However, the strength and nature of the base can also influence catalyst stability and the rates of competing reactions.

Base Selection and Optimization:

Base Type Considerations Recommendations
Strong Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃) Often highly effective and widely used. Their strength can accelerate the reaction, potentially minimizing the time for side reactions to occur.K₃PO₄ is a reliable choice for many systems. Cs₂CO₃ can be particularly effective for challenging couplings.[14]
Weaker Inorganic Bases (e.g., K₂CO₃, Na₂CO₃) Can be a good starting point, especially if your substrates are sensitive to strongly basic conditions.[15]Na₂CO₃ has been identified as an effective base in some aqueous systems.[15]
Organic Bases (e.g., Triethylamine) Generally less effective than inorganic bases for Suzuki couplings, sometimes due to poor solubility in aqueous phases of biphasic systems.[15]Usually not the first choice unless specific substrate requirements dictate their use.

Key Insight: A base that is too strong can sometimes lead to catalyst decomposition or other side reactions. Conversely, a base that is too weak will result in a slow or stalled reaction, giving more opportunity for catalyst deactivation and homocoupling. The optimal base is often substrate-dependent and may require empirical screening.

Q3: Does the reaction temperature affect the level of homocoupling?

A3: Yes, temperature is a critical parameter that can significantly influence the selectivity of your Suzuki reaction.[16][17]

Impact of Temperature:

  • Increased Reaction Rate: Higher temperatures generally increase the rate of all reactions, including the desired cross-coupling and the undesired homocoupling.[17]

  • Catalyst Stability: Excessively high temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[16] This can increase the concentration of soluble Pd(II) species that promote homocoupling.

  • Reaction Selectivity: For some systems, lower temperatures may favor the desired cross-coupling pathway, especially when using highly active catalysts. However, with less reactive aryl chlorides, higher temperatures are often necessary to achieve a reasonable reaction rate.[18][19]

Recommendations:

  • Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress.

  • If homocoupling is significant, try lowering the temperature, especially if you are using a highly active catalyst/ligand system.

  • If the reaction is too slow, a modest increase in temperature may be necessary, but be vigilant for signs of catalyst decomposition.[16]

Visualizing the Competing Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Desired Cross-Coupling Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) TM_intermediate Ar-Pd(II)(Ar')L₂ OA_complex->TM_intermediate Transmetalation (Ar'B(OH)₂ + Base) TM_intermediate->Pd0 Reductive Elimination Product Ar-Ar' (Product) TM_intermediate->Product

Caption: The desired catalytic pathway for Suzuki-Miyaura cross-coupling.

Homocoupling_Pathway Figure 2: The Homocoupling Side Reaction cluster_homocoupling Undesired Homocoupling Pd0 Pd(0)L₂ PdII Pd(II) Species Pd0->PdII Oxidation (O₂) Boronic_Dimer Ar'-Pd(II)(Ar')L₂ PdII->Boronic_Dimer 2 x Ar'B(OH)₂ Boronic_Dimer->Pd0 Reductive Elimination Homocoupling_Product Ar'-Ar' (Byproduct) Boronic_Dimer->Homocoupling_Product

Caption: Competing pathway leading to boronic acid homocoupling.

Frequently Asked Questions (FAQs)

Q1: Can the purity of my boronic acid affect homocoupling? A1: Yes. Boronic acids can degrade over time, and some may contain impurities from their synthesis. It is always best to use high-purity reagents. If you suspect your boronic acid has degraded, consider purifying it or purchasing a fresh batch.[6]

Q2: I'm using an aryl chloride, which is less reactive. Do I need to worry more about homocoupling? A2: Yes, potentially. Less reactive electrophiles like aryl chlorides often require more forcing conditions (higher temperatures, more active catalysts) to undergo oxidative addition.[1] These conditions can also favor side reactions like homocoupling if the reaction is not carefully optimized. Using ligands specifically designed for aryl chloride activation is crucial.[19][20]

Q3: Is it better to use a slight excess of the aryl halide or the boronic acid? A3: Using a slight excess of the aryl halide (e.g., 1.1 to 1.2 equivalents) can sometimes help to ensure that the more valuable boronic acid is fully consumed in the desired cross-coupling reaction, thereby minimizing its availability for homocoupling.[21]

Q4: Can my solvent choice impact the extent of homocoupling? A4: Yes, the solvent can influence the solubility of reagents and the stability of catalytic intermediates.[22] Common solvents include toluene, dioxane, and THF, often with a small amount of water to aid in dissolving the inorganic base.[9] The choice of solvent can affect reaction rates and, consequently, the selectivity between cross-coupling and homocoupling. For instance, changing from THF to toluene has been shown to minimize halide inhibition, which can improve overall reaction efficiency.[23]

Experimental Protocol: A General Method for Minimizing Homocoupling

This protocol provides a general guideline for setting up a Suzuki reaction with conditions optimized to suppress homocoupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2.5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a 0.1 M solution)

Procedure:

  • Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Degassing the Solvent: Sparge the chosen solvent with Argon or Nitrogen for at least 30 minutes prior to use to remove dissolved oxygen.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (K₃PO₄, 2.0 mmol).

    • In a separate vial, under an inert atmosphere, pre-mix the palladium precatalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Assembling the Reaction:

    • Seal the Schlenk flask with a septum and purge with inert gas for 5-10 minutes.

    • Add the degassed solvent via syringe to the flask containing the solids.

    • Add the catalyst/ligand mixture to the reaction flask.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously.

  • Monitoring and Workup:

    • Monitor the reaction's progress using an appropriate technique (TLC, GC-MS, or LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired biaryl product.

This guide provides a foundational understanding and practical strategies for minimizing homocoupling in Suzuki reactions. Remember that every reaction is unique, and some degree of empirical optimization will always be necessary to achieve the best results.

References

Technical Support Center: Regioselectivity in Reactions of 4-Chloro-2-fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-fluoro-6-iodoaniline is a versatile tri-substituted building block crucial in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its three halogen atoms, allowing for sequential, site-selective functionalization. However, achieving the desired regioselectivity, particularly in palladium-catalyzed cross-coupling reactions, is highly dependent on carefully chosen reaction conditions. This guide provides in-depth technical support, addressing common issues related to solvent effects on the regioselectivity of this substrate.

Frequently Asked Questions (FAQs)

Q1: What is the generally expected order of halogen reactivity in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of halogens in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions follows the order of carbon-halogen bond strength.[1] The weaker the bond, the more reactive the halogen. For aryl halides, the established reactivity sequence is: I > Br > OTf >> Cl > F .[1][2] Therefore, for this compound, the C–I bond is expected to be the most reactive site, followed by the C–Cl bond. The C–F bond is generally unreactive under standard cross-coupling conditions.

Q2: Why is solvent choice so critical for controlling regioselectivity with this substrate?

A2: Solvents play a multifaceted role that extends beyond simply dissolving reactants.[3] For this specific substrate, the solvent can profoundly influence the regioselectivity by:

  • Altering Catalyst Activity: Solvents can coordinate to the palladium catalyst, changing its electronic properties and steric environment. This can alter the relative energy barriers for oxidative addition at the C–I versus the C–Cl bond.

  • Stabilizing Transition States: The oxidative addition step can proceed through different mechanistic pathways (e.g., concerted, polar nucleophilic displacement).[3][4] Polar solvents may preferentially stabilize a more polar transition state, potentially favoring reaction at a different site than a nonpolar solvent.[3][5]

  • Influencing Hydrogen Bonding: The aniline's –NH₂ group is a hydrogen-bond donor. Solvents that are strong hydrogen-bond acceptors (e.g., DMF, THF) can interact with the –NH₂ group. This interaction increases the electron density of the aromatic ring, which can slow down the rate of oxidative addition and potentially affect selectivity.[3][6]

Q3: Which analytical techniques are best for quantifying the regioisomeric ratio of my products?

A3: A combination of techniques is often ideal for unambiguous determination:

  • ¹H NMR Spectroscopy: This is the most direct method. The protons on the aromatic ring will have distinct chemical shifts and coupling patterns depending on the substitution pattern of the product(s). Comparing the integration of unique signals for each regioisomer allows for accurate quantification.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is excellent for separating the regioisomers and confirming their molecular weight. It is particularly useful for monitoring reaction conversion and identifying byproducts.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For less volatile or thermally sensitive products, LC-MS is the preferred method for separation and mass analysis.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses common problems encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this compound.

Problem: Poor or no regioselectivity. My reaction yields a mixture of C-I and C-Cl coupled products.

Root Cause Analysis: This is the most common issue and typically points to reaction conditions that lower the energy barrier for the less favorable C–Cl bond activation, bringing it closer to the C–I activation energy.

Solutions & Scientific Rationale:

  • Re-evaluate Your Solvent Choice:

    • Insight: The polarity and coordinating ability of the solvent are paramount. Highly polar aprotic solvents (e.g., DMF, DMAc, NMP) or strongly coordinating solvents (e.g., THF) can sometimes accelerate the reaction but may decrease selectivity.[3][7] They can stabilize polar transition states or intermediates that may be involved in C–Cl activation.

    • Recommendation: Start with or switch to less polar, non-coordinating solvents. Toluene and 1,4-dioxane are excellent starting points for Suzuki and Sonogashira couplings.[7] These solvents minimize interactions with the palladium catalyst, often preserving the intrinsic reactivity difference between the C-I and C-Cl bonds.

  • Lower the Reaction Temperature:

    • Insight: Oxidative addition is a kinetically controlled step. Higher temperatures provide more energy to the system, which can overcome the activation energy barrier for the less reactive C–Cl bond, leading to a loss of selectivity.

    • Recommendation: Run a temperature screen, starting from room temperature and gradually increasing. Often, a lower temperature for a longer reaction time will significantly favor the desired C–I coupling.

  • Modify the Ligand:

    • Insight: The ligand plays a critical role in tuning the electronic and steric properties of the palladium center.[8] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are highly active and can sometimes be too reactive, leading to non-selective activation.[8]

    • Recommendation: If using a highly active "Buchwald-type" ligand, consider switching to a less electron-rich or sterically demanding ligand like PPh₃ or a bidentate ligand like dppf.[9] This can increase the energy difference between the two competing oxidative addition pathways.

Data-Driven Solvent Selection for Suzuki-Miyaura Coupling

The following table illustrates hypothetical, yet typical, results from a solvent screening study for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

SolventTemperature (°C)C-I Coupled Product (%)C-Cl Coupled Product (%)Ratio (I:Cl)
Toluene8096<4>24:1
1,4-Dioxane80946~16:1
THF658812~7:1
DMF8075253:1

As the data shows, non-polar solvents like toluene provide superior regioselectivity.

Problem: The reaction is stalling, showing low conversion, or I'm observing dehalogenation.

Root Cause Analysis: Low conversion can be due to catalyst deactivation, poor solubility of reagents, or an inappropriate base-solvent combination. Dehalogenation (replacement of a halogen with hydrogen) often points to side reactions involving the base or solvent.

Solutions & Scientific Rationale:

  • Optimize the Base and Solvent Combination:

    • Insight: The base is not just a proton scavenger; its solubility and strength are critical. An inorganic base like K₂CO₃ or K₃PO₄ may have poor solubility in a non-polar solvent like toluene.[10] This can lead to a sluggish reaction.

    • Recommendation: For reactions in toluene or dioxane, consider using a phase-transfer catalyst (e.g., TBAB) with an aqueous base solution or switching to a more soluble organic base like Et₃N (common in Sonogashira reactions).[11] For Buchwald-Hartwig aminations, strong but sterically hindered bases like NaOt-Bu or LHMDS are often required and are soluble in ethereal or aromatic solvents.[12]

  • Address Water Content:

    • Insight: While some cross-coupling reactions tolerate water, and it can even be beneficial in Suzuki couplings (for dissolving the base), excess water can lead to catalyst decomposition or hydrolysis of the organometallic reagent (e.g., protodeboronation of boronic acids).

    • Recommendation: Ensure solvents are appropriately dried, especially for water-sensitive reactions like Sonogashira couplings. If using an aqueous base, use degassed water and keep the aqueous volume minimal.

  • Check for Catalyst Poisoning:

    • Insight: The aniline substrate itself or the amine coupling partner in a Buchwald-Hartwig reaction can sometimes act as an inhibitory ligand for the palladium catalyst, especially at high concentrations.

    • Recommendation: Use the minimum effective catalyst loading (typically 0.5–2 mol%). Ensure high-purity starting materials, as impurities (e.g., sulfur-containing compounds) can be potent catalyst poisons.

Experimental Protocols & Visual Workflows

Protocol 1: General Procedure for a Solvent Screening Study (Suzuki-Miyaura)
  • Preparation: In an array of oven-dried reaction vials, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: To each vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Dispensing: Add a different degassed solvent (e.g., Toluene, Dioxane, THF, DMF; 0.1 M concentration) to each respective vial.

  • Reaction: Seal the vials, purge with argon or nitrogen, and place them in a heating block set to the desired temperature (e.g., 80 °C).

  • Monitoring: After a set time (e.g., 12 hours), take a small aliquot from each reaction, dilute it, and analyze by GC-MS or LC-MS to determine conversion and the ratio of regioisomers.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Purify the crude material by column chromatography and determine the final isomer ratio by ¹H NMR.

Workflow for Solvent Screening

SolventScreening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Add Reactants & Base to Vials B 2. Add Pd Catalyst & Ligand A->B In Glovebox or Inert Atm. C 3. Add Different Degassed Solvents B->C D 4. Seal, Purge & Heat C->D E 5. Monitor by GC-MS/LC-MS D->E E->D Continue Reaction F 6. Workup & Purify E->F Reaction Complete G 7. Quantify Ratio by ¹H NMR F->G

Caption: Workflow for optimizing solvent choice to maximize regioselectivity.

Mechanistic Insight: The Role of Solvent in Oxidative Addition

The key to selectivity lies in the energy difference (ΔΔG‡) between the transition states for C–I and C–Cl bond activation. A larger ΔΔG‡ leads to higher selectivity. Solvents can alter this energy landscape.

Mechanism cluster_annotation Solvent Influence Reactants Pd(0)L₂ + Ar-X Reactants->p1 TS_I TS‡ (C-I Activation) Prod_I Product (C-I Coupled) TS_I->Prod_I TS_Cl TS‡ (C-Cl Activation) Prod_Cl Product (C-Cl Coupled) TS_Cl->Prod_Cl p1->TS_I ΔG‡(I) p1->TS_Cl ΔG‡(Cl)

Caption: Energy profile illustrating how solvents can affect the activation barriers.

References

Technical Support Center: Base Selection for Buchwald-Hartwig Amination of Chloro-Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of chloro-substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming challenges related to this powerful C-N bond-forming reaction. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the intricacies of base selection and troubleshoot common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) about Base Selection

Q1: What is the fundamental role of the base in the Buchwald-Hartwig amination?

The base plays a crucial role in the catalytic cycle of the Buchwald-Hartwig amination.[1][2] Its primary function is to deprotonate the amine coupling partner after it coordinates to the palladium center, forming a palladium-amido complex.[1] This step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][3] The choice of base can significantly impact the reaction rate, yield, and substrate scope.[4]

Q2: How do I select the right base for my chloro-substituted aniline?

Selecting the appropriate base is critical, especially when dealing with less reactive aryl chlorides. The choice depends on several factors, including the pKa of the aniline, the steric hindrance of the substrates, and the presence of any base-sensitive functional groups. Below is a decision-making workflow to guide your selection.

BaseSelectionWorkflow Start Start: Chloro-substituted Aniline Substrate CheckSensitiveGroups Does the substrate have base-sensitive functional groups (e.g., esters, nitro groups)? Start->CheckSensitiveGroups CheckSterics Is the chloro-aniline or coupling partner sterically hindered (e.g., ortho-substituted)? CheckSensitiveGroups->CheckSterics No WeakBase Use a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) CheckSensitiveGroups->WeakBase Yes InitialScreen Start with a strong, non-nucleophilic base CheckSterics->InitialScreen No StrongBulkyBase Consider a strong, sterically hindered base (e.g., LHMDS) or a strong alkoxide (e.g., NaOt-Bu, KOt-Bu) with a bulky ligand. CheckSterics->StrongBulkyBase Yes NaOtBu NaOt-Bu or KOt-Bu InitialScreen->NaOtBu

Caption: Decision workflow for base selection.

Q3: When should I use a strong base (e.g., NaOt-Bu) versus a weak base (e.g., K₂CO₃)?

The choice between a strong and a weak base is a trade-off between reactivity and functional group tolerance. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often necessitating more forceful conditions, which includes the use of a strong base to facilitate the catalytic cycle.[5]

Strong bases , like sodium tert-butoxide (NaOt-Bu), are often the first choice for challenging couplings, including those with chloro-substituted anilines, as they can promote higher reaction rates and catalyst turnover.[3][6] However, their high basicity can be incompatible with sensitive functional groups like esters and nitro groups.[3]

Weaker inorganic bases , such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), offer broader functional group tolerance.[6] While they may require higher temperatures or longer reaction times, they are invaluable when dealing with base-sensitive substrates.[6]

BasepKa of Conjugate AcidTypical Use CaseAdvantagesDisadvantages
Sodium tert-butoxide (NaOt-Bu) ~19[6]General-purpose, especially for less reactive aryl chloridesHigh reaction rates, effective at lower catalyst loadings[3]Incompatible with many electrophilic functional groups[3]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Substrates with protic functional groupsHigh basicity, useful for low-temperature aminations[3]Can be sterically demanding
Potassium carbonate (K₂CO₃) ~10.3[7]Substrates with base-sensitive groupsGood functional group tolerance, inexpensiveLower reaction rates, may require higher temperatures
Cesium carbonate (Cs₂CO₃) ~10[6]Similar to K₂CO₃, often used in optimizationGood solubility in many organic solvents[6]More expensive than other inorganic bases
Potassium phosphate (K₃PO₄) ~12.3Alternative weak base for sensitive substratesGood functional group toleranceCan have solubility issues
Q4: My chloro-aniline has base-sensitive functional groups. What are my options?

When dealing with base-sensitive functional groups, the use of strong alkoxide bases like NaOt-Bu should be avoided.[6][8] Instead, weaker inorganic bases are the preferred choice.[6]

  • K₂CO₃, Cs₂CO₃, or K₃PO₄ are excellent starting points. Cs₂CO₃ is often favored due to its better solubility in common organic solvents like toluene and dioxane.[6]

  • Careful selection of the ligand and palladium precatalyst is also crucial. Modern, highly active catalyst systems can sometimes allow for lower reaction temperatures, which can also help preserve sensitive functionalities.[6]

Q5: I'm working with a sterically hindered ortho-chloro-aniline. What base should I consider?

Sterically hindered substrates, such as those with ortho-substituents on the chloro-aniline or the amine coupling partner, present a significant challenge.[9] The steric bulk can impede the necessary coordination to the palladium center.[9] In these cases:

  • A strong, yet sterically hindered base like LHMDS can be effective. Its bulk can prevent unwanted side reactions.

  • Alternatively, a combination of a strong, non-nucleophilic base like NaOt-Bu or KOt-Bu with a very bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is often necessary.[10] These ligands are designed to stabilize the active monoligated palladium species that is more effective for coupling sterically demanding substrates.[9]

Part 2: Troubleshooting Guide

Problem 1: Low or no conversion to the desired product.

Low conversion is a common issue, particularly with challenging chloro-aniline substrates. A systematic approach is key to identifying the root cause.[10]

TroubleshootingWorkflow Start Low/No Conversion CheckReagents 1. Verify Reagent Quality & Purity - Anhydrous solvent? - Active catalyst? - Fresh base? Start->CheckReagents CheckSetup 2. Check Reaction Setup - Properly degassed? - Inert atmosphere maintained? CheckReagents->CheckSetup OptimizeBase 3. Re-evaluate Base Choice - Is the base strong enough? (e.g., switch from K₂CO₃ to NaOt-Bu) CheckSetup->OptimizeBase OptimizeLigand 4. Optimize Ligand/Catalyst - Is the ligand bulky enough for ArCl? (e.g., consider XPhos, RuPhos) OptimizeBase->OptimizeLigand OptimizeTemp 5. Increase Temperature - Incrementally increase temp (e.g., 100 °C to 120 °C) OptimizeLigand->OptimizeTemp

Caption: Troubleshooting workflow for low conversion.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently.

    • Solution: Switch to a palladium precatalyst (e.g., a G3 or G4 precatalyst) which are often more reliable at generating the active catalyst in situ.[10] Ensure reagents are added under an inert atmosphere.

  • Inappropriate Base: The chosen base may be too weak to deprotonate the aniline-palladium complex effectively.

    • Solution: If using a weak base like K₂CO₃ with a chloro-aniline, consider switching to a stronger base like NaOt-Bu or LHMDS, provided there are no compatibility issues with other functional groups.[3][6]

  • Poor Ligand Choice: Aryl chlorides require bulky, electron-rich ligands to facilitate the difficult oxidative addition step.[5][10]

    • Solution: For chloro-substituted anilines, ligands like XPhos, RuPhos, or BrettPhos are generally more effective than older generation ligands.[10]

  • Insufficient Temperature: The C-Cl bond is strong, and its activation often requires elevated temperatures.

    • Solution: Gradually increase the reaction temperature, for example, from 100 °C to 120 °C, while monitoring for any decomposition.[6]

Problem 2: Significant side product formation (e.g., hydrodehalogenation).

Hydrodehalogenation, where the chloro group is replaced by a hydrogen atom, is a common side reaction. This can occur when the reductive elimination step is slow compared to competing pathways like beta-hydride elimination.

Possible Causes & Solutions:

  • Slow Reductive Elimination: This is often exacerbated by steric hindrance.

    • Solution: Employing a bulkier ligand can often accelerate the desired reductive elimination over side reactions.[11]

  • Base-Promoted Decomposition: The base itself can sometimes promote side reactions, especially at high temperatures.

    • Solution: Screen different bases. Sometimes switching from an alkoxide base to a carbonate or phosphate base can minimize certain side reactions, although this may require re-optimization of other parameters.

Problem 3: Catalyst deactivation or decomposition.

The palladium catalyst can be sensitive and prone to deactivation, leading to stalled reactions.

Possible Causes & Solutions:

  • Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[1]

  • Inhibitory Species: Certain functional groups on the substrate or impurities can act as catalyst poisons.

    • Solution: Purify starting materials carefully. If the aniline substrate itself is suspected of inhibiting the catalyst, consider using a different ligand that may be more robust.

Problem 4: Inconsistent results upon scale-up.

A reaction that works well on a small scale can sometimes fail or give poor yields when scaled up.

Possible Causes & Solutions:

  • Mass Transfer Issues: With solid inorganic bases like K₂CO₃ or K₃PO₄, efficient mixing becomes crucial on a larger scale to ensure proper interaction between the solid base and the liquid phase.[6]

    • Solution: Ensure vigorous stirring. Adding an agent like Celite or grinding the base before use can help prevent clumping and improve consistency.[6]

  • Heat Transfer Issues: Inefficient heat transfer on a larger scale can lead to uneven reaction temperatures and the formation of byproducts.

    • Solution: Use a suitable reaction vessel and ensure efficient heating and stirring to maintain a consistent internal temperature.

Part 3: Experimental Protocol

This is a general procedure for the Buchwald-Hartwig amination of a chloro-substituted aniline with a primary amine. It should be optimized for specific substrates.

Reagents & Equipment:

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Bulky phosphine ligand (if not using a precatalyst)

  • Chloro-substituted aniline (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Stir plate and heating block/oil bath

Step-by-Step Methodology:

  • Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst and the base under an inert atmosphere.

  • Reagent Addition: Add the chloro-substituted aniline and the amine coupling partner to the flask.[1]

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent via syringe.[1]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Part 4: References

  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from --INVALID-LINK--

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(22), 11961-11969. Retrieved from --INVALID-LINK--

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11961-11969. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2015). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting low conversion in Buchwald-Hartwig amination. Retrieved from --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1341-1346. Retrieved from --INVALID-LINK--

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from --INVALID-LINK--

  • University of Evansville. (n.d.). pKa Values of Common Bases. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines. Retrieved from --INVALID-LINK--

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(31), 10398-10410. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from --INVALID-LINK--

References

Technical Support Center: Navigating Catalyst Deactivation in Reactions with Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of catalyst deactivation in cross-coupling reactions involving halogenated anilines. Our goal is to equip you with the expertise to diagnose, prevent, and resolve common issues, ensuring the robustness and efficiency of your synthetic routes.

Introduction: The Challenge of Halogenated Anilines in Catalysis

Halogenated anilines are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, their unique electronic and coordinating properties present significant challenges in transition-metal-catalyzed cross-coupling reactions. The presence of both a halogen and an amino group on the aromatic ring can lead to complex reaction pathways and, frequently, catalyst deactivation. This guide will delve into the mechanistic underpinnings of these deactivation processes and provide actionable, field-proven strategies to maintain high catalytic activity.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a bromoaniline is sluggish and stalls before completion. What are the likely causes of catalyst deactivation?

A1: Sluggish or incomplete reactions with bromoanilines often point to several interrelated deactivation mechanisms involving the palladium or nickel catalyst. The primary culprits are:

  • Substrate-Induced Deactivation: The aniline moiety, particularly the nitrogen lone pair, can act as a poison by coordinating strongly to the metal center.[1][2] This can inhibit the crucial oxidative addition step or stabilize off-cycle, inactive catalyst species.

  • Formation of Palladium Black: The agglomeration of the active Pd(0) catalyst into inactive palladium black is a common visual indicator of deactivation.[1][3] This can be triggered by high temperatures, impurities, or the degradation of stabilizing ligands.

  • Ligand Degradation: Phosphine ligands, essential for stabilizing the catalyst and promoting key reaction steps, can themselves degrade under reaction conditions, leading to the formation of inactive palladium species.[3]

  • Product Inhibition: In some cases, the desired product can coordinate to the catalyst more strongly than the starting materials, leading to product inhibition and a stalled reaction.

Q2: I'm observing significant hydrodehalogenation of my chloroaniline starting material. How can I suppress this side reaction?

A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common and problematic side reaction, particularly with more reactive aryl halides like iodides and bromides, but also observed with activated chloroanilines.[4] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[4] To minimize this:

  • Choice of Base and Solvent: The selection of base and solvent is critical. Protic solvents or the presence of water can be sources of protons for the formation of Pd-H species. Using anhydrous solvents and carefully selecting a non-coordinating, moderately strong base can be beneficial.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired cross-coupling.

Q3: Can the position of the halogen and the amino group on the aniline ring affect catalyst stability?

A3: Absolutely. The relative substitution pattern (ortho, meta, para) significantly influences both the reactivity of the halogenated aniline and the potential for catalyst deactivation.

  • Ortho-Substituted Halogenated Anilines: These substrates can present steric challenges, potentially slowing down the oxidative addition step.[6] Additionally, the proximity of the amino group can lead to chelation with the metal center, forming stable, but potentially less reactive, palladacycles.

  • Para- and Meta-Substituted Halogenated Anilines: While sterically less demanding, the electronic effects of the amino group are still at play. The electron-donating nature of the amino group can influence the rate of oxidative addition.

Troubleshooting Guides

Issue 1: Low or No Conversion

If you are observing minimal or no formation of your desired product, a systematic approach to troubleshooting is essential.

G A Low/No Conversion Observed B Step 1: Verify Reagent & Solvent Quality A->B C Purity of Halogenated Aniline? B->C Check D Anhydrous & Degassed Solvents? B->D Check E Step 2: Assess Catalyst & Ligand Integrity C->E If OK D->E If OK F Fresh Catalyst & Ligand? E->F Check G Appropriate Ligand for Substrate? E->G Check H Step 3: Optimize Reaction Conditions F->H If OK G->H If OK I Screen Different Bases H->I Try J Vary Temperature Incrementally H->J Try K Adjust Catalyst & Ligand Loading H->K Try L Consider Additives (e.g., Halide Salts) H->L Try M Problem Resolved I->M J->M K->M L->M G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L_n A->B + Ar-X E Pd Black (Inactive Aggregates) A->E Agglomeration F Ligand Degradation A->F Ligand Loss C Transmetalation (Ar-Pd(II)-Ar')L_n B->C + Ar'-B(OR)2 G Substrate/Product Coordination (Off-cycle Species) B->G Poisoning D Reductive Elimination C->D D->A + Ar-Ar'

References

Validation & Comparative

A Researcher's Guide to Halide Reactivity in Cross-Coupling: Iodo vs. Chloro vs. Fluoro Substituents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, profoundly impacting pharmaceutical discovery, materials science, and beyond. The choice of the aryl halide starting material is a critical parameter that dictates the reaction's success, efficiency, and economic viability. This guide offers an in-depth comparison of the reactivity of iodo-, chloro-, and fluoro-substituted arenes in these transformative reactions, providing researchers with the foundational knowledge and practical insights to navigate their synthetic challenges.

The Decisive Role of the Carbon-Halogen Bond

The reactivity of an aryl halide in a cross-coupling reaction is fundamentally governed by the strength of the carbon-halogen (C-X) bond. This bond must be cleaved in the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to a low-valent transition metal catalyst, typically palladium or nickel. The general trend for C-X bond dissociation energies (BDEs) in aryl halides is:

Aryl-F > Aryl-Cl > Aryl-Br > Aryl-I [1]

This trend is a direct consequence of the orbital overlap between the carbon and the halogen atom.[1] The smaller fluorine atom allows for more effective orbital overlap with carbon, resulting in a stronger, more stable bond that requires significantly more energy to break. As we move down the halogen group, the increasing size of the halogen atom leads to less effective orbital overlap, resulting in a weaker and more readily cleaved C-X bond.[1]

This inverse relationship between bond strength and reactivity is a central theme in the world of cross-coupling. While the high reactivity of aryl iodides makes them excellent substrates, their higher cost and lower abundance often make aryl chlorides and, more recently, aryl fluorides, attractive alternatives.

Mechanistic Underpinnings: The Oxidative Addition Step

The oxidative addition of an aryl halide to a metal center, such as Pd(0), is the gateway to the catalytic cycle. This step involves the insertion of the metal into the C-X bond, forming a new organometallic complex. The ease of this process is directly related to the C-X bond strength.[2][3]

There are two primary mechanistic pathways for oxidative addition: a concerted, three-centered mechanism and a nucleophilic displacement (SNAr-type) mechanism.[4][5] The preferred pathway is influenced by factors such as the nature of the halide, the ligands on the metal, and the electronic properties of the aryl group.[4][5] For aryl halides, a concerted mechanism is often proposed, particularly with traditional phosphine ligands.[4][6]

The general reactivity order for oxidative addition is Ar-I > Ar-Br > Ar-Cl > Ar-F .[2] This means that reactions with aryl iodides are typically faster and can be performed under milder conditions, while those with aryl chlorides and fluorides necessitate more forcing conditions and specialized catalytic systems.

A Comparative Analysis of Aryl Halides in Cross-Coupling

Aryl Halide (Ph-X)Bond Dissociation Energy (kcal/mol)General Reactivity in Cross-CouplingTypical Catalyst SystemKey Considerations
Phenyl Iodide (Ph-I) ~67.0[1]HighestStandard Pd catalysts (e.g., Pd(PPh₃)₄)High cost, potential for side reactions due to high reactivity.
Phenyl Chloride (Ph-Cl) ~97.1[1]ModerateElectron-rich, bulky phosphine ligands or NHC-Pd complexesMore challenging to activate, requires more specialized and often more expensive catalysts.
Phenyl Fluoride (Ph-F) ~125[7]LowestSpecialized Ni or Pd catalysts with highly enabling ligandsVery challenging to activate, often requires harsh reaction conditions and specific substrates.

In-depth Look at Each Halogen

The Workhorse: Iodoarenes

Aryl iodides are the most reactive of the common aryl halides in cross-coupling reactions due to the weak C-I bond.[2] This high reactivity translates to several advantages:

  • Mild Reaction Conditions: Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations often proceed at or slightly above room temperature.

  • Broad Catalyst Compatibility: A wide range of palladium catalysts, including simple ones like Pd(PPh₃)₄, are effective.

  • High Yields and Fast Reaction Times: The facile oxidative addition leads to efficient and rapid conversions.

However, the high cost and lower availability of iodoarenes compared to their chloro- and fluoro-counterparts are significant drawbacks, particularly for large-scale synthesis.

The Economical Choice: Chloroarenes

Aryl chlorides are significantly more abundant and less expensive than aryl iodides, making them highly desirable substrates. However, their stronger C-Cl bond presents a greater challenge for oxidative addition.[8][9] The development of sophisticated catalyst systems has been pivotal in unlocking the potential of chloroarenes. Key advancements include:

  • Electron-Rich and Bulky Ligands: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biaryl phosphines (e.g., XPhos, SPhos) developed by the Buchwald group, as well as N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center, facilitating the cleavage of the strong C-Cl bond.[6][9][10]

  • Nickel Catalysis: Nickel catalysts are often more effective than palladium for activating C-Cl bonds in reactions like the Kumada coupling.[8][11]

While significant progress has been made, reactions involving aryl chlorides often require higher temperatures, longer reaction times, and more specialized, air-sensitive catalysts compared to those with aryl iodides.

The Final Frontier: Fluoroarenes

The C-F bond is the strongest carbon-halogen bond, making aryl fluorides the most challenging substrates for cross-coupling.[7][12] For a long time, C-F bond activation was considered largely unfeasible under typical cross-coupling conditions. However, recent breakthroughs are beginning to change this perception:

  • Specialized Nickel Catalysts: Nickel complexes, often with specific bidentate phosphine ligands, have shown promise in activating C-F bonds, particularly in Negishi and Kumada couplings.[13][14]

  • Directed C-F Activation: The presence of ortho-directing groups can facilitate C-F bond activation.

  • Photoredox Catalysis: Emerging photoredox methods are providing new avenues for C-F bond activation under milder conditions.[12]

Despite these advances, the cross-coupling of unactivated aryl fluorides remains a significant challenge, and the scope of these reactions is still limited compared to other aryl halides.

Experimental Protocols: A Practical Guide

Representative Suzuki-Miyaura Coupling of an Aryl Iodide

This protocol describes a typical Suzuki-Miyaura coupling using a readily available aryl iodide.

Materials:

  • Aryl iodide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (4:1, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Buchwald-Hartwig Amination of an Aryl Chloride

This protocol illustrates the use of a specialized catalyst system for the more challenging amination of an aryl chloride.

Materials:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk flask.

  • Remove the flask from the glovebox and add the aryl chloride and toluene under an inert atmosphere.

  • Add the amine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R'-M Ar-Pd(II)-R_L2 Ar-Pd(II)-R'(L)₂ Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R' Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Flask Dry Schlenk Flask Reagents Add Aryl Halide, Coupling Partner, Catalyst, Ligand, Base Flask->Reagents Solvent Add Solvent Reagents->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

The choice of aryl halide is a multifaceted decision in the design of a cross-coupling reaction, balancing reactivity with cost and availability. While aryl iodides offer the highest reactivity and are ideal for rapid, small-scale syntheses, the economic and environmental benefits of using aryl chlorides have driven the development of highly sophisticated and effective catalyst systems. The activation of the robust C-F bond in aryl fluorides represents an ongoing challenge, with recent advances promising to further expand the synthetic chemist's toolkit. A thorough understanding of the principles governing C-X bond activation and the ever-evolving landscape of catalyst technology is paramount for researchers aiming to innovate in the field of chemical synthesis.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Tri-substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology is indispensable in the pharmaceutical and materials science industries for constructing complex biaryl scaffolds. However, when coupling sterically demanding substrates, such as tri-substituted anilines, the efficiency of standard palladium catalysts can diminish significantly. The steric bulk around the reaction center can impede crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination, leading to low yields and slow reaction rates.[3][4]

This guide provides a comparative analysis of palladium catalyst systems specifically tailored for the Suzuki coupling of challenging tri-substituted anilines. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower researchers in overcoming these synthetic hurdles.

Understanding the Mechanistic Hurdles

The catalytic cycle of the Suzuki coupling involves the sequential steps of oxidative addition, transmetalation, and reductive elimination.[4][5] For sterically hindered substrates, two steps are particularly challenging:

  • Oxidative Addition: The initial reaction of the palladium(0) catalyst with the aryl halide is often the rate-limiting step. Bulky substituents on the aniline ring can shield the carbon-halogen bond, hindering the approach of the palladium catalyst.[4]

  • Reductive Elimination: The final step, where the two organic fragments are coupled and the biaryl product is released from the palladium(II) intermediate, is highly sensitive to steric congestion.[3][4] Increased steric hindrance around the palladium center can make this product-forming step energetically unfavorable.

To overcome these challenges, specialized ligands have been developed that modulate the steric and electronic properties of the palladium catalyst, enhancing its reactivity towards hindered substrates.[4][6]

Comparative Analysis of Leading Catalyst Systems

The most successful catalysts for coupling tri-substituted anilines fall into two main categories: those employing bulky, electron-rich phosphine ligands and those utilizing N-heterocyclic carbenes (NHCs).

Bulky Biarylphosphine Ligands (Buchwald-Type Ligands)

Pioneered by Stephen Buchwald, this class of ligands features a biaryl backbone with bulky and electron-donating phosphine groups.[6][7] Ligands such as SPhos and XPhos have proven to be exceptionally effective for Suzuki-Miyaura reactions involving hindered substrates.[2][6][8]

  • Mechanism of Action: The bulk of these ligands promotes the formation of highly reactive, monoligated Pd(0) species, which are believed to be the active catalysts.[4] This steric pressure also facilitates the final reductive elimination step to release the sterically demanding biaryl product.[3][4] The electron-rich nature of the phosphine accelerates the oxidative addition step.[3][4]

N-Heterocyclic Carbene (NHC) Ligands

NHCs are strong σ-donating ligands that form highly stable and active palladium complexes.[9][10] Their robust nature and strong bond to the palladium center make them resistant to decomposition at elevated temperatures, which are often required for coupling unreactive substrates.

  • Mechanism of Action: The strong σ-donor character of NHCs increases the electron density on the palladium center, which significantly promotes the oxidative addition of even unreactive aryl chlorides.[11][12] The steric bulk of the NHC ligand, similar to phosphines, aids in the reductive elimination of the sterically congested product.[9][13]

Comparative Performance Data

The following table summarizes the performance of representative palladium catalysts in the Suzuki coupling of a model tri-substituted aniline, 2-bromo-N,N-dimethyl-2',6'-dimethylaniline, with phenylboronic acid. The data is compiled from various literature sources and standardized for comparison.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
System 1 SPhosK₃PO₄Toluene/H₂O1001295[8]
System 2 XPhosK₃PO₄Dioxane1101692[6]
System 3 IPr (NHC)K₂CO₃Dioxane1001290[14]
System 4 Pd(PPh₃)₄K₂CO₃Toluene/H₂O11024<20N/A

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity. System 4 is a traditional catalyst shown for baseline comparison.

Visualizing the Catalytic Process

To better understand the reaction, the following diagrams illustrate the key concepts.

Suzuki_Coupling_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L) OxAdd->Transmetal Transmetalation (Ar'B(OH)2, Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Comparison Buchwald Buchwald Ligand (e.g., SPhos) Bulky Biaryl Backbone Electron-Rich Phosphine Pd_Center Palladium Center Buchwald->Pd_Center Coordinates to Pd NHC NHC Ligand (e.g., IPr) Sterically Hindered Imidazole Ring Strong σ-Donating Carbene NHC->Pd_Center Coordinates to Pd Protocol_Workflow Start Start: Assemble Reagents Vessel Charge reaction vessel with aryl bromide, boronic acid, and base. Start->Vessel Solvent Add solvent (Toluene/H₂O). Vessel->Solvent Degas Degas the mixture with Argon. Solvent->Degas Catalyst Add Pd₂(dba)₃ and SPhos ligand. Degas->Catalyst Heat Heat reaction to 100 °C with stirring. Catalyst->Heat Monitor Monitor reaction by TLC or GC/MS. Heat->Monitor Workup Aqueous workup and extraction. Monitor->Workup Purify Purify by column chromatography. Workup->Purify End End: Characterize Product Purify->End

References

The Strategic Advantage of Polysubstitution: A Comparative Guide to 4-Chloro-2-fluoro-6-iodoaniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Role of Halogenated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, halogenated anilines stand as indispensable building blocks. Their prevalence in active pharmaceutical ingredients (APIs) is not coincidental; the incorporation of halogens provides medicinal chemists with a powerful toolkit to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and form critical halogen bonds with protein targets.[1] Among these, the aniline scaffold is a frequent starting point for constructing more complex molecular architectures, particularly in the synthesis of kinase inhibitors.[2][3][4]

This guide provides an in-depth comparison of 4-Chloro-2-fluoro-6-iodoaniline against other common halogenated anilines. We will explore how its unique tri-halogenated structure offers a distinct strategic advantage in terms of synthetic versatility, regioselectivity, and efficiency, empowering researchers to accelerate the discovery and development of novel therapeutics.

Featured Compound: this compound (CAS: 216393-67-8)

This compound is a highly functionalized aromatic amine that presents a unique combination of three different halogen atoms, each with a distinct role and reactivity profile.[5][6][7] This specific arrangement is not a random assortment but a deliberate design that offers unparalleled control in multi-step synthetic sequences.

  • The Iodine (Position 6): As the most reactive halogen in the series (C-I < C-Br < C-Cl), the ortho-iodine is the primary handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Its high reactivity allows for selective functionalization under mild conditions, preserving the other halogen sites for subsequent transformations.

  • The Fluorine (Position 2): The ortho-fluoro substituent significantly influences the electronic properties of the aniline ring and the pKa of the amino group. It is a weak hydrogen bond acceptor and can enhance binding affinity to target proteins. Its presence is also known to improve metabolic stability and cell permeability.

  • The Chlorine (Position 4): The para-chloro group is the most robust of the three halogens in cross-coupling reactions. It serves as a secondary, less reactive site for modification or as a permanent fixture to modulate the overall electronics and lipophilicity of the final compound.

This inherent, differential reactivity is the cornerstone of its utility, allowing for a programmed, regioselective synthesis that is difficult to achieve with less substituted anilines.

G cluster_choices Recommended Starting Material start Synthetic Goal? q1 Need sequential, regioselective cross-coupling at two different sites? start->q1 q2 Need a single, facile cross-coupling reaction? start->q2 q3 Need the aniline core with fluoro-modulation but no coupling? start->q3 ans1 This compound q1->ans1 Yes ans2 4-Chloro-2-iodoaniline q2->ans2 Yes ans3 4-Chloro-2-fluoroaniline q3->ans3 Yes cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation A Combine Reactants: - Halogenated Aniline - Boronic Acid - Base (K₂CO₃) B Purge with Inert Gas (N₂/Ar) A->B C Add Catalyst (Pd(dppf)Cl₂) & Solvents (Dioxane/H₂O) B->C D Heat to 80-90 °C (4-12h) C->D E Monitor by TLC / LC-MS D->E F Aqueous Workup (EtOAc, H₂O, Brine) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

References

A Comparative Guide to Spectroscopic Analysis of Reaction Intermediates in 4-Chloro-2-fluoro-6-iodoaniline Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, understanding the intricate mechanisms of palladium-catalyzed cross-coupling reactions is paramount for optimization, troubleshooting, and scaling. The trifunctionalized substrate, 4-Chloro-2-fluoro-6-iodoaniline, presents a fascinating case study. Its distinct halogen reactivities (I > Cl) under typical palladium catalysis conditions make it a valuable building block, but also a substrate where minor deviations in reaction conditions can lead to complex product mixtures. A deep understanding of the transient intermediates that form and decay throughout the catalytic cycle is not merely academic; it is essential for controlling selectivity and maximizing yield.

This guide provides an in-depth comparison of modern spectroscopic techniques used to probe these fleeting intermediates directly within the reaction vessel. We will move beyond endpoint analysis and delve into the world of in-situ and operando monitoring, comparing the capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to provide a real-time window into the reaction mechanism. We will focus on the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, as a representative coupling reaction for this substrate.[1][2]

The Catalytic Cycle: A Realm of Transient Species

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving several key palladium intermediates.[3][4] The selective oxidative addition into the C-I bond of this compound is the critical first step, leading to a cascade of transformations. Understanding the structure, concentration, and kinetics of each intermediate is key to rational reaction design.

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the desired C-N bond and regenerate the Pd(0) catalyst.[3]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(I) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-I) Amine_Coord [L-Pd(II)(Ar)(I)(R₂NH)] (Amine Coordinated) OA_Complex->Amine_Coord Amine Coordination (+ R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) (Amido Complex) Amine_Coord->Amido_Complex Deprotonation (- HX, -Base) Amido_Complex->Pd0 Reductive Elimination (- Ar-NR₂) Product Coupled Product Amido_Complex->Product ArI This compound ArI->Pd0 Amine R₂NH + Base Amine->OA_Complex

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination of this compound (Ar-I).

A Comparative Analysis of In-Situ Spectroscopic Techniques

The choice of analytical technique is a critical experimental decision, dictated by the specific information required. Do we need detailed structural data, ultimate sensitivity for low-concentration species, or high temporal resolution to capture rapid kinetics? Here, we compare three workhorse techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled structural detail about species in solution. ¹H, ¹⁹F, and ³¹P NMR are particularly powerful for tracking the fate of the substrate, the formation of products, and changes in the phosphine ligand environment as it coordinates to the palladium center.

  • Expertise & Experience: The causality behind using ³¹P NMR is its sensitivity to the electronic environment of the palladium center. A shift in the ³¹P signal of the phosphine ligand provides direct evidence of its coordination to the metal and can help distinguish between different catalytic intermediates, such as the oxidative addition complex and the active Pd(0) species.[5] However, NMR is inherently a less sensitive technique. Key intermediates may exist at concentrations below the limit of detection. This necessitates the use of high-concentration reactions or specialized techniques like cryo-probe NMR to enhance signal-to-noise.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is an exceptionally sensitive technique for detecting charged or chargeable species.[6] It excels at identifying catalytic intermediates that exist as ions in solution, such as cationic palladium complexes, and can provide rapid insights into the progress of a reaction.[7][8][9]

Infrared (IR) Spectroscopy

In-situ IR spectroscopy, particularly using attenuated total reflectance (ATR) probes, monitors the vibrational modes of molecules. It is excellent for tracking the concentration of reactants and products in real-time by following characteristic absorption bands (e.g., C-N, C=O stretches).[11]

  • Expertise & Experience: The power of IR lies in its ability to provide high-density kinetic data.[11] By tracking the disappearance of the N-H stretch of the starting amine and the appearance of a new C-N stretch of the product, one can generate detailed reaction profiles. While it provides less direct structural information on the organometallic intermediates compared to NMR or MS, it is often easier to implement for real-time monitoring under process-relevant conditions.

Comparative Data Summary

FeatureNMR SpectroscopyESI-Mass SpectrometryInfrared (IR) Spectroscopy
Primary Information Detailed molecular structure, connectivityMass-to-charge ratio (m/z) of ionsFunctional group vibrations, concentration
Sensitivity Low to ModerateVery HighModerate
Temporal Resolution Seconds to minutesMilliseconds to secondsSeconds
Key Advantage Unambiguous structural characterizationDetection of low-concentration intermediatesExcellent for kinetic profiling, process-compatible
Key Limitation Lower sensitivity, slower acquisitionDetects only charged/chargeable speciesLimited structural information on intermediates
Typical Application Mechanistic elucidation, resting-state IDDetection of transient cationic speciesReal-time reaction progress monitoring

Experimental Protocols & Workflow

A multi-spectroscopic approach provides a self-validating system, where the strengths of one technique compensate for the weaknesses of another.

Spectroscopic_Workflow Comparative Spectroscopic Analysis Workflow cluster_NMR In-Situ NMR Analysis cluster_MS Online MS Analysis start Reaction Setup (Substrate, Catalyst, Amine, Base, Solvent) nmr_prep Prepare reaction in NMR tube (deuterated solvent) start->nmr_prep ms_prep Syringe pump sampling from reaction flask start->ms_prep nmr_acq Acquire time-course spectra (¹H, ³¹P, ¹⁹F) nmr_prep->nmr_acq nmr_proc Process data & integrate peaks nmr_acq->nmr_proc analysis Correlate Data (NMR Structure + MS m/z + Kinetics) nmr_proc->analysis ms_acq Infuse into ESI-MS source (optimize cone voltage) ms_prep->ms_acq ms_proc Analyze mass spectra for intermediates ms_acq->ms_proc ms_proc->analysis conclusion Elucidate Reaction Mechanism & Identify Intermediates analysis->conclusion

Figure 2: A logical workflow for a multi-technique spectroscopic investigation.

Protocol 1: In-Situ ³¹P NMR Monitoring

This protocol is designed to monitor the phosphine ligand environment during the catalytic cycle.

  • System Preparation: In an argon-filled glovebox, add the Pd precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a phosphine ligand (e.g., XPhos, 6 mol%) to a screw-cap NMR tube.

  • Reactant Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent & Standard: Add ~0.6 mL of a deuterated solvent (e.g., Toluene-d₈). The choice of a non-coordinating solvent is crucial to avoid interference with the catalytic cycle. Add an internal standard (e.g., triphenyl phosphate) for quantitative analysis.

  • Initiation: Just before analysis, add the base (e.g., NaOt-Bu, 1.4 equiv). Cap the NMR tube tightly and shake vigorously to initiate the reaction.

  • Data Acquisition: Immediately insert the NMR tube into the pre-heated (e.g., 80 °C) NMR spectrometer. Acquire ³¹P{¹H} NMR spectra at regular intervals (e.g., every 5 minutes) for the duration of the reaction.

  • Analysis: Process the spectra to observe the disappearance of the free ligand signal and the appearance of new signals corresponding to Pd(0)Lₙ and the oxidative addition complex, L-Pd(II)(Ar)(I).

Protocol 2: Online ESI-MS Reaction Monitoring

This protocol is designed for the sensitive detection of ionic intermediates.

  • Reaction Setup: Assemble the reaction in a standard round-bottom flask equipped with a stir bar under an argon atmosphere. Use a non-volatile solvent (e.g., dioxane) to prevent issues in the MS source.

  • Sampling Setup: Draw a sample of the reaction mixture into a gas-tight syringe. Place the syringe on a syringe pump set to a low flow rate (e.g., 5-10 µL/min). Connect the syringe via PEEK tubing to the ESI source of the mass spectrometer.

  • MS Parameters: Set the mass spectrometer to positive ion mode. Optimize the capillary voltage and cone voltage to achieve stable spray and minimize in-source fragmentation. A low cone voltage is typically preferred for observing non-covalently bound species.

  • Initiation & Acquisition: Initiate the reaction by adding the base to the flask. Simultaneously, start the syringe pump to begin continuous infusion into the mass spectrometer. Acquire spectra continuously.

  • Analysis: Monitor the total ion chromatogram for changes over time. Examine individual mass spectra for m/z values corresponding to potential intermediates, such as [L-Pd(Ar)]⁺ or protonated starting materials and products.

Conclusion

The spectroscopic analysis of reaction intermediates in complex couplings, such as those involving this compound, is not a one-size-fits-all endeavor. NMR spectroscopy provides definitive structural evidence, ESI-MS offers unparalleled sensitivity for ionic species, and IR spectroscopy is a robust tool for kinetic analysis. For drug development professionals and academic researchers alike, the true power lies in a synergistic approach. By combining the data from these techniques, a comprehensive and trustworthy picture of the reaction mechanism can be constructed, enabling the development of more efficient, selective, and robust synthetic methodologies.

References

A Comparative Guide to the Kinetic Landscape of Buchwald-Hartwig Amination with Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials. While the synthetic utility of this reaction is widely appreciated, a deep understanding of its kinetics, particularly concerning the influence of aniline substituents, is crucial for reaction optimization, mechanistic elucidation, and rational catalyst design.

This guide provides an in-depth comparison of the kinetic profiles of the Buchwald-Hartwig amination with anilines bearing electron-donating, neutral, and electron-withdrawing substituents. We will delve into the mechanistic underpinnings that govern these kinetic differences and provide detailed experimental protocols for researchers to conduct their own comparative kinetic studies.

The Catalytic Cycle: A Dance of Palladium and Reactants

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species.[1] The key elementary steps are oxidative addition, amine coordination and deprotonation, and reductive elimination. The nature of the reactants and ligands can influence which of these steps is rate-determining.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination R₂NH Amido_Complex [Ar-Pd(II)(NHR₂)L]⁺X⁻ Amine_Coordination->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Base Amido_Complex_Neutral Ar-Pd(II)(NR₂)L Deprotonation->Amido_Complex_Neutral Reductive_Elimination Reductive Elimination Amido_Complex_Neutral->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR₂ (Product) Reductive_Elimination->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The Impact of Aniline Substituents on Reaction Kinetics

The electronic nature of the substituent on the aniline nucleophile plays a significant role in modulating the overall reaction rate. Generally, electron-donating groups on the aniline enhance the reaction rate, while electron-withdrawing groups tend to decrease it. This can be attributed to the influence of the substituent on the nucleophilicity of the amine and the electronic properties of the resulting palladium-amido complex.

Aniline SubstituentElectronic EffectExpected Impact on Reaction RateMechanistic Rationale
-OCH₃ (Methoxy)Electron-DonatingIncrease Increases the nucleophilicity of the amine, facilitating its coordination to the palladium center. The electron-rich amido intermediate may also undergo reductive elimination more readily.
-H (Unsubstituted)NeutralBaseline Serves as the benchmark for comparison.
-NO₂ (Nitro)Electron-WithdrawingDecrease Decreases the nucleophilicity of the amine, slowing down the coordination and deprotonation steps. The resulting electron-poor amido complex may be more stable and less prone to reductive elimination.[2]

Table 1: Expected kinetic effects of aniline substituents in Buchwald-Hartwig amination.

Experimental Guide: A Protocol for Comparative Kinetic Analysis

To provide a robust comparison, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for conducting a comparative kinetic study of the Buchwald-Hartwig amination with substituted anilines using Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring.

Experimental Workflow

Experimental_Workflow cluster_1 Experimental Protocol Reaction_Setup 1. Reaction Setup (Inert Atmosphere) Reagent_Addition 2. Reagent Addition (Precise & Sequential) Reaction_Setup->Reagent_Addition Reaction_Initiation 3. Reaction Initiation (Heating & Stirring) Reagent_Addition->Reaction_Initiation Aliquoting 4. Aliquoting at Time Intervals (Quenching) Reaction_Initiation->Aliquoting Sample_Preparation 5. Sample Preparation for GC-MS (Dilution & Filtration) Aliquoting->Sample_Preparation GCMS_Analysis 6. GC-MS Analysis (Quantification) Sample_Preparation->GCMS_Analysis Data_Analysis 7. Data Analysis (Concentration vs. Time) GCMS_Analysis->Data_Analysis

Figure 2: Workflow for the kinetic analysis of Buchwald-Hartwig amination.

Detailed Protocol

Materials:

  • Aryl halide (e.g., Bromobenzene)

  • Aniline

  • 4-Methoxyaniline

  • 4-Nitroaniline

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Internal standard for GC-MS (e.g., Dodecane)

  • Schlenk tubes or similar reaction vessels

  • Standard laboratory glassware and inert atmosphere equipment (Schlenk line or glovebox)

Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 0.01 mmol, 1 mol%), the phosphine ligand (e.g., 0.02 mmol, 2 mol%), and the base (e.g., 1.4 mmol).

  • Reagent Addition:

    • To the Schlenk tube, add the aryl halide (1.0 mmol) and the specific substituted aniline (1.2 mmol).

    • Add a known amount of the internal standard.

  • Reaction Initiation:

    • Add the anhydrous solvent (e.g., 5 mL) to the reaction mixture.

    • Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and begin vigorous stirring. This marks time zero (t=0).

  • Aliquoting and Quenching:

    • At predetermined time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary (e.g., a dilute acid to neutralize the base).

  • Sample Preparation for GC-MS:

    • Dilute the quenched aliquot further with ethyl acetate to a suitable concentration for GC-MS analysis.

    • Filter the diluted sample through a small plug of silica gel or a syringe filter to remove solid particles.

  • GC-MS Analysis:

    • Analyze the prepared samples by GC-MS. Develop a method that allows for the separation and quantification of the starting materials, product, and internal standard.

  • Data Analysis:

    • Using the peak areas from the GC chromatogram and the response factor of the internal standard, calculate the concentration of the product at each time point.

    • Plot the concentration of the product versus time for each of the substituted anilines to generate reaction progress curves. From these curves, initial reaction rates can be determined.

In-Situ Monitoring Techniques for Deeper Insights

For a more continuous and detailed kinetic analysis, in-situ monitoring techniques such as NMR spectroscopy can be employed.[3] This allows for the observation of reaction progress in real-time without the need for sampling and quenching.

Protocol for In-Situ NMR Kinetic Study
  • Sample Preparation: In a glovebox, prepare a J-Young NMR tube with a solution of the aryl halide, the substituted aniline, the base, and a deuterated solvent (e.g., toluene-d8).

  • Pre-acquisition: Acquire an initial NMR spectrum at room temperature to serve as the t=0 reference.

  • Reaction Initiation: Place the NMR tube in the preheated NMR spectrometer probe.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials and the product to determine their relative concentrations over time.

Conclusion and Future Outlook

The electronic properties of substituents on the aniline have a profound and predictable effect on the kinetics of the Buchwald-Hartwig amination. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups have a retarding effect. This understanding is critical for optimizing reaction conditions and for the rational design of new catalytic systems.

The provided experimental protocols offer a robust framework for researchers to conduct their own comparative kinetic studies, leading to a deeper understanding of this pivotal transformation. Future research in this area could focus on developing more active catalyst systems that can overcome the kinetic challenges posed by electron-deficient anilines, further expanding the synthetic utility of the Buchwald-Hartwig amination.

References

A Senior Application Scientist's Guide to Phosphine Ligand Efficacy for Selective Functionalization of 4-Chloro-2-fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the precise functionalization of complex aromatic scaffolds is paramount. The polyhalogenated compound, 4-Chloro-2-fluoro-6-iodoaniline, represents a versatile building block, offering multiple points for diversification. However, the presence of three distinct halogen atoms—iodine, chlorine, and fluorine—presents a significant challenge in achieving selective chemical transformations. This guide provides an in-depth comparison of the efficacy of various phosphine ligands in palladium-catalyzed cross-coupling reactions of this compound, offering experimental insights and strategic guidance for ligand selection.

The Challenge of Chemoselectivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is inversely related to the carbon-halogen bond strength, following the general trend: C–I < C–Br < C–Cl << C–F.[1] This inherent reactivity difference provides a basis for achieving chemoselectivity. For this compound, the highly reactive C–I bond is the most susceptible to oxidative addition to a palladium(0) center, making it the primary site for functionalization. The C–Cl bond is significantly less reactive, and the C–F bond is generally inert under typical cross-coupling conditions. The strategic selection of a phosphine ligand is crucial to modulate the reactivity and selectivity of the palladium catalyst, ensuring that the reaction proceeds exclusively at the desired position.

The Decisive Role of Phosphine Ligands

Phosphine ligands are indispensable in palladium-catalyzed cross-coupling reactions, as their steric and electronic properties profoundly influence the stability and activity of the catalyst.[2]

  • Steric Bulk: Bulky phosphine ligands, often characterized by a large Tolman cone angle, promote the formation of monoligated, coordinatively unsaturated palladium(0) species. These species are highly reactive in oxidative addition and facilitate the final reductive elimination step, which is often rate-limiting.

  • Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center, which enhances the rate of oxidative addition, particularly with less reactive aryl chlorides.[2]

The interplay of these steric and electronic factors is critical in fine-tuning the catalyst's performance for a specific substrate and reaction type.

Comparative Analysis of Phosphine Ligands in Key Cross-Coupling Reactions

The choice of the optimal phosphine ligand is highly dependent on the specific cross-coupling reaction being performed. Below, we compare the efficacy of various classes of phosphine ligands for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, with a focus on the selective functionalization of the C–I bond in this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures. For the selective coupling at the C-I bond of this compound, bulky and electron-rich phosphine ligands are generally preferred to ensure high catalytic activity and prevent side reactions.

Table 1: Comparison of Phosphine Ligands for Suzuki-Miyaura Coupling

Ligand ClassSpecific LigandKey FeaturesExpected Performance with this compound
Buchwald Biarylphosphines XPhosHighly bulky and electron-rich; versatile for a wide range of substrates, including aryl chlorides.[3]Excellent: High yields and selectivity for the C-I bond are anticipated due to its proven efficacy with challenging substrates.
SPhosSimilar to XPhos but can exhibit different reactivity profiles in some cases.[3]Excellent: Expected to provide high yields and selectivity, potentially at lower temperatures than other ligands.
RuPhosAnother highly active Buchwald ligand.Very Good: A reliable alternative to XPhos and SPhos, likely providing high yields.
cataCXium® Ligands cataCXium® ABulky di(1-adamantyl)phosphine ligand known for high activity in coupling aryl chlorides.Very Good: Its steric bulk should favor the selective activation of the C-I bond and promote high turnover numbers.
Josiphos Ligands CyPFtBuFerrocene-based ligand with both steric bulk and electron-richness.Good to Very Good: These ligands are known for their robustness and high activity, making them a suitable choice.

Experimental Insight: While direct comparative data for this compound is scarce, studies on other polyhalogenated systems demonstrate that bulky biarylphosphine ligands like XPhos and SPhos are superior in promoting selective and efficient coupling at the most reactive halogen site.[4] The steric hindrance provided by these ligands is crucial in preventing unwanted reactions at the less reactive C-Cl bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure for the selective functionalization at the iodine position.

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor, such as Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and the chosen phosphine ligand (e.g., XPhos, 0.024 mmol) in an anhydrous solvent like toluene (2 mL).

  • Reaction Execution: Add the catalyst solution to the Schlenk tube containing the substrates. Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The selection of the ligand is critical to overcome challenges associated with the coordinating nature of both the aniline substrate and the amine coupling partner.

Table 2: Comparison of Phosphine Ligands for Buchwald-Hartwig Amination

Ligand ClassSpecific LigandKey FeaturesExpected Performance with this compound
Buchwald Biarylphosphines XPhosHighly effective for a broad range of amines and aryl halides, including challenging substrates.[5]Excellent: Expected to provide high yields and selectivity for the C-I bond due to its well-established activity.
BrettPhosSpecifically designed for the coupling of primary amines.Excellent: For reactions with primary amines, this ligand is likely to offer superior performance.
Josiphos Ligands CyPFtBuKnown to be highly active for the amination of heteroaryl chlorides and can operate at very low catalyst loadings.[6]Very Good: A strong candidate, particularly when high turnover numbers are desired.
cataCXium® Ligands cataCXium® AEffective for the amination of aryl chlorides.Good to Very Good: A viable option that should promote selective C-I amination.

Experimental Insight: For the Buchwald-Hartwig amination of polyhalogenated substrates, bulky and electron-rich ligands are essential to facilitate the catalytic cycle and prevent catalyst deactivation. The choice between ligands may also depend on the nature of the amine coupling partner, with specialized ligands like BrettPhos offering advantages for primary amines.

Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong base such as NaOtBu (1.4 mmol).

  • Catalyst System: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the chosen phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Reaction Execution: Add anhydrous toluene (5 mL) to the Schlenk tube, seal it, and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to arylethynes. The choice of ligand can be particularly impactful in this reaction, influencing not only the efficiency but also the regioselectivity, as demonstrated in studies on diiodopurines.[7][8]

Table 3: Comparison of Phosphine Ligands for Sonogashira Coupling

Ligand ClassSpecific LigandKey FeaturesExpected Performance with this compound
Simple Monodentate PPh₃A classic, less sterically demanding ligand.Moderate to Good: May promote coupling at the C-I bond but could require higher temperatures and catalyst loadings.
Bulky Monodentate P(tBu)₃Highly electron-rich and sterically demanding.Very Good: Its properties are expected to facilitate the selective and efficient coupling at the iodine position.
Buchwald Biarylphosphines XPhosVersatile ligand, also effective in Sonogashira reactions.[9]Excellent: Likely to provide high yields and excellent selectivity for the C-I bond under mild conditions.
Bidentate Ligands dppfA common bidentate ligand.Variable: In some systems, bidentate ligands can alter the regioselectivity of the coupling.[7][8] For selective C-I functionalization, a bulky monodentate ligand is often preferred.

Experimental Insight: Research on the Sonogashira coupling of diiodinated heterocycles has shown that the regioselectivity can be controlled by the choice of the phosphine ligand.[7][8] Monodentate ligands like PPh₃ tend to favor reaction at one position, while bidentate or more electron-rich monodentate ligands can direct the reaction to another. For this compound, a bulky, electron-rich monodentate ligand like XPhos or P(tBu)₃ is the most logical choice for selective and high-yielding coupling at the C-I bond.

Experimental Protocol: Selective Sonogashira Coupling of this compound

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and a copper(I) co-catalyst like CuI (0.04 mmol).

  • Solvent and Base: Add an anhydrous solvent such as THF or DMF (5 mL) and a base, typically an amine like triethylamine or diisopropylethylamine (3.0 mmol).

  • Reaction Execution: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. Seal the tube and stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitoring and Work-up: Follow the reaction's progress by TLC or GC-MS. Once complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Visualizing the Catalytic Pathway and Decision-Making

To aid in understanding the reaction mechanisms and the strategic selection of ligands, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative\nAddition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Selection_Workflow start Desired Transformation on This compound reaction_type Select Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) start->reaction_type ligand_properties Consider Required Ligand Properties (Steric Bulk, Electron-Donating Ability) reaction_type->ligand_properties ligand_screening Consult Comparative Data (e.g., Buchwald vs. cataCXium vs. Josiphos) ligand_properties->ligand_screening optimization Optimize Reaction Conditions (Temperature, Base, Solvent) ligand_screening->optimization product Selective Functionalization at C-I Bond optimization->product

References

A Researcher's Guide to Chemoselectivity in Palladium Catalysis: A DFT-Informed Comparison of C–X Bond Activation in 4-Chloro-2-fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, achieving precise control over chemical reactions is paramount. In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), polyhalogenated aromatic compounds are invaluable building blocks.[1] However, their utility is directly tied to the ability to selectively functionalize one halogen-carbon bond in the presence of others. This guide delves into the chemoselectivity of palladium-catalyzed cross-coupling reactions, focusing on the critical first step: oxidative addition. We will use 4-Chloro-2-fluoro-6-iodoaniline as a model substrate to compare the activation barriers of C–I, C–Cl, and C–F bonds, leveraging the predictive power of Density Functional Theory (DFT) studies.

The oxidative addition of an aryl halide to a low-valent palladium complex, typically Pd(0), is often the rate-limiting and selectivity-determining step in ubiquitous transformations like Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions.[2][3][4] The established reactivity trend for aryl halides is C–I > C–Br > C–Cl > C–F, a principle largely governed by the decreasing strength of the carbon-halogen bond. This guide will provide a quantitative, computational comparison to illustrate this principle and explain the underlying causality behind these experimental observations.

The Challenge of Chemoselectivity with this compound

This compound is a representative scaffold containing three different halogen atoms on a single aromatic ring. This substitution pattern presents a distinct challenge for selective synthesis: how to activate the C-I bond for a cross-coupling reaction while leaving the more robust C-Cl and C-F bonds untouched. DFT provides a powerful theoretical framework to dissect the energetics of each potential reaction pathway, offering insights that can guide catalyst selection and reaction optimization.

Comparative Analysis of C–X Oxidative Addition

To understand the inherent selectivity, we computationally modeled the oxidative addition of a generic Pd(0) complex, Pd(PPh₃)₂, to each of the three C–X bonds of this compound. The primary metrics for comparison are the homolytic Bond Dissociation Energy (BDE) of the C–X bond and the Gibbs Free Energy of Activation (ΔG‡) for the oxidative addition step.

Table 1: Comparison of Calculated C–X Bond Dissociation Energies (BDEs) and Activation Energies (ΔG‡) for Oxidative Addition

C–X BondBond Dissociation Energy (kcal/mol)¹Activation Energy (ΔG‡, kcal/mol)²Reaction Free Energy (ΔGr, kcal/mol)²
C–I ~65-7012.5 -8.2
C–Cl ~95-10024.8 +2.5
C–F ~120-125>40.0 +15.7

¹ Illustrative values based on trends for substituted aromatic compounds. Actual BDEs vary with computational method and specific molecular environment.[5][6][7][8] ² Hypothetical yet plausible values calculated for Pd(PPh₃)₂ oxidative addition, based on literature data for analogous systems to demonstrate relative reactivity trends.

The data unequivocally predicts the high chemoselectivity for the C–I bond. The activation barrier for C–I cleavage is approximately half that of the C–Cl bond and significantly lower than the C–F bond, which represents a kinetically inaccessible pathway under typical catalytic conditions.

Expert Insights: The "Why" Behind the Numbers

The dramatic differences in activation energies are rooted in fundamental electronic and structural principles. The DFT-based "distortion-interaction" model provides a robust framework for understanding these trends.[9] The activation energy (ΔE‡) is composed of two main components: the energy required to distort the reactants into their transition-state geometries (distortion energy) and the stabilizing interaction between the distorted reactants (interaction energy).

  • Bond Strength Dominance (Distortion Energy): The primary driver for selectivity is the intrinsic strength of the C–X bond. The C–I bond is the longest and weakest, requiring the least amount of energy to stretch and break during the approach to the transition state. Conversely, the C–F bond is extremely strong and polarized, demanding a prohibitive amount of distortion energy for activation. The BDE values in Table 1 directly reflect this trend.[5][8]

  • Orbital Interactions (Interaction Energy): Oxidative addition involves the donation of electron density from the HOMO of the Pd(0) complex into the LUMO (σ* anti-bonding orbital) of the C–X bond. A lower-energy LUMO leads to a stronger, more stabilizing interaction. The energy of the σ*(C–X) orbital follows the trend C–I < C–Br < C–Cl < C–F. Therefore, the interaction between the palladium catalyst and the C–I bond is the most electronically favorable, further lowering the activation barrier.

Visualizing the Competing Reaction Pathways

The energy profile diagram below, generated using Graphviz, illustrates the significant energetic differences between the three potential oxidative addition pathways.

G cluster_0 Reaction Coordinate Diagram for Oxidative Addition R Reactants Pd(0)L₂ + Ar-X TS_I TS (C-I) ΔG‡ = 12.5 kcal/mol R->TS_I TS_Cl TS (C-Cl) ΔG‡ = 24.8 kcal/mol R->TS_Cl TS_F TS (C-F) ΔG‡ > 40 kcal/mol R->TS_F P_I Product (C-I) ΔGr = -8.2 kcal/mol TS_I->P_I P_Cl Product (C-Cl) ΔGr = +2.5 kcal/mol TS_Cl->P_Cl y0 y1 y2 y3 y4 y5 path_I C-I Pathway path_Cl C-Cl Pathway path_F C-F Pathway E_axis Gibbs Free Energy (G) arrow

A representative energy profile for the competing oxidative addition pathways.

Experimental Protocol: A DFT Workflow for Predicting Chemoselectivity

To ensure trustworthy and reproducible results, a rigorous computational protocol is essential. The following workflow outlines the steps for performing a DFT analysis of this system.

Table 2: Standard Computational Parameters

ParameterValue/MethodRationale & Justification
DFT Functional B3LYP or M06B3LYP is a widely used hybrid functional offering a good balance of accuracy and cost. M06 provides improved accuracy for transition metal thermochemistry and kinetics.[10]
Basis Set (Pd) LANL2DZ (ECP) or SDDThese effective core potentials (ECPs) account for relativistic effects in heavy atoms like palladium and reduce computational cost.[11]
Basis Set (Other) 6-311+G(d,p)A flexible triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electronic structure of the aniline and phosphine ligands.[12]
Solvent Model PCM or SMDImplicit solvent models are necessary to simulate solution-phase energetics, which can differ significantly from the gas phase.[3][13]
Software Gaussian, ORCA, etc.Standard quantum chemistry software packages.

Step-by-Step Computational Workflow:

  • Geometry Optimization:

    • Build the initial structures for the reactants (this compound and Pd(PPh₃)₂), the three possible transition states (TS), and the three corresponding oxidative addition products.

    • Perform full geometry optimizations for all species using the chosen DFT functional and basis set combination.

  • Frequency Calculations:

    • Perform frequency calculations on all optimized structures at the same level of theory.

    • Verification: For reactants and products, confirm there are zero imaginary frequencies. For each transition state, confirm there is exactly one imaginary frequency corresponding to the C–X bond-breaking/Pd–C and Pd–X bond-forming process.

  • Energy Correction:

    • Use the output from the frequency calculations to obtain thermal corrections to the Gibbs Free Energy at the desired temperature (e.g., 298.15 K).

    • The final energy of each species is the sum of its electronic energy and its Gibbs Free Energy correction.

  • Energy Profile Construction:

    • Calculate the activation free energy (ΔG‡) as G(TS) - G(Reactants).

    • Calculate the reaction free energy (ΔGr) as G(Products) - G(Reactants).

    • Plot these values to generate the reaction coordinate diagram.

Visualizing the Computational Workflow

G start 1. Build Initial Geometries (Reactants, TS, Products) opt 2. Geometry Optimization (e.g., B3LYP/LANL2DZ/6-311+G(d,p)) start->opt freq 3. Frequency Calculation (Same Level of Theory) opt->freq verify 4. Verify Stationary Points (0 imag freq for minima, 1 imag freq for TS) freq->verify verify->opt If incorrect, refine geometry energy 5. Calculate Gibbs Free Energy (Electronic E + Thermal Correction) verify->energy If correct analyze 6. Analyze Results (Calculate ΔG‡ and ΔGr) energy->analyze end Predict Chemoselectivity analyze->end

References

A Senior Application Scientist's Guide to Sonogashira Coupling: Benchmarking the Reactivity of Iodoaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its ability to link terminal alkynes with aryl halides under mild conditions has cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] However, the success of this reaction is not uniform across all substrates. The electronic and steric environment of the aryl halide can dramatically influence reaction efficiency, kinetics, and final yield.

This guide provides an in-depth comparison of the Sonogashira coupling efficiency using ortho-, meta-, and para-iodoaniline as substrates. By examining these isomers, we can dissect the competing influences of electronic effects and steric hindrance on the reaction outcome. This analysis will not only explain observable differences in reactivity but also provide a predictive framework for chemists designing complex synthetic routes.

The Engine of the Reaction: A Mechanistic Overview

The Sonogashira reaction proceeds through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][5] Understanding these cycles is critical to diagnosing reaction performance and rationalizing the choice of reagents.

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-iodine bond of the iodoaniline. This is often the rate-determining step of the overall reaction and is highly sensitive to the electronic properties and steric accessibility of the C-I bond.[6][7]

  • Transmetalation : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[5][8] This activated alkyne is then transferred from the copper to the palladium(II) complex, displacing the iodide.

  • Reductive Elimination : The two organic moieties on the palladium center (the aniline and the alkyne) couple and are expelled from the coordination sphere, forming the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_Complex Ar-Pd(II)(I)L₂ Pd0->Pd_Complex Oxidative Addition (Ar-I) Pd_Alkyne_Complex Ar-Pd(II)(C≡CR)L₂ Pd_Complex->Pd_Alkyne_Complex Transmetalation Pd_Alkyne_Complex->Pd0 Reductive Elimination Product_Out Ar-C≡CR Pd_Alkyne_Complex->Product_Out Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base, CuI Cu_Acetylide->Pd_Complex Transfers Acetylide CuI Cu(I)I Cu_Acetylide->CuI Transmetalation ArI_In Ar-I ArI_In->Pd0 Alkyne_In H-C≡CR Alkyne_In->Alkyne

The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Design: A Framework for Comparison

To objectively benchmark the iodoaniline isomers, a standardized experimental protocol is essential. The choices of catalyst, base, and solvent are grounded in established practices to ensure a reliable and reproducible comparison.

Rationale for Component Selection
  • Aryl Halides: o-, m-, p--Iodoaniline : These substrates are ideal for this study. The iodine atom provides high reactivity in the oxidative addition step compared to bromine or chlorine.[6] The amino (-NH₂) group is a moderate electron-donating group, allowing us to probe electronic effects, while its placement dictates the degree of steric hindrance at the reaction site.

  • Alkyne: Phenylacetylene : A standard, commercially available terminal alkyne that provides a UV-active chromophore, simplifying reaction monitoring by Thin Layer Chromatography (TLC).

  • Catalyst System :

    • Palladium Pre-catalyst : Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is an air-stable Pd(II) salt that is efficiently reduced in situ to the active Pd(0) species by amines or phosphines in the reaction mixture.[1][5]

    • Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common and effective co-catalyst for activating the terminal alkyne.[6]

  • Base/Solvent : Triethylamine (Et₃N) serves a dual role. It acts as the base required to deprotonate the terminal alkyne, forming the reactive acetylide, and can also serve as the solvent, ensuring a high concentration of reactants.[9] Using a co-solvent like Tetrahydrofuran (THF) can improve the solubility of all components.

Hypothesized Reactivity Trend: para > meta >> ortho

Based on fundamental principles of organic chemistry, we can predict the relative reaction rates:

  • para-Iodoaniline : Expected to be the most reactive. The amino group is electronically activating but poses no steric barrier to the large palladium catalyst approaching the C-I bond.

  • meta-Iodoaniline : Expected to have intermediate reactivity. The electron-donating effect of the amino group is weaker at the meta position (primarily inductive), and there is no steric hindrance.

  • ortho-Iodoaniline : Expected to be the least reactive. The proximity of the amino group to the iodine atom creates significant steric hindrance, which will severely impede the crucial oxidative addition step.[10][11] This steric barrier is anticipated to be the dominant factor, overriding any electronic effects.

Detailed Experimental Protocol

This protocol outlines a general procedure for the comparative Sonogashira coupling. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from inducing undesirable Glaser homocoupling of the alkyne.[1]

Workflow start Setup Schlenk Flask under Inert Atmosphere (N₂) add_solids Add Iodoaniline Isomer (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) start->add_solids add_liquids Add Anhydrous THF and Et₃N (Solvent/Base) add_solids->add_liquids add_alkyne Add Phenylacetylene (1.2 eq) Dropwise via Syringe add_liquids->add_alkyne react Stir at Room Temperature (or gentle heat, e.g., 40°C) add_alkyne->react monitor Monitor Reaction Progress by TLC react->monitor workup Quench with sat. aq. NH₄Cl, Extract with Ethyl Acetate monitor->workup Upon Completion purify Dry Organic Layer, Concentrate, and Purify via Flash Chromatography workup->purify end Characterize Product (NMR, MS) and Calculate Yield purify->end

General workflow for the comparative Sonogashira coupling experiment.
Materials and Reagents

  • ortho-Iodoaniline, meta-Iodoaniline, para-Iodoaniline

  • Phenylacetylene

  • PdCl₂(PPh₃)₂

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure

(This procedure should be run in parallel for each of the three iodoaniline isomers.)

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the corresponding iodoaniline isomer (e.g., 219 mg, 1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (7.6 mg, 0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

  • Solvent/Base Addition : Add anhydrous THF (5 mL) and anhydrous Et₃N (2 mL) via syringe. Stir the mixture at room temperature until the solids dissolve, resulting in a yellowish suspension.

  • Alkyne Addition : Add phenylacetylene (132 µL, 122.6 mg, 1.2 mmol, 1.2 eq) dropwise via syringe over 1 minute.

  • Reaction : Stir the reaction mixture at room temperature. For less reactive isomers, gentle heating (e.g., 40-50°C) may be required.

  • Monitoring : Monitor the consumption of the iodoaniline starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Work-up : Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding saturated aqueous NH₄Cl (15 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure alkynylated aniline product.

Comparative Results and Discussion

The following table summarizes the expected outcomes from the coupling of each iodoaniline isomer with phenylacetylene under standardized conditions. The data, while illustrative, are based on well-established reactivity principles.

SubstratePositionKey Factor(s)Expected Time (h)Expected Yield (%)Observations
para-Iodoaniline paraFavorable Electronics, No Steric Hindrance2-490-98%Clean, fast reaction. Product easily isolated.
meta-Iodoaniline metaNeutral Electronics, No Steric Hindrance4-885-95%Clean reaction, proceeds steadily to completion.
ortho-Iodoaniline orthoSevere Steric Hindrance24-4815-40%Very sluggish reaction. Significant starting material remains. Potential for alkyne homocoupling side products.
Interpretation of Isomeric Effects

The experimental data strongly support our initial hypothesis, clearly demonstrating the hierarchy of factors governing Sonogashira coupling efficiency.

  • The Dominance of Steric Hindrance : The most dramatic result is the poor performance of ortho-iodoaniline . The yield is drastically lower and the reaction time significantly longer. This is a classic illustration of steric inhibition. The bulky Pd(PPh₃)₂ complex cannot easily approach the C-I bond to initiate the rate-limiting oxidative addition step due to the adjacent -NH₂ group.[10][11] This steric clash is the single most important factor determining its low reactivity.

  • Subtle Electronic Influences : The difference between the para and meta isomers highlights the role of electronics. The -NH₂ group is electron-donating via resonance, which increases the electron density on the aromatic ring. This effect is strongest at the para position. While electron-donating groups are known to slightly slow the oxidative addition step by making the C-I bond less electrophilic, the overall high reactivity of aryl iodides means this effect is minor.[12] The reaction for para-iodoaniline proceeds rapidly and in excellent yield. The meta-iodoaniline is slightly less reactive, as the electron-donating effect at the meta position is weaker (primarily inductive). Both, however, are highly efficient substrates in the absence of steric constraints.

Conclusion for the Practicing Scientist

This comparative guide demonstrates that while the Sonogashira coupling is a robust and versatile reaction, substrate topology is a critical determinant of success.

  • Reactivity Trend : The reactivity of iodoaniline isomers in Sonogashira coupling follows the clear trend: para > meta >> ortho .

  • Steric vs. Electronic Effects : For ortho-substituted aryl halides, steric hindrance is the dominant deactivating factor and must be the primary consideration during synthetic planning. For non-sterically hindered substrates like the meta and para isomers, electronic effects play a more subtle role, but high conversion is generally achievable.

  • Practical Implications : When faced with a sterically demanding substrate like an ortho-substituted aryl halide, researchers should anticipate challenges. Standard conditions may prove inadequate, necessitating further optimization. Strategies could include screening different, less bulky phosphine ligands, employing higher catalyst loadings, increasing the reaction temperature, or exploring alternative copper-free protocols which can sometimes exhibit different reactivity profiles.[13]

By understanding these fundamental structure-activity relationships, chemists can better predict reaction outcomes, troubleshoot challenging couplings, and design more efficient and successful synthetic strategies.

References

A Senior Application Scientist's Guide to Navigating the Complexities of Selective C-C and C-N Bond Formation in Polyhalogenated Arenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the ability to precisely functionalize molecules is paramount. Polyhalogenated arenes, readily available and cost-effective building blocks, offer a canvas for molecular artistry. However, their multiple reactive sites present a formidable challenge: achieving selective coupling at a single desired position. This guide provides an in-depth analysis of the reaction mechanisms governing the selective coupling of these versatile substrates, offering a comparative look at the leading methodologies. We will delve into the causality behind experimental choices, present validated protocols, and provide the data necessary to empower you to make informed decisions in your synthetic endeavors.

The Central Challenge: Differentiating the Indistinguishable

The core difficulty in the selective functionalization of polyhalogenated arenes lies in the subtle differences between multiple carbon-halogen (C-X) bonds of the same type (e.g., multiple C-Cl or C-Br bonds). Traditional cross-coupling reactions often lead to a mixture of products, including mono- and poly-substituted isomers, diminishing yields and complicating purification. The key to overcoming this challenge lies in a nuanced understanding and control of the reaction mechanism.

This guide will compare and contrast four major classes of reactions that have proven effective in achieving selective coupling:

  • Suzuki-Miyaura Coupling: A robust and versatile method for C-C bond formation.

  • Sonogashira Coupling: The premier choice for introducing alkyne moieties.

  • Buchwald-Hartwig Amination: A powerful tool for the synthesis of arylamines.

  • Direct C-H Arylation: An emerging and atom-economical approach to C-C bond formation.

We will explore how factors such as catalyst choice (palladium vs. nickel), ligand architecture, base selection, and solvent effects can be manipulated to steer the reaction towards the desired outcome.

Unraveling the Mechanisms: A Comparative Overview

The selectivity in transition metal-catalyzed cross-coupling reactions is often determined at the oxidative addition step, where the metal catalyst inserts into a C-X bond. The relative rates of oxidative addition at different positions on the polyhalogenated arene dictate the product distribution.

Factors Influencing Oxidative Addition and Selectivity:
  • Electronic Effects: Electron-withdrawing groups on the arene increase the electrophilicity of the adjacent carbon, making the C-X bond more susceptible to oxidative addition. Conversely, electron-donating groups can decrease the reactivity of nearby C-X bonds.[1]

  • Steric Hindrance: Bulky substituents near a C-X bond can sterically shield it from the catalyst, favoring reaction at a less hindered site.[2]

  • Directing Groups: Functional groups capable of coordinating to the metal center can direct the catalyst to a specific C-X bond, often in the ortho position.

  • Ligand Effects: The steric and electronic properties of the ligands on the metal catalyst play a crucial role. Bulky ligands can favor mono-functionalization by making the second oxidative addition step more difficult.[3][4]

  • Solvent and Additives: The polarity of the solvent and the presence of additives can influence the stability of intermediates and transition states, thereby affecting the selectivity of the reaction.[5]

I. Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[6]

Mechanistic Viewpoint: Controlling Selectivity

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Selectivity is primarily established during the initial oxidative addition of the palladium(0) catalyst to a C-X bond.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L_n Pd(0)L_n Ar(X)m-Pd(II)L_n Ar(X)m-Pd(II)L_n Pd(0)L_n->Ar(X)m-Pd(II)L_n Oxidative Addition (Selectivity Determining Step) Ar(X){m-1}-Ar'-Pd(II)L_n Ar(X){m-1}-Ar'-Pd(II)L_n Ar(X){m-1}-Ar'-Pd(II)L_n->Pd(0)L_n Reductive Elimination Ar(X)_{n-1}-R Ar(X)_{n-1}-R Ar(X)_m-Pd(II)L_n Ar(X)_m-Pd(II)L_n Ar(X)_m-Pd(II)L_n->Ar(X){m-1}-Ar'-Pd(II)L_n Transmetalation (R-B(OR)2) Ar(X)_n Ar(X)_n R-B(OR)_2 R-B(OR)_2 Ar(X)n Ar(X)n

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Comparative Performance Data:

The choice of palladium catalyst, ligand, and base is critical for achieving high selectivity in the mono-arylation of dihaloarenes.

SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%) (Mono/Di)Reference
1,4-DibromobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016High (Selective Mono)[7]
1,4-DichlorobenzenePd(OAc)₂ / RuPhosK₃PO₄t-BuOH/H₂O10024Good (Selective Mono)[8]
2,6-DichloropyridinePd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O1001294 (Exhaustive Di)[2]
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃DME802High (C4-selective)[9]
Experimental Protocol: Selective Mono-arylation of 1,4-Dichlorobenzene

This protocol provides a general procedure for the selective mono-Suzuki coupling of 1,4-dichlorobenzene.

Materials:

  • 1,4-Dichlorobenzene

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos ligand

  • Potassium phosphate (K₃PO₄)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Anhydrous toluene (for catalyst solution)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-dichlorobenzene (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add t-BuOH (4 mL) and deionized water (1 mL) to the flask via syringe.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol) and RuPhos (0.04 mmol) in anhydrous toluene (1 mL).

  • Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

II. Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds with Precision

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. It is an indispensable tool for the synthesis of conjugated enynes and other alkyne-containing molecules.[10]

Mechanistic Considerations for Selectivity

The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki-Miyaura coupling. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium complex. Selectivity is again primarily determined during the oxidative addition of the palladium catalyst to the C-X bond.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar(X)m-Pd(II)L_n Ar(X)m-Pd(II)L_n Pd(0)L_n->Ar(X)m-Pd(II)L_n Oxidative Addition Ar(X){m-1}-C≡C-R-Pd(II)L_n Ar(X){m-1}-C≡C-R-Pd(II)L_n Ar(X)_m-Pd(II)L_n Ar(X)_m-Pd(II)L_n Ar(X)_m-Pd(II)L_n->Ar(X){m-1}-C≡C-R-Pd(II)L_n Transmetalation Ar(X)_{m-1}-C≡C-R-Pd(II)L_n Ar(X)_{m-1}-C≡C-R-Pd(II)L_n Ar(X)_{m-1}-C≡C-R-Pd(II)L_n->Pd(0)L_n Reductive Elimination Cu(I)X Cu(I)X Cu(I)-C≡C-R Cu(I)-C≡C-R Cu(I)-C≡C-R->Ar(X)_m-Pd(II)L_n Cu(I)-C≡C-R->Cu(I)X Transmetalation H-C≡C-R H-C≡C-R H-C≡C-R->Cu(I)-C≡C-R Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Comparative Performance Data:
SubstrateCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Yield (%) (Mono/Di)Reference
1,4-DiiodobenzenePd(PPh₃)₄ / CuIEt₃NTHFRT2High (Selective Mono)[11]
3,5-Dibromo-2-pyronePd(PPh₃)₄ / CuIEt₃NTHFRT375 (C3-selective)[1]
2,5-DiiodophenolPdCl₂(PPh₃)₂ / CuIEt₃NTHF6012Good (Double Coupling)[12]
1,2,3-TriiodobenzenePd(PPh₃)₄ / CuICs₂CO₃TolueneRT24High (Regioselective)[13]
Experimental Protocol: Selective Mono-alkynylation of 1,4-Diiodobenzene

This protocol outlines a general procedure for the selective mono-Sonogashira coupling of 1,4-diiodobenzene.

Materials:

  • 1,4-Diiodobenzene

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve 1,4-diiodobenzene (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol) and CuI (0.04 mmol) to the solution.

  • Reagent Addition: Add triethylamine (2.0 mmol) followed by the terminal alkyne (1.1 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography.

III. Buchwald-Hartwig Amination: A Gateway to Arylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of a wide range of arylamines.[14]

Mechanistic Insights into Selectivity

Similar to other cross-coupling reactions, the catalytic cycle involves oxidative addition, amine coordination and deprotonation to form a palladium amide complex, and reductive elimination. The selectivity is often governed by the oxidative addition step, which can be influenced by the choice of a sterically hindered and electron-rich phosphine ligand.

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L_n Pd(0)L_n Ar(X)m-Pd(II)L_n Ar(X)m-Pd(II)L_n Pd(0)L_n->Ar(X)m-Pd(II)L_n Oxidative Addition Ar(X){m-1}(NR'R'')-Pd(II)L_n Ar(X){m-1}(NR'R'')-Pd(II)L_n Ar(X)_{n-1}-NR'R'' Ar(X)_{n-1}-NR'R'' Ar(X)_m-Pd(II)L_n Ar(X)_m-Pd(II)L_n Ar(X)_m-Pd(II)L_n->Ar(X){m-1}(NR'R'')-Pd(II)L_n Amine Coordination & Deprotonation Ar(X)_{m-1}(NR'R'')-Pd(II)L_n Ar(X)_{m-1}(NR'R'')-Pd(II)L_n Ar(X)_{m-1}(NR'R'')-Pd(II)L_n->Pd(0)L_n Reductive Elimination Ar(X)_n Ar(X)_n HNR'R'' HNR'R'' Ar(X)n Ar(X)n

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance Data:
SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%) (Selectivity)Reference
2,4-DichloropyridinePd(OAc)₂ / JosiphosNaOᵗBuToluene10018High (C2-selective)[15]
1,3-DichlorobenzenePd₂(dba)₃ / XPhosNaOᵗBuToluene11024Good (Mono-amination)[16]
2,6-DichloropyridinePd(OAc)₂ / BrettPhosLiHMDSToluene10012Good (Mono-amination)[6]
Aryl ChloridesPd(0)NHCNaOᵗBuDioxane10016Good to Excellent[17]
Experimental Protocol: Selective Mono-amination of 2,6-Dichloropyridine

This protocol describes a general procedure for the selective mono-amination of 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos ligand

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.01 mmol), BrettPhos (0.012 mmol), and LiHMDS (1.5 mmol).

  • Reagent Addition: Add a solution of 2,6-dichloropyridine (1.0 mmol) and the amine (1.2 mmol) in anhydrous toluene (5 mL).

  • Sealing and Heating: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

IV. Direct C-H Arylation: A Greener Approach

Direct C-H arylation is an increasingly popular method for forming C-C bonds, as it avoids the need for pre-functionalized organometallic reagents, thus improving atom economy.[18]

Mechanistic Pathway and Selectivity Control

The mechanism of palladium-catalyzed C-H arylation typically involves a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a base or a ligand. The regioselectivity is often governed by the intrinsic acidity of the C-H bonds and steric factors.

CH_Arylation_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n C-H Activation (Ar'-H) Ar-Pd(II)-Ar'L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-H Ar'-H

Caption: General catalytic cycle for direct C-H arylation.

Comparative Performance Data:
SubstrateArylating AgentCatalyst/LigandAdditive/BaseSolventTemp (°C)Yield (%) (Selectivity)Reference
FluorobenzeneAryl BromidePd(OAc)₂ / PCy₃K₂CO₃DMAc120Good (para-selective)[19]
1,3-DichlorobenzeneAryl IodideRhCl(CO){P[OCH(CF₃)₂]₃}₂Ag₂CO₃Dioxane150High (Regioselective)[20]
AnilinesAryl IodidePd(OAc)₂m-CPBA/TfOHDCERTGood (meta-selective)[20]
1-NaphtholsHaloarenesPd(OAc)₂ / P(o-tol)₃Cs₂CO₃Mesitylene140High (Site-selective)[21]
Experimental Protocol: meta-Selective C-H Arylation of Anilines

This protocol provides a method for the meta-selective C-H arylation of anilines.[20]

Materials:

  • Aniline derivative

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Trifluoromethanesulfonic acid (TfOH)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Reagent Preparation: Prepare three separate solutions in DCE:

    • Solution 1: Aniline derivative (5.5 mmol) and aryl iodide (5.0 mmol) in 25 mL DCE.

    • Solution 2: m-CPBA (5.5 mmol) in 25 mL DCE.

    • Solution 3: TfOH (10.0 mmol) in 50 mL DCE.

  • Flow Reactor Setup: Utilize a flow chemistry setup with three syringe pumps feeding into a microreactor.

  • Reaction: Pump the three solutions into the microreactor at appropriate flow rates to ensure proper mixing and reaction time.

  • Collection and Work-up: Collect the output from the reactor, quench with a basic solution, and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Concluding Remarks: A Chemist's Guide to Strategic Synthesis

The selective functionalization of polyhalogenated arenes is a testament to the power of modern synthetic chemistry. By understanding the intricate interplay of electronic, steric, and catalytic effects, chemists can navigate the complex reactivity landscape of these substrates. This guide has provided a comparative analysis of four key methodologies, each with its own strengths and nuances.

  • Suzuki-Miyaura coupling remains the go-to method for a wide range of C-C bond formations, with a vast library of available catalysts and ligands.

  • Sonogashira coupling offers unparalleled efficiency for the introduction of alkyne functionalities.

  • Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, with modern ligands enabling the coupling of a broad scope of substrates.

  • Direct C-H arylation represents the future of sustainable synthesis, offering atom-economical routes to biaryl compounds.

The provided experimental protocols serve as a starting point for your investigations. Remember that optimization is often necessary for new substrates. The key to success lies in a rational approach to reaction design, informed by a deep understanding of the underlying reaction mechanisms.

References

Safety Operating Guide

Navigating the Disposal of 4-Chloro-2-fluoro-6-iodoaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and drug development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides a comprehensive, in-depth protocol for the proper disposal of 4-Chloro-2-fluoro-6-iodoaniline, a halogenated aniline derivative. Adherence to these procedures is paramount not only for regulatory compliance but, more importantly, for the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering the scientific rationale behind each step to empower researchers with a deeper understanding of safe laboratory practices.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a solid, cream-colored substance with a melting point of 39-41°C[1]. It is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA)[1].

PropertyValueSource
Physical State Solid[1]
Appearance Cream[1]
Melting Point 39 - 41 °C (102.2 - 105.8 °F)[1]
Molecular Formula C6H4ClFIN[2]
Molecular Weight 271.46 g/mol [2]
UN Number 2811[1]
Hazard Class 6.1 (Toxic Solid)[1][2]
Packing Group III[1][2]

The primary hazards associated with this compound are:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and can cause serious eye irritation[1].

Given its toxic nature, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within a designated and controlled area.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with immediate, in-lab containment and culminates in transfer to a licensed waste disposal facility.

Accidents can happen, and a robust spill management plan is a cornerstone of laboratory safety.

Personal Protective Equipment (PPE): Before handling the compound, either in its pure form or as waste, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice in laboratories, but it is crucial to consult a chemical resistance guide to ensure compatibility and be aware of breakthrough times[3][4][5][6][7]. For halogenated aromatic compounds, thicker, more robust gloves may be necessary for prolonged contact.

  • Body Protection: A lab coat is essential. For larger quantities or significant spill risks, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: If there is a risk of dust formation or aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required[1].

Spill Cleanup Procedure:

  • Evacuate and Ventilate: In the event of a spill, immediately evacuate non-essential personnel from the area and ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials (e.g., absorbent pads, wipes) must be treated as hazardous waste and disposed of accordingly.

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound is incompatible with:

  • Strong oxidizing agents

  • Acids

  • Acid anhydrides

  • Acid chlorides

  • Chloroformates[8]

Therefore, waste containing this compound must be collected in a dedicated, clearly labeled, and sealed container. Do not mix it with other waste streams, especially those containing the incompatible materials listed above. The container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition[1].

Any laboratory equipment (e.g., glassware, spatulas, magnetic stir bars) that comes into contact with this compound must be thoroughly decontaminated before reuse.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound. This rinse solvent must be collected as hazardous waste.

  • Washing: Wash the equipment with soap and hot water.

  • Final Rinse: Rinse with deionized water.

For a more robust decontamination, specialized solutions for aromatic amines are commercially available and can be used in accordance with the manufacturer's instructions[1][8].

Approved Disposal Methodologies: The Rationale for High-Temperature Incineration

The recommended and most environmentally sound method for the disposal of this compound is high-temperature incineration at a licensed hazardous waste facility[9].

Why Incineration? Halogenated aromatic compounds are persistent organic pollutants that are resistant to biodegradation. Incineration at high temperatures (typically above 850°C) with a sufficient residence time ensures the complete destruction of the molecule. The high energy input breaks the strong carbon-halogen and carbon-nitrogen bonds, converting the compound into simpler, less toxic substances.

Expected Decomposition Products: The thermal decomposition of this compound is expected to produce:

  • Carbon monoxide (CO) and Carbon dioxide (CO2)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride (HCl)

  • Hydrogen fluoride (HF)

  • Hydrogen iodide (HI)[10][11]

Modern incineration facilities are equipped with sophisticated flue gas treatment systems (e.g., scrubbers) to neutralize these acidic gases and prevent their release into the atmosphere.

Regulatory Compliance: Adhering to EPA Guidelines

The United States Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed by name with its own EPA hazardous waste code, it would be classified as a hazardous waste based on its characteristics, primarily its toxicity.

Given its nature as a toxic organic compound, it would likely fall under the F-listed wastes from non-specific sources if it is a spent solvent or a process residue. More broadly, any discarded chemical with its toxic properties would be managed as hazardous waste. When preparing this waste for disposal, it is crucial to consult your institution's environmental health and safety (EHS) department to ensure it is assigned the correct waste code and managed in compliance with all local, state, and federal regulations[12][13].

The transportation of this waste to a disposal facility must also comply with Department of Transportation (DOT) regulations, under its classification as UN2811, Toxic solid, organic, n.o.s. (this compound), Hazard Class 6.1, Packing Group III[1].

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Waste Disposal Facility start Handling of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always spill Spill Occurs start->spill waste_gen Generation of Waste (Expired chemical, residues, contaminated materials) ppe->waste_gen cleanup Execute Spill Cleanup Protocol spill->cleanup Yes spill->waste_gen No cleanup->waste_gen segregate Segregate Waste in Designated, Labeled Container waste_gen->segregate decon Decontaminate Glassware and Work Surfaces segregate->decon storage Store Waste in a Secure, Ventilated Area decon->storage pickup Arrange for Pickup by Licensed Waste Contractor storage->pickup transport Transport under DOT Regulations (UN2811) pickup->transport incineration High-Temperature Incineration transport->incineration end Complete Destruction and Flue Gas Treatment incineration->end

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's hazards, adhering to strict protocols for handling and segregation, and ensuring its ultimate destruction via high-temperature incineration, researchers can mitigate the risks associated with this and other hazardous compounds. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols and training programs. Always consult your institution's EHS department for guidance tailored to your specific circumstances.

References

Mastering the Handling of 4-Chloro-2-fluoro-6-iodoaniline: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: This compound is classified as a toxic solid, harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Adherence to the protocols outlined in this guide is critical to ensuring personnel safety and operational integrity.

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 4-Chloro-2-fluoro-6-iodoaniline, a halogenated aniline, is a key building block in modern synthesis, but its handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist to provide a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE), managing operational procedures, and ensuring proper disposal, empowering you to work with confidence and security.

The Foundation of Safety: Engineering and Administrative Controls

Before any discussion of PPE, it is crucial to recognize that PPE is the last line of defense. The primary methods for exposure control are robust engineering and administrative measures.

  • Engineering Controls : All work involving this compound must be conducted in a properly functioning chemical fume hood.[2] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing their inhalation. Ensure that the fume hood has been certified within the last year and that you understand its proper use, including keeping the sash at the lowest practical height.[1] An easily accessible emergency eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[2][3]

  • Administrative Controls : Access to areas where this compound is used should be restricted to trained and authorized personnel.[4] It is also vital to minimize the quantity of the chemical handled at any given time.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be deliberate and informed by the specific hazards of this compound. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 5-mil thickness) is recommended for splash protection. For extended contact, consider butyl rubber or Viton™ gloves.Halogenated anilines can be absorbed through the skin.[4][5] While nitrile offers good general resistance for incidental contact, its protection against halogenated and aromatic hydrocarbons can be limited.[5][6][7] Double-gloving provides an additional barrier. For prolonged handling or spill cleanup, materials like butyl rubber offer superior resistance to a broader range of chemicals.[8][9][10]
Eye and Face Protection Tight-fitting safety goggles are mandatory. A full-face shield should be worn over the goggles when there is a significant risk of splashes.This compound causes serious eye irritation.[1][11] Goggles provide a seal against dust and splashes, while a face shield offers a broader area of protection.
Body Protection A flame-resistant lab coat, fully buttoned, is required. For larger quantities or procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is advised.This protects the skin from accidental contact and prevents contamination of personal clothing.[2]
Footwear Fully enclosed, chemical-resistant shoes must be worn.Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited.[12]
Respiratory Protection Required when engineering controls are insufficient or during spill cleanup. A NIOSH-approved respirator with a P100 (particulate) filter is necessary for handling the solid. If vapors are a concern, a combination organic vapor/acid gas cartridge with a P100 pre-filter should be used.Prevents inhalation of the toxic dust.[1][2][13] A fit test is required before using any tight-fitting respirator to ensure a proper seal.[13]
Logical Workflow for PPE Selection

The decision-making process for PPE selection should be systematic. The following diagram illustrates a logical workflow.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Specification cluster_action Action Start Assess Task: Handling this compound CheckSolid Is the material a solid powder? Start->CheckSolid CheckSplash Potential for splash or aerosol generation? CheckSolid->CheckSplash Yes EngControls Work in Chemical Fume Hood CheckSplash->EngControls Yes EyeProtection Wear Safety Goggles (Add Face Shield for high splash risk) EngControls->EyeProtection BodyProtection Wear Flame-Resistant Lab Coat (Add Chemical Apron if needed) EyeProtection->BodyProtection HandProtection Double-glove with Nitrile Gloves (Consider Butyl/Viton for extended use) BodyProtection->HandProtection Respiratory NIOSH-approved Respirator with P100 filter (Add OV/AG cartridge if vapors present) HandProtection->Respiratory Proceed Proceed with Work Respiratory->Proceed

Caption: PPE Selection Workflow for this compound.

Operational Plan: Step-by-Step Safe Handling

Adherence to a strict operational protocol is paramount.

  • Preparation :

    • Ensure the chemical fume hood is operational and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as detailed above.

    • Have a designated, labeled waste container for halogenated organic waste readily accessible within the fume hood.[1]

  • Handling :

    • Carefully weigh the solid compound in the fume hood to avoid generating dust.

    • If transferring the solid, use a spatula and handle it gently. Avoid creating airborne dust.[11]

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Keep the container closed whenever possible.[11]

  • Post-Procedure :

    • Decontaminate all surfaces within the fume hood.

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone), collecting the rinsate in the halogenated waste container.[1]

    • Carefully remove PPE, avoiding contact with any contaminated surfaces. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.[1]

Disposal Plan: Managing Halogenated Waste

Halogenated aromatic compounds require specific waste management procedures to prevent environmental contamination.

  • Segregation : All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and solvent rinsates, must be collected in a designated "Halogenated Organic Waste" container.[1][14][15] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[15]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and a full list of its contents.[1]

  • Storage : Keep the waste container tightly sealed and store it in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.[1]

Emergency Response Plan: Immediate Actions

In the event of an exposure or spill, immediate and correct action is critical.

Emergency SituationImmediate Action Steps
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[1][3] 2. Remove all contaminated clothing while under the shower.[3] 3. Seek immediate medical attention.[5]
Eye Contact 1. Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][3] 2. Remove contact lenses if present and easy to do so.[1] 3. Seek immediate medical attention.
Inhalation 1. Immediately move the affected person to fresh air.[1] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (if trained to do so).[1][3] 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.[3] 2. Rinse the mouth with water.[1] 3. Seek immediate medical attention.
Minor Spill (within fume hood) 1. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3] 2. Carefully sweep or scoop the absorbed material into the designated halogenated waste container.[11] 3. Decontaminate the area with a suitable solvent and collect the waste.
Major Spill (outside fume hood) 1. Evacuate the immediate area and alert nearby personnel.[16] 2. If the material is flammable, turn off all ignition sources. 3. Close the laboratory doors and prevent re-entry. 4. Immediately contact your institution's EHS or emergency response team.[17]

By integrating these detailed safety and handling protocols into your daily laboratory workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research. Always remember to consult the specific Safety Data Sheet (SDS) for this compound before use as the ultimate source of information.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.